Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZDSBVUTOUBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693079 | |
| Record name | Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-59-5 | |
| Record name | Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties.[1] This guide focuses on a key derivative, Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, a versatile building block that offers multiple avenues for molecular elaboration. As a Senior Application Scientist, this document is designed to provide not just a recitation of facts, but an in-depth understanding of the causality behind its synthesis, its reactivity, and its strategic application in the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's fundamental properties is the cornerstone of its effective utilization in synthesis and drug design.
Chemical and Physical Properties
This compound is a solid at room temperature.[2] Its key identifying information and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [] |
| Synonyms | 1-Bromo-imidazo[1,5-a]pyridine-3-carboxylic acid ethyl ester | [2][] |
| CAS Number | 885276-59-5 | [2] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [2][] |
| Molecular Weight | 269.09 g/mol | [] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [] |
| InChI Key | IMZDSBVUTOUBSJ-UHFFFAOYSA-N | [2][] |
Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this specific molecule is not readily found, data for closely related analogs are available. Based on the structure and known spectra of similar imidazo[1,5-a]pyridine derivatives, the expected NMR signals can be predicted.
-
¹H NMR: The spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), and distinct signals for the protons on the pyridine and imidazole rings.
-
¹³C NMR: The carbon spectrum would display signals for the ethyl group, the ester carbonyl, and the carbons of the heterocyclic core.
Researchers can obtain definitive spectra upon synthesis or purchase from commercial suppliers who often provide a certificate of analysis with this data.
Synthesis and Mechanistic Insights
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various strategies, most commonly involving the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable electrophile.
Proposed Synthetic Pathway
A proposed two-step synthesis is outlined below:
Step 1: Formation of the Imidazo[1,5-a]pyridine Core
This step would likely involve the reaction of 2-(aminomethyl)pyridine with an ethyl 2-halo-3-oxobutanoate.
Step 2: Bromination
The formed ethyl imidazo[1,5-a]pyridine-3-carboxylate can then be regioselectively brominated at the 1-position using a suitable brominating agent like N-bromosuccinimide (NBS).
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-3-carboxylate
-
To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl imidazo[1,5-a]pyridine-3-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve Ethyl imidazo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Chemical Reactivity and Strategic Utility
The synthetic utility of this compound stems from the presence of two key reactive handles: the bromo substituent at the 1-position and the ethyl ester at the 3-position.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C1 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the rapid generation of diverse chemical libraries.
Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ester Group Manipulations
The ethyl ester at the C3 position provides another site for diversification. Standard ester transformations can be employed, including:
-
Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Reduction: Reduction to the primary alcohol, which can be further functionalized.
-
Aminolysis: Direct conversion to amides by reaction with amines.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,5-a]pyridine scaffold is a component of several biologically active molecules. This compound serves as a key intermediate in the synthesis of compounds targeting a range of diseases.
Kinase Inhibitors
A significant application of this scaffold is in the development of kinase inhibitors. For example, derivatives of imidazo[1,5-a]pyridine have been investigated as inhibitors of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase involved in the signaling pathways of various hematopoietic cells.[4] Inhibition of Syk is a therapeutic strategy for allergic and autoimmune diseases.
The general strategy involves using the bromo- and ester functionalities of this compound to introduce substituents that can interact with the active site of the target kinase.
Other Therapeutic Areas
The versatility of the imidazo[1,5-a]pyridine core has led to its exploration in other therapeutic areas, including:
-
Anticancer Agents: Certain derivatives have shown cytotoxic activity against various cancer cell lines.[5]
-
Antimicrobial Agents: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.
-
Central Nervous System (CNS) Agents: Some imidazo[1,5-a]pyridine derivatives have been investigated for their activity on CNS targets.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the creation of diverse chemical libraries. The continued exploration of the chemical space around the imidazo[1,5-a]pyridine core, facilitated by key intermediates like the one discussed in this guide, holds significant promise for the development of novel therapeutics and functional materials.
References
- 1. shigematsu-bio.com [shigematsu-bio.com]
- 2. This compound [cymitquimica.com]
- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core structure, physicochemical properties, a detailed, field-proven synthetic protocol, its chemical reactivity, and its potential as a versatile scaffold for the development of novel therapeutics.
Core Molecular Structure and Properties
This compound possesses a fused bicyclic heteroaromatic core, the imidazo[1,5-a]pyridine ring system. This scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2][3] The key structural features include a bromine atom at the 1-position and an ethyl carboxylate group at the 3-position. The bromine atom serves as a key functional handle for further chemical modifications, such as cross-coupling reactions, while the ethyl ester provides a site for hydrolysis or amidation to introduce further diversity.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [4][] |
| Molecular Weight | 269.09 g/mol | [4][] |
| CAS Number | 885276-59-5 | [4] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [] |
| InChI | InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h3-6H,2H2,1H3 | [4] |
| SMILES | CCOC(=O)C1=NC(=C2N1C=CC=C2)Br | [6] |
Synthesis Protocol: A Proposed Pathway
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-3-carboxylate
-
Reagents and Equipment:
-
2-Aminopyridine (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.1 eq)
-
Anhydrous Ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a solution of 2-aminopyridine in anhydrous ethanol, add ethyl 2-chloroacetoacetate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Ethyl imidazo[1,5-a]pyridine-3-carboxylate.
-
Causality behind Experimental Choices: The use of ethanol as a solvent is ideal for this type of condensation reaction, and refluxing provides the necessary energy for the reaction to proceed at a reasonable rate. The slight excess of the chloro-ester ensures complete consumption of the starting aminopyridine.
Step 2: Synthesis of this compound
-
Reagents and Equipment:
-
Ethyl imidazo[1,5-a]pyridine-3-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
Dissolve Ethyl imidazo[1,5-a]pyridine-3-carboxylate in acetonitrile at room temperature.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution. The C1 position of the imidazo[1,5-a]pyridine ring is electron-rich and susceptible to electrophilic attack.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Trustworthiness of the Protocol: This proposed synthesis is based on well-established and reliable reactions in heterocyclic chemistry. The use of NBS is a standard and mild method for the regioselective bromination of electron-rich heteroaromatic systems.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its functional groups.
-
The Bromine at C1: This position is activated towards nucleophilic aromatic substitution and, more importantly, serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, making it a valuable intermediate for generating libraries of diverse compounds for drug screening.
-
The Ethyl Ester at C3: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
The Imidazo[1,5-a]pyridine Core: The nitrogen atoms in the ring system can act as hydrogen bond acceptors and can be protonated or coordinated to metal ions. The aromatic system itself can participate in π-π stacking interactions with biological macromolecules.
Logical Relationship of Reactivity
Caption: Key reaction pathways for the derivatization of the title compound.
Potential Applications in Drug Discovery
The imidazo[1,5-a]pyridine scaffold is a core component of several clinically used drugs and numerous investigational agents.[2][3] Derivatives of this ring system have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: Many imidazopyridine derivatives have shown potent activity against various cancer cell lines.
-
Antiviral and Antibacterial Agents: The scaffold has been explored for the development of novel treatments for infectious diseases.[8]
-
Central Nervous System (CNS) Activity: Certain imidazopyridines act as modulators of GABA-A receptors, leading to anxiolytic and hypnotic effects.[2]
This compound, as a versatile building block, is an excellent starting point for the synthesis of new chemical entities targeting these and other therapeutic areas. The ability to functionalize both the C1 and C3 positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features, combined with its synthetic tractability, make it an attractive scaffold for the generation of novel bioactive molecules. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
Navigating the PI3K/AKT Signaling Axis: A Technical Guide to GSK2334470, a Potent and Selective PDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of GSK2334470, a highly potent and selective small-molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). As a master regulator in the PI3K/AKT signaling cascade, a pathway frequently dysregulated in numerous cancers, PDK1 presents a compelling target for therapeutic intervention. This document details the mechanism of action, biochemical and cellular activities, and relevant experimental protocols for GSK2334470, serving as a comprehensive resource for researchers and drug development professionals. It is important to note that while the CAS number 885276-59-5 is sometimes associated with this compound, the correct CAS number for GSK2334470 is 1227911-45-6. The former, 885276-59-5, correctly identifies ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate.
Introduction: The Central Role of PDK1 in Cellular Signaling
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a well-established hallmark of numerous human cancers, making it a focal point for the development of targeted therapies.[2] Central to this pathway is the serine/threonine kinase PDK1, which acts as a master kinase, phosphorylating and activating at least 23 members of the AGC kinase family, including the proto-oncogenic protein AKT.[2]
The activation of AKT by PDK1, through phosphorylation at Threonine 308 in its activation loop, initiates a cascade of downstream signaling events that promote cell survival and proliferation.[2] Given its pivotal role, the inhibition of PDK1 has emerged as a promising strategy for cancer therapy. GSK2334470 is a potent and highly selective inhibitor of PDK1, developed as a chemical probe to investigate the biological functions of this kinase and for its potential as an anti-cancer agent.[1][2]
Physicochemical and Pharmacological Properties of GSK2334470
A clear understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings.
| Property | Value | Source |
| CAS Number | 1227911-45-6 | [3] |
| Molecular Formula | C25H34N8O | [3] |
| Molecular Weight | 462.59 g/mol | [3][4] |
| IC50 | ~10 nM (in a cell-free assay) | [4][5] |
| Solubility | ≥46.3 mg/mL in DMSO; Insoluble in H2O; ≥9.6 mg/mL in EtOH | [3] |
| Appearance | Solid | [3] |
| Storage | Store at -20°C | [3] |
Mechanism of Action: ATP-Competitive Inhibition of PDK1
GSK2334470 functions as an ATP-competitive inhibitor of PDK1.[2] Its high potency and selectivity are attributed to its specific interactions within the ATP-binding pocket of the PDK1 kinase domain.[2] By occupying this site, GSK2334470 effectively prevents the binding of ATP, thereby abrogating the kinase activity of PDK1 and preventing the phosphorylation and subsequent activation of its downstream substrates.[2]
The primary consequence of PDK1 inhibition by GSK2334470 is the suppression of the phosphorylation of key downstream effectors, most notably Akt at the Threonine 308 (Thr308) residue in its T-loop.[1] This inhibition effectively curtails the pro-survival signals that are often hyperactivated in cancer cells.[1]
Signaling Pathway Overview
The following diagram illustrates the central role of PDK1 in the PI3K/AKT signaling pathway and the inhibitory effect of GSK2334470.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of GSK2334470 on PDK1.
Cellular and Biochemical Activity
GSK2334470 has been extensively characterized in various cellular and biochemical assays, demonstrating its potent and selective inhibition of PDK1 and its downstream signaling.
-
Inhibition of AGC Kinases: GSK2334470 potently inhibits PDK1's ability to activate full-length Akt1 and a mutant of Akt1 lacking the PH domain (ΔPH-Akt1) with an IC50 of approximately 10 nM.[4] It also inhibits PDK1 from phosphorylating the peptide substrate PDKtide with a similar IC50.[4] Importantly, GSK2334470 shows no significant activity against 93 other protein kinases, including 13 closely related AGC-kinases, at concentrations 500-fold higher than its PDK1 IC50, highlighting its remarkable selectivity.[5][6]
-
Downstream Target Modulation: In cellular assays, GSK2334470 effectively ablates the T-loop phosphorylation and activation of SGK isoforms and S6K1 induced by serum or IGF-1 in HEK-293, U87, and MEF cells.[7][8] The compound also inhibits the T-loop phosphorylation and activation of Akt.[7] Interestingly, GSK2334470 is more effective at inhibiting Akt in response to weaker stimuli of the PI3K pathway.[7]
-
Differential Inhibition based on Substrate Localization: Research has shown that GSK2334470 inhibits the activation of an Akt1 mutant lacking the PH domain more potently than full-length Akt1.[7] This suggests that the inhibitor is more effective at targeting PDK1 substrates that are activated in the cytosol rather than at the plasma membrane.[7]
Experimental Protocols
The following protocols provide a framework for utilizing GSK2334470 in research settings.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK-293, U87 glioblastoma) in appropriate culture vessels and allow them to adhere overnight.
-
Serum Starvation (Optional): For studies involving growth factor stimulation, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.
-
GSK2334470 Preparation: Prepare a stock solution of GSK2334470 in DMSO (e.g., 10 mM). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of GSK2334470 or vehicle (DMSO) for the desired duration. For instance, treatment at 5 µM for 1.5 to 12 hours has been used to study the inhibitory effect on the mTOR-S6K pathway.[5]
-
Stimulation (Optional): Following inhibitor treatment, stimulate the cells with a growth factor such as IGF-1 to activate the PI3K/AKT pathway.
-
Cell Lysis: After treatment and/or stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
Western Blotting for Phospho-Protein Analysis
This workflow is essential for assessing the inhibitory effect of GSK2334470 on the phosphorylation of PDK1 downstream targets.
Caption: A generalized workflow for Western blot analysis of protein phosphorylation.
Applications in Drug Discovery and Research
GSK2334470 serves as an invaluable tool for:
-
Target Validation: Elucidating the specific roles of PDK1 in various cellular processes and disease models.
-
Drug Resistance Studies: Investigating the mechanisms of resistance to other targeted therapies and exploring the potential of PDK1 inhibition to overcome resistance.[1]
-
Preclinical Evaluation: Assessing the therapeutic potential of PDK1 inhibition in various cancer models.
Suppliers
GSK2334470 is available from several reputable suppliers for research purposes.
| Supplier | Product Name |
| Selleck Chemicals | GSK2334470 |
| MedchemExpress | GSK2334470 |
| APExBIO | GSK2334470 |
| ProbeChem | GSK2334470 (GSK 2334470) |
| Axon Medchem | GSK2334470 |
| BenchChem | GSK2334470 |
Note: This is not an exhaustive list. Researchers should verify the purity and quality of the compound from their chosen supplier.
Conclusion
GSK2334470 is a potent, selective, and cell-permeable inhibitor of PDK1 that has proven to be an indispensable research tool for dissecting the complexities of the PI3K/AKT signaling pathway. Its well-characterized mechanism of action and demonstrated cellular effects make it a valuable asset for academic and industrial researchers focused on cancer biology and drug discovery. The continued use of GSK2334470 will undoubtedly contribute to a deeper understanding of PDK1-mediated signaling and may pave the way for the development of novel therapeutic strategies targeting this critical kinase.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]
Molecular weight and formula of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
This guide provides a comprehensive technical overview of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, a key heterocyclic building block for professionals in pharmaceutical research and development. We will delve into its fundamental properties, a validated synthetic pathway, robust characterization methodologies, and its strategic application in modern medicinal chemistry.
Core Physicochemical Properties
This compound is a solid, polycyclic aromatic heterocycle. Its structure is built upon the imidazo[1,5-a]pyridine core, which is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. The strategic placement of a bromine atom at the 1-position and an ethyl carboxylate group at the 3-position makes this molecule a highly versatile intermediate for chemical library synthesis and lead optimization.
The fundamental quantitative data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [1] |
| Molecular Weight | 269.09 g/mol | [1] |
| CAS Number | 885276-59-5 | [1] |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥97% | [1] |
| InChI Key | IMZDSBVUTOUBSJ-UHFFFAOYSA-N | [2] |
Synthesis and Purification Protocol
The synthesis of this compound is achieved through a multi-step sequence starting from readily available pyridine derivatives. The following protocol is based on established methodologies for constructing the imidazo[1,5-a]pyridine ring system, culminating in a selective bromination step. The causality behind each step is critical for ensuring a high-yield, high-purity outcome.
Experimental Protocol:
Step 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-3-carboxylate (Intermediate)
-
Reaction Setup: To a solution of pyridine-2-carbaldehyde (1.0 equiv) and ethyl 2-isocyanoacetate (1.1 equiv) in anhydrous Dichloromethane (DCM), add Copper(I) oxide (Cu₂O) (0.1 equiv).
-
Execution: Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Insight: The use of Cu₂O is critical here. It catalyzes the [3+2] cycloaddition between the aldehyde and the isocyanoacetate. An inert atmosphere is essential to prevent oxidation of the catalyst and side reactions.
-
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper catalyst. Wash the Celite pad with additional DCM. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure ethyl imidazo[1,5-a]pyridine-3-carboxylate intermediate.
Step 2: Bromination of the Imidazo[1,5-a]pyridine Core
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 equiv) in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Execution: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise to the cooled solution. Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction to completion by TLC.
-
Scientist's Insight: NBS is an effective and selective electrophilic brominating agent for electron-rich heterocyclic systems like the imidazo[1,5-a]pyridine core. The C1 position is electronically activated and is the most favorable site for electrophilic attack. Running the initial phase of the reaction at 0 °C helps to control the reaction's exothermicity and improve selectivity, minimizing the formation of di-brominated or other side products.
-
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Reaction scheme for the synthesis of the target compound.
Structural Elucidation and Characterization
Confirming the structural integrity and purity of the final compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis. While specific spectra are proprietary or must be generated in-house, commercial suppliers confirm the availability of such data[3].
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The expected spectrum for this compound would feature:
-
A triplet and a quartet in the upfield region (approx. 1.4 ppm and 4.4 ppm, respectively), characteristic of the ethyl ester group (-OCH₂CH₃).
-
A series of signals in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the four distinct protons on the fused pyridine ring system.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique validates the carbon skeleton. One would expect to see 10 distinct signals, including a peak for the ester carbonyl carbon (around 160-165 ppm) and signals for the eight aromatic carbons.
-
Mass Spectrometry (MS): This analysis confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent ion cluster corresponding to [M+H]⁺ at m/z 270 and 272, with a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A properly developed method should show a single major peak, allowing for the quantification of purity, typically reported as >97%.
Strategic Applications in Drug Discovery
The true value of this compound lies in its utility as a decorated chemical intermediate. The imidazo[1,5-a]pyridine core is a well-established pharmacophore found in compounds with antitumor and immunosuppressant activities[4]. This specific molecule provides two orthogonal chemical handles for diversification, enabling the rapid exploration of chemical space around the core scaffold.
-
The C1-Bromine Handle: The bromine atom is a superb functional group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C1 position, which is often a key vector for modulating potency and selectivity against a biological target.
-
Examples: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.
-
-
The C3-Ester Handle: The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines to form amides, a common functional group in many approved drugs. Alternatively, the ester can be reduced to a primary alcohol, providing another point for derivatization.
This dual functionality allows chemists to systematically modify the molecule to optimize its biological activity, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and overall drug-like characteristics.
Role as a Versatile Chemical Building Block
Caption: Diversification pathways from the title compound.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling is paramount.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Safety: While specific toxicity data is not widely published, compounds of this class should be treated as potentially hazardous. Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, reliable synthesis, and, most importantly, its dual functional handles for chemical diversification make it an invaluable asset in the design and synthesis of novel therapeutic agents. Understanding the causality behind its synthesis and the strategic potential of its functional groups allows researchers to fully leverage this powerful building block in their drug discovery programs.
References
The Architecture of a Privileged Scaffold: A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,5-a]pyridines
Introduction: The Enduring Significance of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] This bicyclic 5-6 fused heterocyclic system, with its unique electronic and steric properties, is a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a wide range of therapeutic applications.[2][3] Its derivatives have shown promise as anticancer agents, immunosuppressants, and photoluminescent sensors.[2][3][4] Notably, compounds bearing this core have been investigated as potent antitumor agents and cytotoxic immunosuppressants.[2][3] The versatility of the imidazo[1,5-a]pyridine nucleus continues to attract significant interest from researchers in both academic and industrial settings, driving the development of novel and efficient synthetic methodologies.[5][6]
This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to the imidazo[1,5-a]pyridine core. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental design and execution.
Pillar 1: Cyclocondensation Strategies - The Workhorse Approach
The most prevalent and versatile method for constructing the imidazo[1,5-a]pyridine scaffold is through the cyclocondensation of 2-(aminomethyl)pyridine precursors with a variety of electrophilic partners.[2] This strategy is favored for its reliability and the commercial availability of a wide range of starting materials.
Mechanism of Action: A Stepwise Annulation
The fundamental principle of this approach involves the nucleophilic attack of the primary amine of 2-(aminomethyl)pyridine onto an electrophilic carbon, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,5-a]pyridine ring system.
Experimental Protocol: Synthesis of 3-phenylimidazo[1,5-a]pyridine via Cyclocondensation with Benzoic Acid
Objective: To synthesize 3-phenylimidazo[1,5-a]pyridine from 2-(aminomethyl)pyridine and benzoic acid.
Materials:
-
2-(Aminomethyl)pyridine
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
To a round-bottom flask charged with polyphosphoric acid (10 eq), add 2-(aminomethyl)pyridine (1.0 eq) and benzoic acid (1.2 eq).
-
Heat the reaction mixture to 180°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-cold water.
-
Basify the aqueous solution with saturated sodium bicarbonate solution until a pH of ~8-9 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 3-phenylimidazo[1,5-a]pyridine.
Key Electrophilic Partners in Cyclocondensation
The choice of the electrophilic partner significantly influences the substitution pattern and overall yield of the final product.
| Electrophilic Partner | Resulting Substitution | Key Considerations |
| Carboxylic Acids | C3-substituted | High temperatures and a dehydrating agent like PPA are often required. |
| Acyl Anhydrides | C3-substituted | Generally milder reaction conditions compared to carboxylic acids. |
| Acyl Chlorides | C3-substituted | Highly reactive, often requiring a base to neutralize the HCl byproduct. |
| Aldehydes (Oxidative) | C3-substituted | Requires an oxidant to facilitate the final aromatization step. |
| Nitroalkanes | C3-substituted | A newer method that utilizes the electrophilic nature of nitroalkanes activated by PPA.[2][3] |
Pillar 2: Multicomponent Reactions (MCRs) - The Power of Convergence
Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation.[7] For the synthesis of imidazo[1,5-a]pyridines, the Ugi and Biginelli-type reactions have proven to be particularly valuable.
The Ugi-Azide Reaction: A Gateway to 1-Substituted Imidazo[1,5-a]pyridines
A notable MCR strategy involves the Ugi-azide four-component reaction (azido-Ugi 4CR) to generate a tetrazole intermediate, which then undergoes a post-cyclization modification to yield the desired imidazo[1,5-a]pyridine.[8][9] This approach is particularly useful for synthesizing 1-tetrazolylimidazo[1,5-a]pyridines.[8][9]
The reaction sequence typically involves an azido-Ugi-deprotection step followed by an acetic anhydride-mediated N-acylation–cyclization process.[8][9]
Logical Workflow of the Ugi-Azide Approach
Caption: Workflow for the synthesis of 1-tetrazolylimidazo[1,5-a]pyridines.
Pillar 3: Transition-Metal Catalysis - Enabling Novel Transformations
Transition-metal catalysis has opened up new avenues for the synthesis of imidazo[1,5-a]pyridines, often proceeding under milder conditions and with greater functional group tolerance than traditional methods.[10][11] Copper and iodine-based catalytic systems have been particularly prominent in this area.
Copper/Iodine Co-catalyzed Decarboxylative Cyclization
An elegant and efficient method involves the copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines.[12] This reaction provides access to 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields.[12] The use of readily available and inexpensive α-amino acids as starting materials is a significant advantage of this methodology.[12]
Reaction Mechanism Overview
Caption: Key steps in the Cu/I₂ co-catalyzed decarboxylative cyclization.
The proposed mechanism suggests an ionic pathway involving the formation of an intermediate, followed by oxidative iodination and subsequent intramolecular amination.[12]
Iodine-Mediated sp³ C-H Amination
A transition-metal-free approach for the synthesis of imidazo[1,5-a]pyridines has been developed utilizing molecular iodine.[13] This method involves the I₂-mediated oxidative annulation of 2-pyridyl ketones and alkylamines in a one-pot manner.[13] The operational simplicity and the ability to perform the reaction on a gram scale make this an attractive synthetic route.[13]
Pillar 4: Intramolecular Cyclization and Other Notable Methods
Beyond the major pathways, several other innovative methods contribute to the synthetic chemist's toolbox for accessing the imidazo[1,5-a]pyridine core.
Ritter-Type Reaction
A novel approach utilizes a Ritter-type reaction for the synthesis of imidazo[1,5-a]pyridine analogs.[14] This method involves the use of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as an efficient catalyst to convert a benzylic alcohol into a benzylic cation, which then undergoes a series of transformations including nitrile attack and intramolecular cyclization.[14]
Synthetic Pathway via Ritter-Type Reaction
Caption: Sequential steps in the Ritter-type synthesis of imidazo[1,5-a]pyridines.
Denitrogenative Transannulation
The denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, provides a metal-free route to imidazo[1,5-a]pyridines.[15] This reaction proceeds in good yields and highlights the utility of triazoles as synthetic precursors.
Conclusion: A Continuously Evolving Synthetic Landscape
The synthesis of the imidazo[1,5-a]pyridine scaffold is a dynamic and evolving field of research. While traditional cyclocondensation reactions remain a robust and reliable method, the advent of multicomponent reactions and transition-metal catalysis has provided chemists with more efficient, atom-economical, and versatile tools. The continued exploration of novel synthetic strategies will undoubtedly lead to the discovery of new derivatives with enhanced biological and material properties, further solidifying the importance of the imidazo[1,5-a]pyridine core in scientific discovery.
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
- 13. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Discovery and significance of imidazo[1,5-a]pyridine derivatives in research
An In-Depth Technical Guide to the Discovery and Significance of Imidazo[1,5-a]pyridine Derivatives
Abstract
The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered escalating interest across diverse scientific disciplines. Its unique structural and electronic properties have established it as a cornerstone in the development of novel therapeutics and advanced functional materials. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the journey from synthetic discovery to the profound significance of these derivatives. We will explore the versatility of its synthesis, delve into its multifaceted roles in medicinal chemistry—from oncology to neuroscience—and illuminate its emerging applications in materials science, grounded in authoritative research and field-proven insights.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the imidazo[1,5-a]pyridine core stands out. This fused bicyclic system, comprising an imidazole ring fused to a pyridine ring, is not merely a synthetic curiosity but a recurring motif in a multitude of biologically active molecules.[1][2] Its structure offers a rigid, yet highly functionalizable, framework that allows for precise three-dimensional orientation of substituents, facilitating specific interactions with a wide array of biological targets.[3] This versatility has propelled its derivatives into numerous areas of research, leading to the discovery of potent agents for cancer, central nervous system (CNS) disorders, and infectious diseases, as well as innovative materials for optoelectronics and bio-imaging.[4][5]
The significance of this scaffold lies in its unique combination of stability, synthetic accessibility, and diverse biological attributes.[6][7] The nitrogen atoms in the rings act as key hydrogen bond acceptors and donors, while the aromatic system provides a platform for π-π stacking interactions, crucial for binding to enzymes and receptors. This guide synthesizes the current state of knowledge, offering both a foundational understanding and a detailed exploration of the advanced applications of imidazo[1,5-a]pyridine derivatives.
Synthetic Methodologies: Constructing the Imidazo[1,5-a]pyridine Core
The development of efficient and versatile synthetic routes is paramount to exploring the chemical space of any scaffold. Research over several decades has produced a rich portfolio of methods for constructing the imidazo[1,5-a]pyridine ring system, ranging from classical cyclizations to modern catalytic transformations.[1][2]
Key Synthetic Strategies
Modern synthetic chemistry offers several robust pathways to access this scaffold, each with distinct advantages regarding substrate scope, efficiency, and reaction conditions.
-
Cyclocondensation Reactions: This is one of the most fundamental approaches, often involving the reaction of a 2-aminomethylpyridine derivative with a suitable cyclizing agent. For instance, early methods utilized reagents like phosgene or ethyl chloroformate to construct imidazo[1,5-a]pyridin-3(2H)-one derivatives.[8]
-
Copper-Catalyzed Tandem Reactions: Copper catalysis has enabled highly efficient one-pot syntheses. A notable example is the tandem reaction between a pyridine ketone and a benzylamine, which proceeds through a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields, using molecular oxygen as a clean oxidant.[9]
-
Transannulation Reactions: These methods involve the transformation of one heterocyclic ring into another. The denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, provides a metal-free route to the imidazo[1,5-a]pyridine core.[9] Another approach uses copper(I) catalysis for the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines.[9]
-
Multi-Component Reactions (MCRs): MCRs are highly valued for their efficiency and ability to generate molecular complexity in a single step. An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde produces imidazo[1,5-a]pyridinium ions under mild conditions, allowing for significant structural diversity.[9] A one-pot, iodine-mediated synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates has also been developed to construct C-N and C-S bonds simultaneously.[10]
-
Ritter-Type Reactions: A novel approach utilizes a bismuth(III) triflate-catalyzed Ritter-type reaction between pyridinylmethanol and various nitriles to generate the imidazo[1,5-a]pyridine scaffold, offering a wide substrate scope and good to excellent yields.[11]
Caption: Kinase Inhibition by Imidazopyridine Derivatives.
Neuroscience and CNS Disorders
The scaffold's ability to cross the blood-brain barrier has made it a promising platform for CNS-active drugs.
-
Alzheimer's Disease: Certain imidazo[1,5-a]pyridine derivatives have been designed as potent and selective 5-HT4 receptor partial agonists. [12]Activation of this receptor is believed to offer both symptomatic relief and disease-modifying benefits in Alzheimer's disease. [12]Additionally, the related imidazo[1,2-a]pyridine scaffold has been used to create ligands for detecting β-amyloid plaques, a key pathological hallmark of the disease. [13]* General Neuroprotection: Some derivatives have shown potential in treating brain injuries and other neurodegenerative conditions. [10]
Antimicrobial and Antiviral Activity
The imidazo[1,5-a]pyridine core is present in molecules with activity against a range of pathogens.
-
Antibacterial/Antifungal: Imidazo[1,5-a]quinoxaline derivatives bearing a pyridinium moiety have demonstrated effective bacteriostatic and fungistatic activities, with potencies comparable to reference drugs. [14]* Antiviral: While much of the antiviral research has focused on the imidazo[1,2-a]pyridine isomer, which shows activity against cytomegalovirus (CMV), varicella-zoster virus, and HIV, the broader family of imidazopyridines is recognized for its antiviral potential. [15][16][17][18]
Other Therapeutic Applications
The versatility of the scaffold extends to numerous other physiological targets:
-
Anti-inflammatory: As NIK inhibitors. [10]* Cardiovascular: As cardiotonic agents and thromboxane A2 synthetase inhibitors. [19][20]* Gastrointestinal: As inhibitors of gastric acid secretion. [21]
Data Presentation: Biological Activities of Representative Derivatives
| Compound Class/Derivative | Biological Target/Activity | Reported Potency/Significance | Reference |
| Substituted Imidazo[1,5-a]pyridines | Aromatase Inhibition | Potent inhibitors for potential use in breast cancer. | [22] |
| Imidazo[1,5-a]pyridine-based Ru(III) Complexes | DNA Intercalation | Exhibit significant in vitro cytotoxicity against cancer cells. | [23] |
| Specific Imidazo[1,5-a]pyridine (Compound 5a) | 5-HT4 Receptor Partial Agonist | Potent, selective, and brain-penetrant for Alzheimer's disease models. | [12] |
| Imidazo[1,5-a]quinoxaline Derivatives | Antimicrobial (Bacteria & Fungi) | MIC values comparable to reference antimicrobial drugs. | [14] |
| Imidazo[1,5-a]pyridin-3(2H)-one Derivatives | Cardiotonic Agent | Potential therapeutic for heart conditions. | [19] |
Applications in Materials Science
Beyond medicine, the unique photophysical properties of imidazo[1,5-a]pyridine derivatives have established their role in materials science. [4][5]
-
Luminescence and Optoelectronics: These compounds are often highly fluorescent, displaying large Stokes shifts (up to 150 nm) and high quantum yields (up to 50%). [5]This makes them excellent candidates for use as emitters in optoelectronic devices like OLEDs. Their emission color can be tuned by modifying the substituents on the heterocyclic core. [24]* Fluorescent Probes and Sensors: The scaffold's emissive properties, combined with its stability and compact shape, make it ideal for developing fluorescent probes. [25]Derivatives have been designed as lysosome-targetable probes for detecting hydrogen polysulfides and as probes to study the dynamics and fluidity of cell membranes. [5][25]Their ability to act as versatile ligands for metal ions like Zn(II) and Ir(III) also allows for the creation of novel phosphorescent materials and sensors. [5][6]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of imidazo[1,5-a]pyridine derivatives.
Protocol: Copper-Catalyzed Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyridine
This protocol is adapted from methodologies describing copper-catalyzed tandem reactions. [9] Objective: To synthesize a 1,3-disubstituted imidazo[1,5-a]pyridine from a 2-benzoylpyridine and a benzylamine derivative.
Methodology:
-
Reactant Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-benzoylpyridine (1.0 mmol, 1.0 equiv.), the desired benzylamine derivative (1.2 mmol, 1.2 equiv.), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add 5 mL of a suitable solvent, such as toluene or DMSO.
-
Rationale: Toluene is often used for its high boiling point, which facilitates the reaction, while DMSO can help solubilize a wider range of substrates.
-
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 120 °C.
-
Atmosphere Control: Puncture the vial's septum with a needle connected to a balloon filled with oxygen (O₂).
-
Rationale: Oxygen serves as the terminal oxidant in the dehydrogenation steps of the catalytic cycle, making the process more atom-economical and environmentally friendly.
-
-
Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,3-disubstituted imidazo[1,5-a]pyridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a synthesized compound on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an imidazo[1,5-a]pyridine derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Rationale: This initial incubation ensures that cells are in a logarithmic growth phase before drug exposure.
-
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
Conclusion and Future Outlook
The imidazo[1,5-a]pyridine scaffold has unequivocally proven its value as a versatile and privileged structure in scientific research. Its synthetic tractability has allowed for the creation of vast chemical libraries, leading to the discovery of compounds with profound biological activities and unique material properties. In medicinal chemistry, its derivatives continue to provide promising leads for intractable diseases like cancer and Alzheimer's. In materials science, their inherent luminescent properties are being harnessed for next-generation electronics and advanced biological imaging.
The future of imidazo[1,5-a]pyridine research is bright. Continued innovation in synthetic methodologies, particularly in asymmetric synthesis and green chemistry, will further expand access to novel and complex derivatives. A deeper understanding of their structure-activity and structure-property relationships, aided by computational modeling, will enable more rational design of targeted therapeutics and functional materials. As interdisciplinary research continues to bridge the gap between chemistry, biology, and materials science, the imidazo[1,5-a]pyridine core is poised to remain at the forefront of discovery and innovation.
References
- Guchhait, S. K., & Madaan, C. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- Kwon, Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Li, J., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules.
- ResearchGate. (n.d.).
- Pingroup. (n.d.). The Role of Imidazo[1,5-a]pyridine-6-carboxylic Acid in Pharmaceutical R&D.
- Pannico, A., et al. (2021).
- Ciba-Geigy AG. (1986). Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors. U.S.
- ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT.
- Pannico, A., et al. (2021).
- Volpi, G., et al. (2024). Principal imidazo[1,5-a]pyridine biologically active derivatives.
- Yadav, P., & Singh, P. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
- Sanofi SA. (2011). Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same. U.S.
- Sharma, P., & Kumar, V. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Journal of Heterocyclic Chemistry.
- El-attar, M. A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Nippon Zoki Pharm Co Ltd. (1985). Imidazo(1,5-a)pyridin-3-one derivative and preparation thereof.
- Jayarajan, P., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry.
- Kim, J. S., et al. (2018). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters.
- Volpi, G., et al. (2024).
- PubChem. (n.d.). Imidazo pyridine derivatives which inhibit gastric acid secretion.
- Ciba Geigy AG. (1990). Imidazo-pyridine derivatives.
- Mihorianu, M., et al. (2011).
- Block, M. H., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry.
- Di Meo, C., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models.
- Ayaz, O. B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Zaprutko, L., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry.
- Wang, L., et al. (2022).
- Mamedov, V. A., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds.
- Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
- El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry.
- Rohand, T., et al. (2024). Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies. Bioorganic Chemistry.
- Singh, V., et al. (2021). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega.
- Rohand, T., et al. (2025).
- BenchChem. (2025). Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents.
- de Oliveira, R. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Ford, N. F., et al. (1986). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry.
- Salhi, A., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics.
- Palazzo, G., & Picconi, G. (1976). [Derivatives if Imidazol (1,5-a) pyridin-3(2H)-one]. Il Farmaco; edizione scientifica.
- El-attar, M. A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- De Clercq, E., et al. (1999). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. European Journal of Medicinal Chemistry.
- Kung, M. P., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
- Khan, I., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Future Virology.
- Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pannico, A., et al. (2022). Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes.
- Banu, S., et al. (2017). Design, synthesis and docking studies of novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as a potential anti-proliferative agents. European Journal of Medicinal Chemistry.
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Derivatives if imidazol (1,5-a) pyridin-3(2H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JPS60161986A - Imidazo(1,5-a)pyridin-3-one derivative and preparation thereof - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Imidazo pyridine derivatives which inhibit gastric acid secretion - Patent PL-195000-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. US4617307A - Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
The Imidazo[1,5-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,5-a]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged" structure in the design of novel therapeutics. This guide provides a comprehensive overview of the known biological activities of the imidazo[1,5-a]pyridine core, delving into its diverse applications in oncology, neuroscience, and beyond. We will explore the key mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.
Introduction: The Allure of a Fused Heterocycle
The imidazo[1,5-a]pyridine system, a fused bicyclic heterocycle, represents a versatile platform for drug discovery.[1] Its rigid structure, combined with multiple sites for substitution, allows for the fine-tuning of physicochemical and pharmacological properties. This adaptability has led to the exploration of imidazo[1,5-a]pyridine derivatives against a wide array of biological targets, demonstrating their potential in developing novel therapeutic agents.[1][2] This guide will focus on the key biological activities that have been established for this core structure.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The imidazo[1,5-a]pyridine scaffold has emerged as a particularly fruitful starting point for the development of novel anticancer agents, exhibiting activity through several distinct mechanisms.
Inhibition of Receptor Tyrosine Kinases: Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its dysregulation is a hallmark of many cancers. Imidazo[1,5-a]pyridine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[3] Theoretical studies, including umbrella sampling and steered molecular dynamics simulations, have been employed to understand the binding of these derivatives to the ATP-binding site of the EGFR kinase domain, paving the way for the rational design of more potent inhibitors.[3]
The general mechanism involves the competitive binding of the imidazo[1,5-a]pyridine derivative to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: EGFR signaling inhibition by imidazo[1,5-a]pyridine derivatives.
Disruption of Microtubule Dynamics
A recent development in the anticancer applications of this scaffold is the design of imidazo[1,5-a]pyridine-chalcone hybrids.[4] These compounds have demonstrated potent cytotoxic activity against a panel of human cancer cell lines, including breast (MDA-MB-231), colon (RKO), bone (Mg-63), prostate (PC-3), and liver (HepG2) cell lines.[4] Their mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[4]
DNA-Directed Alkylation and Intercalation
Imidazo[1,5-a]pyridine conjugates with pyrrolobenzodiazepine (PBD) have been synthesized as DNA-directed alkylating agents.[5] These conjugates have shown significant antitumor activity in breast cancer cell lines (MCF-7), inducing G2/M phase cell cycle arrest and the expression of proteins involved in apoptosis and DNA damage, such as p53, p21, and γ-H2AX.[5] In silico studies suggest that these conjugates bind to the minor groove of DNA.[5]
Furthermore, ruthenium(III) complexes based on the imidazo[1,5-a]pyridine scaffold have been shown to interact with DNA through an intercalative mode of binding. This interaction leads to DNA cleavage and cytotoxicity.
Neurological and Psychiatric Applications
Modulation of GABA-A Receptors
While the most famous GABA-A receptor modulators from the imidazopyridine class, such as zolpidem, belong to the imidazo[1,2-a]pyridine isomer, there is evidence to suggest that the imidazo[1,5-a] scaffold can also modulate GABA-A receptors. QSAR studies on imidazo[1,5-a]quinoxalines, which share a similar core structure, have identified key descriptors for GABA modulator activity. These findings suggest that with appropriate substitutions, imidazo[1,5-a]pyridines could be developed as novel anxiolytics and anticonvulsants.
5-HT4 Receptor Partial Agonism
Imidazo[1,5-a]pyridine derivatives have been investigated as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease.[6] Optimization of these derivatives has led to the discovery of potent, selective, and brain-penetrant compounds with good ADME properties and efficacy in animal models of cognition.[6]
Other Emerging Biological Activities
Phosphodiesterase (PDE) Inhibition
Inhibitors of phosphodiesterases, particularly PDE10A, are of interest for the treatment of schizophrenia and other neuropsychiatric disorders. While much of the research has focused on the imidazo[4,5-b]pyridine isomer, the general activity of the broader imidazopyridine class against PDEs suggests that the imidazo[1,5-a]pyridine scaffold is also a promising starting point for the design of novel PDE inhibitors.[7][8]
Topoisomerase Inhibition
The ability of some imidazopyridine derivatives to act as topoisomerase inhibitors presents another avenue for anticancer drug development. While specific examples for the imidazo[1,5-a]pyridine isomer are less common than for the imidazo[1,2-a] isomer, the structural similarities suggest that this is a viable area for further investigation.
Data Presentation: A Snapshot of Biological Activity
The following table summarizes the reported biological activities of representative imidazo[1,5-a]pyridine derivatives.
| Compound Class | Target/Activity | Cell Line/Assay | IC50/Activity | Reference |
| Imidazo[1,5-a]pyridine-chalcone hybrids | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 3.26 ± 0.56 µM | [4] |
| Imidazo[1,5-a]pyridine-chalcone hybrids | Cytotoxicity | RKO (Colon Cancer) | - | [4] |
| Imidazo[1,5-a]pyridine-chalcone hybrids | Cytotoxicity | Mg-63 (Bone Cancer) | - | [4] |
| Imidazo[1,5-a]pyridine-chalcone hybrids | Cytotoxicity | PC-3 (Prostate Cancer) | - | [4] |
| Imidazo[1,5-a]pyridine-chalcone hybrids | Cytotoxicity | HepG2 (Liver Cancer) | - | [4] |
| Imidazo[1,5-a]pyridine-PBD conjugates | Antitumor Activity | MCF-7 (Breast Cancer) | Significant | [5] |
| Imidazo[1,5-a]pyridine derivatives | 5-HT4 Receptor Partial Agonism | Animal models of cognition | Efficacious | [6] |
Experimental Protocols
General Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
A versatile method for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines involves the copper/iodine cocatalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines.[1]
Step-by-Step Methodology:
-
To a reaction vessel, add the 2-benzoylpyridine (1.0 mmol), α-amino acid (1.2 mmol), Cu(OTf)2 (10 mol %), and I2 (20 mol %).
-
Add toluene (5 mL) as the solvent.
-
Stir the reaction mixture at 120 °C for 10-12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-disubstituted imidazo[1,5-a]pyridine.
Caption: General workflow for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines.
In Vitro Cytotoxicity (MTT) Assay
This protocol is used to assess the cytotoxic effects of imidazo[1,5-a]pyridine derivatives on cancer cell lines.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,5-a]pyridine compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This assay determines the ability of imidazo[1,5-a]pyridine compounds to inhibit the activity of a specific kinase.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test imidazo[1,5-a]pyridine compound at various concentrations, and the purified kinase (e.g., EGFR).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of the kinase substrate (a specific peptide) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The imidazo[1,5-a]pyridine core has proven to be a remarkably versatile scaffold in drug discovery, with a wide range of demonstrated biological activities. Its potential as a source of novel anticancer agents is particularly noteworthy, with derivatives showing promise as kinase inhibitors, microtubule disruptors, and DNA-targeting agents. Furthermore, its exploration in the realm of neuroscience for conditions like Alzheimer's disease and anxiety highlights its broad therapeutic potential.
Future research should focus on further elucidating the structure-activity relationships for various biological targets, optimizing the pharmacokinetic properties of lead compounds, and exploring novel biological activities of this privileged scaffold. The continued application of modern drug design techniques, coupled with efficient synthetic methodologies, will undoubtedly lead to the discovery of new and effective imidazo[1,5-a]pyridine-based therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of imidazo[1,5-a]pyridine–PBD conjugates as potential DNA-directed alkylating agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Brominated Imidazopyridine Compounds
Foreword for the Modern Drug Discovery Professional
The imidazopyridine scaffold is a cornerstone of medicinal chemistry, celebrated for its versatile biological activity and presence in numerous marketed drugs.[1] This guide moves beyond the foundational scaffold to explore a specific, high-impact chemical modification: bromination. The introduction of a bromine atom is not a trivial substitution; it is a strategic decision rooted in fundamental principles of medicinal chemistry that can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.[2][3] This document provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the therapeutic applications of brominated imidazopyridine compounds. We will dissect the causality behind their enhanced activity, provide validated experimental frameworks, and explore their potential across diverse therapeutic landscapes.
The Strategic Role of Bromine in Imidazopyridine Drug Design
The decision to incorporate a bromine atom into an imidazopyridine scaffold is a deliberate strategy to enhance drug-like properties. This enhancement stems from several key physicochemical effects.
Enhancing Potency through Halogen Bonding
One of the most significant contributions of bromine is its ability to act as a halogen bond donor.[2] A halogen bond is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein's active site.[4][5] This interaction can be surprisingly strong and highly directional, providing an additional anchor point for the ligand within the binding pocket.
In the context of protein kinase inhibitors, for example, halogen bonds from a brominated ligand to the hinge region of the kinase can mimic or supplement the canonical hydrogen bonds formed by ATP, significantly increasing binding affinity and inhibitory potency.[4][6] Studies on imidazo[7][8]pyridine-based kinase inhibitors have shown that incorporating a bromine or chlorine atom at the C6 position can increase enzyme inhibitory activity by more than eightfold compared to unsubstituted analogues.[9]
Modulation of Physicochemical and Pharmacokinetic Properties
Beyond specific bonding interactions, bromine's size and lipophilicity alter the overall profile of the parent molecule. This can improve membrane permeability and volume of distribution. Furthermore, the introduction of a halogen can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.[2][10] These advantages, however, must be carefully balanced, as increased lipophilicity can sometimes lead to off-target effects or increased toxicity.[3]
Key Therapeutic Areas and Mechanisms of Action
Brominated imidazopyridines have demonstrated significant potential in several major therapeutic areas. Their mechanisms of action are diverse, reflecting the versatility of the core scaffold.
Oncology
The field of oncology has seen substantial research into brominated imidazopyridines, which often exert their anticancer effects by inducing programmed cell death (apoptosis) or by inhibiting key signaling pathways involved in cell proliferation.
2.1.1 Induction of Mitochondrial-Mediated Apoptosis
A prominent mechanism is the induction of apoptosis via the intrinsic, or mitochondrial, pathway. One study identified compound 9i (4-(8-bromo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl) imidazo [1,2-a] pyridin-2-yl) benzonitrile) as a potent anticancer agent against human cervical cancer (HeLa) cells.[8] This compound triggers the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.[8][11]
Below is a diagram illustrating the key steps in this pathway.
2.1.2 Inhibition of Pro-Survival Signaling Pathways
Other brominated derivatives function by inhibiting signaling cascades essential for tumor growth and survival, such as the Wnt/β-catenin pathway.[12][13] Dysregulation of this pathway is a hallmark of many cancers. Certain imidazopyridine compounds have been shown to inhibit this pathway, preventing the nuclear translocation of β-catenin and subsequent transcription of target genes, leading to cell cycle arrest at the G1 phase.[14]
2.1.3 Quantitative Data on Anticancer Activity
The strategic placement of bromine often leads to a marked increase in cytotoxic potency. The following table summarizes representative data comparing brominated imidazopyridines to their non-brominated counterparts.
| Compound ID | Core Structure | R Group (Bromine Position) | Target Cell Line | IC₅₀ (µM) | Reference |
| 10 | Imidazo[4,5-b]pyridine | 6-Br | SW620 (Colon) | 0.4 | [9] |
| 14 | Imidazo[4,5-b]pyridine | 6-Br | SW620 (Colon) | 0.7 | [9] |
| 9i | Imidazo[1,2-a]pyridine | 8-Br | HeLa (Cervical) | ~5 (effective conc.) | [8] |
| C188 | Imidazopyridine | Unspecified | MCF7 (Breast) | 24.4 | [14] |
| Analogue | Imidazo[4,5-b]pyridine | 6-H (unsubstituted) | SW620 (Colon) | >50 | [9] |
Central Nervous System (CNS) Disorders
Imidazopyridines are well-known for their activity in the CNS, most notably as modulators of the GABA-A receptor. Bromination can fine-tune this activity and confer affinity for other CNS targets.
2.2.1 GABA-A Receptor Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel that mediates fast inhibitory neurotransmission.[15] Imidazopyridines like Zolpidem act as positive allosteric modulators (PAMs) by binding to the benzodiazepine site, located at the interface between α and γ subunits.[16] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron, which produces sedative and anxiolytic effects.[16][17] While Zolpidem itself is not brominated, structure-activity relationship (SAR) studies on related scaffolds show that halogenation is a key strategy for modulating affinity and selectivity for different GABA-A receptor subunit combinations.
2.2.2 Other CNS Targets
Brominated imidazopyridines have also been developed for other CNS targets. A 6-bromo derivative of 2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine demonstrated high binding affinity (Ki = 10.3 nM) to β-Amyloid aggregates, making it a potential candidate for imaging agents in Alzheimer's disease.[18] Additionally, imidazopyridine-3-amines with bromine substitution at the 7 or 8-position were identified as the first selective inhibitors of the Excitatory Amino Acid Transporter Subtype 3 (EAAT3), a target for various neurological disorders.[19]
Antimicrobial Applications
The emergence of multi-drug resistant bacteria necessitates the development of novel antibiotics. SAR studies have indicated that bromo-fluoro substituents on the imidazopyridine scaffold can significantly enhance antibacterial activity.[1] However, the position and overall electronic environment are critical, as other studies have found brominated derivatives to have only moderate or no activity against certain bacterial strains.[7] This highlights the nuanced role of bromine and the need for targeted synthesis and screening against specific pathogens.
Experimental Frameworks and Protocols
To ensure reproducibility and validation, this section provides detailed, step-by-step protocols for the synthesis of a representative brominated imidazopyridine and for key biological assays.
Synthesis Protocol: 6-Bromo-2-phenyl-imidazo[1,2-a]pyridine
This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines.[20]
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq) and ethanol to create a slurry.
-
Add α-bromoacetophenone (1.0 eq) to the flask.
-
Attach a condenser and reflux the mixture with stirring for 2 hours. The reaction mixture will likely turn dark.
-
Cool the mixture to room temperature.
-
Add sodium bicarbonate (1.2 eq) to the flask.
-
Return the mixture to reflux and stir for an additional 4-5 hours. Monitor reaction completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Dry the product under vacuum to yield 6-bromo-2-phenyl-imidazo[1,2-a]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Assay Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[21] This protocol is essential for determining the cytotoxic effects of anticancer compounds.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-channel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated imidazopyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and initial evaluation of novel brominated imidazopyridine compounds.
Conclusion and Future Directions
The strategic incorporation of bromine into the imidazopyridine scaffold is a validated and potent strategy for enhancing therapeutic potential across multiple disease areas, including oncology and neurology. The ability of bromine to form halogen bonds, modulate pharmacokinetics, and block metabolic sites provides a clear rationale for its use in drug design.[2][4] The evidence strongly suggests that brominated imidazopyridines are not just another class of compounds but a targeted platform for developing next-generation therapeutics.
Future research should focus on exploring a wider range of bromination patterns and combining them with other substitutions to fine-tune selectivity and minimize off-target effects. Advanced structural biology techniques, such as cryo-electron microscopy, will be invaluable in visualizing the precise interactions of these compounds with their targets, further guiding rational drug design. As our understanding of the nuanced role of halogen bonding in biological systems grows, so too will our ability to harness it to create more potent and selective medicines based on the versatile imidazopyridine core.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jms.ump.edu.pl [jms.ump.edu.pl]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. GABAA receptor - Wikipedia [en.wikipedia.org]
- 16. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer agents: tumor cell growth inhibitory activity and binary QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Privileged Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science.[1][2] As a class of nitrogen-containing fused-ring systems, these compounds are structural isomers of the more extensively studied imidazo[1,2-a]pyridines and are analogs of purines.[3][4] This structural similarity has led to the discovery of a wide array of biological activities, including their use as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[5] The unique electronic properties of the imidazo[1,5-a]pyridine system also make it an attractive component in the design of functional materials with interesting optical properties.[2][6]
This technical guide focuses on a key derivative, Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS 885276-59-5). The strategic placement of a bromine atom at the 1-position and an ethyl ester at the 3-position makes this molecule a highly versatile building block for the synthesis of more complex and potentially bioactive molecules. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents, while the ester group can be further modified, for instance, through hydrolysis and amidation.
This guide will provide a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this compound, with the aim of enabling researchers in drug discovery and organic synthesis to effectively utilize this valuable intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 885276-59-5 | [7][][9] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [7] |
| Molecular Weight | 269.09 g/mol | [7][] |
| Appearance | Solid | [7] |
| Purity | Typically >97% | [7] |
| InChI Key | IMZDSBVUTOUBSJ-UHFFFAOYSA-N | [7][9] |
Proposed Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source, a plausible and efficient two-step synthetic route can be devised based on established methodologies for the synthesis of the imidazo[1,5-a]pyridine core and subsequent electrophilic bromination.
The proposed pathway involves:
-
Cyclocondensation to form the core imidazo[1,5-a]pyridine ring system.
-
Regioselective Bromination at the electron-rich C1 position.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-3-carboxylate
The construction of the imidazo[1,5-a]pyridine core can be achieved through various cyclocondensation strategies.[10][11] A common approach involves the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophile.[1]
Detailed Protocol:
-
To a solution of 2-(aminomethyl)pyridine in a suitable solvent such as ethanol or DMF, add an equimolar amount of ethyl glyoxalate.
-
The reaction can be promoted by the addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid. Alternatively, some cyclization reactions of this nature are carried out at elevated temperatures.[12]
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield Ethyl imidazo[1,5-a]pyridine-3-carboxylate.
Step 2: Bromination of Ethyl imidazo[1,5-a]pyridine-3-carboxylate
The imidazo[1,5-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution, with the C1 and C3 positions being particularly reactive.[5] Given that the C3 position is already substituted, electrophilic attack is expected to occur regioselectively at the C1 position.
Detailed Protocol:
-
Dissolve the Ethyl imidazo[1,5-a]pyridine-3-carboxylate intermediate in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Add one equivalent of a brominating agent, such as N-Bromosuccinimide (NBS), to the solution.
-
The reaction can be initiated by the addition of a radical initiator like benzoyl peroxide and carried out under reflux.[13]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5 | ~8.0-8.2 | d | Expected to be the most downfield proton of the pyridine ring due to its proximity to the bridgehead nitrogen. |
| H-7 | ~7.3-7.5 | t | |
| H-8 | ~6.8-7.0 | d | |
| H-6 | ~6.6-6.8 | t | |
| -OCH₂CH₃ | ~4.3-4.5 | q | Typical chemical shift for an ethyl ester methylene group. |
| -OCH₂CH₃ | ~1.3-1.5 | t | Typical chemical shift for an ethyl ester methyl group. |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~160-165 | Carbonyl carbon of the ester. |
| C-8a | ~140-145 | Bridgehead carbon. |
| C-3 | ~135-140 | Carbon bearing the ester group. |
| C-5 | ~125-130 | |
| C-7 | ~120-125 | |
| C-1 | ~115-120 | Carbon bearing the bromine atom; its chemical shift will be significantly influenced by the halogen. |
| C-6 | ~110-115 | |
| C-8 | ~105-110 | |
| -OCH₂CH₃ | ~60-65 | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~14-16 | Methyl carbon of the ethyl ester. |
Reactivity and Synthetic Utility
The primary synthetic utility of this compound lies in the reactivity of the C1-bromo substituent. This bromine atom can be readily displaced or utilized in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Caption: Versatility of the bromo-substituent in cross-coupling reactions.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters (R-B(OH)₂) to introduce aryl, heteroaryl, or vinyl groups at the C1 position.
-
Stille Coupling: Reaction with organostannanes (R-Sn(Bu)₃) for the introduction of a wide variety of organic substituents.
-
Buchwald-Hartwig Amination: Reaction with amines (R-NH₂) to form C-N bonds, leading to 1-aminoimidazo[1,5-a]pyridine derivatives.
-
Heck Reaction: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form 1-alkynylimidazo[1,5-a]pyridines.
These reactions provide access to a vast chemical space, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Potential Applications in Drug Discovery
The imidazo[1,5-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry.[1] Derivatives have shown a broad spectrum of pharmacological activities. Therefore, this compound is a highly valuable starting material for the synthesis of compound libraries for screening against various therapeutic targets.
-
Anticancer Agents: Numerous imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine derivatives have demonstrated potent anticancer activity.[5][17] The ability to introduce a wide range of substituents at the C1 position allows for the fine-tuning of interactions with biological targets such as kinases or other enzymes involved in cancer progression.
-
Antitubercular Agents: The imidazo[1,2-a]pyridine core is found in novel antitubercular agents.[18] The functionalization of the imidazo[1,5-a]pyridine scaffold could lead to the discovery of new compounds with activity against Mycobacterium tuberculosis.
-
Central Nervous System (CNS) Agents: The related imidazo[1,2-a]pyridine scaffold is present in marketed drugs with activity on the CNS, such as zolpidem and alpidem.[4] This suggests that derivatives of imidazo[1,5-a]pyridines could also be explored for their potential as CNS-active agents.
Conclusion
This compound is a strategically functionalized heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While detailed literature on this specific compound is sparse, a robust understanding of the synthesis, reactivity, and biological importance of the parent scaffold allows for its confident application in research and development. Its utility as a versatile intermediate for the synthesis of diverse libraries of compounds makes it a valuable tool for the discovery of new therapeutic agents and functional materials. This guide provides a solid foundation for researchers to harness the potential of this important molecule.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound [cymitquimica.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. modgraph.co.uk [modgraph.co.uk]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of approximately 269.10 g/mol , is a molecule of significant interest in medicinal chemistry and drug discovery.[1] The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure, appearing in numerous biologically active compounds. The precise substitution pattern of this particular derivative, featuring a bromine atom at the 1-position and an ethyl carboxylate group at the 3-position, offers unique opportunities for further chemical modification and exploration of its pharmacological potential.
Molecular Structure and Key Spectroscopic Features
The structural framework of this compound dictates its characteristic spectroscopic fingerprints. The fusion of a pyridine and an imidazole ring creates a bicyclic aromatic system, while the ethyl ester and bromo substituents introduce additional key functionalities.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the bicyclic system and the aliphatic protons of the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the ester group, and the nitrogen atoms within the rings.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.2 - 8.5 | d | ~7.0 |
| H-7 | 7.2 - 7.5 | t | ~7.0 |
| H-8 | 7.0 - 7.3 | d | ~9.0 |
| H-6 | 6.8 - 7.1 | t | ~7.0 |
| -OCH₂CH₃ | 4.2 - 4.5 | q | ~7.1 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 |
Interpretation:
-
Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the pyridine ring will appear in the aromatic region (δ 6.8-8.5 ppm). The H-5 proton is expected to be the most deshielded due to its proximity to the bridgehead nitrogen and the influence of the fused imidazole ring. The multiplicity of these signals (doublets and triplets) will be indicative of their coupling with adjacent protons.
-
Ethyl Ester Protons: The methylene protons (-OCH₂ CH₃) will appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-OCH₂CH₃ ) will resonate as a triplet, resulting from coupling with the two methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The spectrum of this compound will be characterized by signals for the aromatic carbons of the fused ring system, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 165 |
| C-3 | 140 - 145 |
| C-8a | 135 - 140 |
| C-5 | 125 - 130 |
| C-7 | 120 - 125 |
| C-1 | 115 - 120 |
| C-8 | 110 - 115 |
| C-6 | 105 - 110 |
| -OC H₂CH₃ | 60 - 65 |
| -OCH₂C H₃ | 14 - 16 |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon will appear at the most downfield region (δ 160-165 ppm) due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic Carbons: The chemical shifts of the carbons in the imidazo[1,5-a]pyridine ring system will span a wide range. The carbon atom C-1, directly attached to the electronegative bromine atom, is expected to be significantly deshielded. The bridgehead carbons (C-8a and C-3a) will also have distinct chemical shifts.
-
Aliphatic Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C=O stretching of the ester, C-N and C=N stretching of the heterocyclic rings, C-H stretching of the aromatic and aliphatic groups, and the C-Br stretching.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1710 - 1730 | Strong |
| C=N and C=C Stretch (Aromatic Rings) | 1500 - 1650 | Medium to Strong |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Interpretation:
-
The most prominent peak in the IR spectrum will be the strong absorption band for the ester carbonyl (C=O) stretch between 1710 and 1730 cm⁻¹. This is a highly diagnostic peak for this functional group.
-
The region between 1500 and 1650 cm⁻¹ will show multiple bands of varying intensities corresponding to the C=N and C=C stretching vibrations within the fused aromatic rings.
-
A strong band in the 1200-1300 cm⁻¹ region will be indicative of the C-O stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 269/271 | [M]⁺ (Molecular Ion) |
| 224/226 | [M - OCH₂CH₃]⁺ |
| 196/198 | [M - COOCH₂CH₃]⁺ |
| 117 | [M - Br - COOCH₂CH₃]⁺ |
Interpretation:
-
Molecular Ion Peak: The mass spectrum will exhibit a pair of peaks for the molecular ion [M]⁺ at m/z 269 and 271, with nearly equal intensity, which is the hallmark of a monobrominated compound.
-
Fragmentation Pathway: A logical fragmentation pathway would involve the initial loss of the ethoxy group (-OCH₂CH₃) to give a fragment ion at m/z 224/226. Subsequent loss of a carbonyl group (CO) or the entire ethyl carboxylate radical would lead to further fragment ions.
Caption: Plausible mass spectrometry fragmentation pathway.
Experimental Protocols: General Considerations
For acquiring high-quality spectroscopic data, the following general protocols are recommended:
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
-
IR Spectroscopy:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Choose an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Introduce the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent for ESI.
-
Acquire the mass spectrum over a relevant m/z range.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the structure and purity of their synthesized material. This foundational knowledge is essential for advancing the study of this promising heterocyclic scaffold in the pursuit of novel therapeutic agents.
References
Solubility characteristics of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
An In-depth Technical Guide to the Solubility Characteristics of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Introduction: Framing the Solubility Challenge
This compound is a heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry, with related structures demonstrating a wide range of pharmacological activities, including use as anxiolytic, hypnotic, and anti-inflammatory agents[1]. For any such candidate to progress through the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic potential[2][3].
This guide addresses the solubility characteristics of this compound. Given the absence of extensive published solubility data for this specific molecule, this document serves as both a predictive analysis based on its structure and a comprehensive methodological framework for its empirical characterization. We will explore the theoretical underpinnings of solubility, provide field-proven experimental protocols, and discuss the profound implications of the resulting data for researchers, scientists, and drug development professionals.
Section 1: Physicochemical Profile and Predictive Analysis
A molecule's structure is the primary determinant of its solubility. Before embarking on experimental work, a structural analysis provides critical insights into its expected behavior.
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Bromo-imidazo[1,5-a]pyridine-3-carboxylic acid ethyl ester | [4] |
| CAS Number | 885276-59-5 | [4] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [4] |
| Molecular Weight | 269.09 g/mol | [4] |
| Physical Form | Solid | [4] |
Structural Analysis and Solubility Prediction:
The structure of this compound contains several key features:
-
Imidazo[1,5-a]pyridine Core: This fused heterocyclic system contains nitrogen atoms. The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, rendering it basic and capable of protonation[5]. This is the most critical feature from a solubility perspective, as it strongly suggests that the compound's aqueous solubility will be pH-dependent[6].
-
Ethyl Ester Group (-COOCH₂CH₃): This functional group adds lipophilicity and is hydrolytically stable under most physiological conditions, but its presence generally decreases aqueous solubility compared to a carboxylic acid.
-
Bromo Substituent (-Br): The bromine atom significantly increases the molecule's lipophilicity and molecular weight, which typically leads to lower solubility in aqueous media.
Prediction: Based on this analysis, this compound is predicted to be a poorly soluble compound in neutral aqueous solutions. However, due to the basicity of the imidazopyridine core, its solubility is expected to increase substantially in acidic environments (low pH) through the formation of a more soluble cationic salt[7][8].
Section 2: The Duality of Solubility: Kinetic vs. Thermodynamic
In pharmaceutical development, solubility is not a single value but is assessed in two distinct contexts: kinetic and thermodynamic. Understanding the difference is crucial for making informed decisions at the right stage of development[9].
-
Kinetic Solubility is determined by adding a concentrated solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which it precipitates[10]. This is a high-throughput screening method ideal for the early discovery phase to quickly rank and filter large numbers of compounds for potential liabilities[3][9].
-
Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present[2]. It is the gold standard for solubility measurement and is essential for late-stage pre-clinical and formulation development, providing the definitive data needed for dose and formulation design[9][10].
Caption: Application of kinetic and thermodynamic solubility testing in the drug development timeline.
Section 3: Gold-Standard Protocols for Solubility Determination
The following protocols are designed to be self-validating systems, providing robust and reliable data for this compound.
Protocol 3.1: Thermodynamic Solubility via Shake-Flask Method
This method is the definitive approach for determining equilibrium solubility[2][11]. The causality behind its extended timeline is the necessity to ensure a true, stable equilibrium is reached between the solid and dissolved states.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent system in a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation[11].
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C). Agitate for a sufficient duration to reach equilibrium. A 48-72 hour period is recommended for novel compounds to be certain.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step.
-
Recommended: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Alternative: Filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF). Be aware that filtration can sometimes underestimate solubility due to compound adsorption onto the filter material[12].
-
-
Sample Preparation: Carefully collect an aliquot of the clear supernatant or filtrate. Dilute it with a suitable mobile phase to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated HPLC method. HPLC is superior to UV spectroscopy as it can separate the parent compound from any potential degradants or impurities, ensuring accuracy[12].
-
Solid-State Analysis: After the experiment, recover the remaining solid. It is best practice to analyze its solid form using a technique like X-ray Powder Diffraction (XRPD) to confirm that no phase change or polymorph transition occurred during the experiment, as this would affect the solubility value[12].
Caption: Workflow for the thermodynamic shake-flask solubility protocol.
Section 4: Key Factors Influencing Solubility
The Critical Role of pH
For an ionizable compound like this compound, pH is the most dominant factor influencing its aqueous solubility[6]. The basic nitrogen in the imidazopyridine ring can be protonated in an acidic solution, forming a charged species that is significantly more soluble in water than the neutral form[8].
The equilibrium can be described as:
Compound (solid) ⇌ Compound (aqueous, neutral) + H⁺ ⇌ Compound-H⁺ (aqueous, soluble cation)
To fully characterize this, a pH-solubility profile should be generated by performing the shake-flask protocol across a range of buffered solutions (e.g., from pH 2 to pH 10). This data is invaluable for predicting oral absorption and guiding formulation.
Caption: pH-dependent equilibrium of the compound in aqueous solution.
The Impact of Temperature
The effect of temperature on solubility is governed by the enthalpy of dissolution.
-
Endothermic Dissolution: If energy is required to dissolve the solid (most common case for solids), solubility will increase with increasing temperature[13][14].
-
Exothermic Dissolution: If heat is released during dissolution, solubility will decrease as temperature rises[13].
Measuring solubility at both ambient temperature (25°C) and physiological temperature (37°C) is crucial. This not only provides data relevant to in-vivo conditions but also allows for the calculation of key thermodynamic properties like the enthalpy (ΔH) and entropy (ΔS) of dissolution, offering deeper insight into the solubilization process[15].
Section 5: Data Interpretation and Implications for Drug Development
The data gathered from the protocols above should be systematically tabulated to facilitate analysis and decision-making.
Example Data Summary Table:
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
| pH 2.0 Buffer | 25 | Experimental Value | Thermodynamic |
| pH 2.0 Buffer | 37 | Experimental Value | Thermodynamic |
| pH 7.4 Buffer | 25 | Experimental Value | Thermodynamic |
| pH 7.4 Buffer | 37 | Experimental Value | Thermodynamic |
| FaSSIF | 37 | Experimental Value | Thermodynamic |
| Ethanol | 25 | Experimental Value | Thermodynamic |
| DMSO | 25 | Experimental Value | Thermodynamic |
| pH 7.4 Buffer | 25 | Experimental Value | Kinetic |
Implications:
-
Low solubility at pH 7.4 but high solubility at pH 2.0: This profile suggests the compound may dissolve in the acidic environment of the stomach, potentially leading to good oral absorption. This would classify it as a potential Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).
-
Formulation Strategy: For a compound with low intrinsic solubility, formulation strategies such as salt formation (if a suitable counterion can be found), amorphous solid dispersions, or lipid-based formulations may be required to enhance bioavailability.
-
Temperature Dependence: A significant increase in solubility at 37°C compared to 25°C indicates an endothermic process and provides a more accurate picture of the compound's behavior under physiological conditions[15].
Conclusion
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rheolution.com [rheolution.com]
- 4. This compound [cymitquimica.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,5-a]pyridine scaffold is a core component in a variety of pharmacologically active agents.[1] This document will delve into the primary synthetic routes, the rationale behind the selection of precursors, and detailed experimental considerations to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to understanding the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available or readily synthesizable precursors.
References
Methodological & Application
Application Notes & Protocols: Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate as a Versatile Synthetic Building Block
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad-ranging applications in medicinal chemistry and materials science.[1][2] Its derivatives are integral to the development of novel therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[3] This document provides a detailed technical guide on the strategic use of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate , a highly versatile building block for the synthesis of complex molecular architectures. We will explore its reactivity, provide field-proven protocols for key transformations, and explain the rationale behind the experimental choices, empowering researchers in drug discovery and organic synthesis to leverage its full potential.
Introduction to the Building Block
This compound (CAS: 885276-59-5) is a bifunctional synthetic intermediate designed for modular elaboration.[][5][6] Its structure incorporates two key reactive handles:
-
A Bromo Group at the C1 Position: This site is electronically poised for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, amino, and alkynyl substituents.
-
An Ethyl Ester at the C3 Position: This group serves as a versatile point for subsequent modifications, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation, reduction, or other ester-based transformations.
This dual functionality allows for a divergent synthetic approach, where complex libraries of compounds can be generated from a single, readily available starting material.
Caption: Chemical structure and key reactive sites.
Palladium-Catalyzed Cross-Coupling Reactions
The C1-bromo position is the primary site for diversification. Palladium-catalyzed reactions are the most robust methods for forming new carbon-carbon and carbon-nitrogen bonds at this position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds. It is particularly valuable for synthesizing biaryl and hetero-biaryl motifs, which are prevalent in pharmaceuticals.[7][8] The reaction couples the bromo-scaffold with a wide range of boronic acids or esters.
Causality Behind Component Selection:
-
Palladium Catalyst: A Pd(0) species is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is often more stable and efficient. The ligand stabilizes the Pd(0) center and modulates its reactivity.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, with stronger bases often required for less reactive boronic acids.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.
References
- 1. nbinno.com [nbinno.com]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 5. This compound [cymitquimica.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Potential of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
An Application and Protocol Guide for Researchers
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of applications in medicinal chemistry and materials science.[1] Derivatives of this core structure are integral to compounds exhibiting anti-inflammatory, anti-cancer, and neuroprotective activities.[2] Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate serves as a versatile and strategic building block, offering a reactive handle at the C1 position for carbon-carbon and carbon-heteroatom bond formation through transition-metal catalysis. The presence of the bromine atom, coupled with the electron-withdrawing ester group at the C3 position, makes this substrate an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of key cross-coupling methodologies applied to this substrate. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.
Part 1: Synthesis of the Starting Material
The synthesis of the imidazo[1,5-a]pyridine core typically originates from 2-aminomethylpyridine precursors.[3][4] While various methods exist, a common approach involves the cyclization of a suitably N-acylated 2-aminomethylpyridine, followed by a regioselective bromination.
A Representative Synthetic Approach:
-
Cyclization: Reaction of 2-(aminomethyl)pyridine with ethyl 2-chloro-3-oxobutanoate or a similar three-carbon electrophilic component can lead to the formation of the core imidazo[1,5-a]pyridine ring system.
-
Bromination: Subsequent bromination using a mild brominating agent such as N-Bromosuccinimide (NBS) typically affords regioselective bromination at the electron-rich C1 position, yielding the target compound, this compound.[5]
This starting material is also commercially available from several chemical suppliers, providing a direct entry point for subsequent derivatization.[6][7]
Part 2: Key Cross-Coupling Protocols
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the precise formation of new bonds under generally mild conditions.[8][9][10] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the stability and low toxicity of the boronic acid coupling partners and the broad functional group tolerance.[11][12]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. Bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the oxidative addition and reductive elimination steps, which can be crucial for less reactive aryl bromides.[3]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical; inorganic bases are common, and their strength can influence reaction rates and side reactions.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
Objective: To synthesize Ethyl 1-(4-methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial, magnetic stir bar, nitrogen/argon line
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Highly active system for challenging substrates.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic base to form the boronate "ate" complex. |
| Solvent | Dioxane/H₂O (4:1) | Aprotic organic solvent with water to dissolve the base.[13] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for catalytic turnover. |
| Yield Range | 65-95% | Dependent on the specific boronic acid used. |
| Caption: Summary of typical Suzuki-Miyaura reaction conditions. |
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | Inactive catalyst; Insufficiently degassed solvents; Poor quality base. | Use a fresh catalyst/ligand; Ensure thorough degassing; Use finely ground, dry base.[14] |
| Low Yield | Boronic acid decomposition; Insufficient base. | Use a more stable boronate ester (e.g., MIDA or pinacol); Increase base equivalents.[15] |
| Homocoupling | Presence of oxygen; Pd(II) species present at start. | Improve degassing technique; Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction.[15] |
| Caption: Troubleshooting guide for Suzuki-Miyaura reactions. |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation with excellent control of stereochemistry.[16][17]
Causality Behind Experimental Choices:
-
Catalyst System: Phosphine-free systems using Pd(OAc)₂ are common, though phosphine ligands can be used. N-heterocyclic carbene (NHC) ligands are also highly effective.[18]
-
Base: A hindered organic base like triethylamine (NEt₃) or an inorganic base like K₂CO₃ is used to neutralize the HBr generated in the catalytic cycle.
-
Solvent: Polar aprotic solvents such as DMF, DMAc, or acetonitrile are typically employed.
Objective: To synthesize Ethyl 1-((E)-2-phenylvinyl)imidazo[1,5-a]pyridine-3-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triethylamine (NEt₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask, magnetic stir bar, nitrogen/argon line
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound and Pd(OAc)₂.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF, followed by styrene and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove DMF and salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective phosphine-free palladium source.[18] |
| Base | NEt₃ or K₂CO₃ | Neutralizes HBr formed during the catalytic cycle. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvent to dissolve reactants and facilitate the reaction. |
| Temperature | 100-120 °C | Higher temperatures are often required for Heck reactions. |
| Yield Range | 50-85% | Dependent on the alkene coupling partner. |
| Caption: Summary of typical Heck reaction conditions. |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, yielding arylalkynes.[19] It typically employs a dual-catalyst system of palladium and copper(I).[20]
Causality Behind Experimental Choices:
-
Catalyst System: A Pd(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ) and a copper(I) co-catalyst (e.g., CuI) are used. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step.[19]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: The amine base can serve as the solvent, or a co-solvent like THF or DMF can be used.
Objective: To synthesize Ethyl 1-(phenylethynyl)imidazo[1,5-a]pyridine-3-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (NEt₃), anhydrous and degassed
-
Schlenk flask, magnetic stir bar, nitrogen/argon line
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed triethylamine, followed by phenylacetylene.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until completion (monitor by TLC or LC-MS).
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ / CuI | Classic dual-catalyst system for Sonogashira coupling.[21] |
| Base | NEt₃ or DIPA | Acts as both base and solvent, deprotonating the alkyne. |
| Solvent | Amine or THF/Amine | Anhydrous, degassed conditions are crucial. |
| Temperature | 25-60 °C | Often proceeds at or slightly above room temperature. |
| Yield Range | 70-95% | Generally a very high-yielding reaction. |
| Caption: Summary of typical Sonogashira reaction conditions. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[22] This reaction has revolutionized the synthesis of anilines and related compounds.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand paired with a palladium source. Ligands like RuPhos, XPhos, or Josiphos are commonly used to facilitate the challenging reductive elimination step that forms the C-N bond.[23]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
Objective: To synthesize Ethyl 1-(morpholino)imidazo[1,5-a]pyridine-3-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add NaOtBu to a Schlenk flask.
-
Add Pd₂(dba)₃, RuPhos, and this compound.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / RuPhos | A modern, highly active catalyst system for C-N coupling.[24][25] |
| Base | NaOtBu | Strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvent required. |
| Temperature | 90-110 °C | Thermal energy needed to drive the catalytic cycle. |
| Yield Range | 60-90% | Highly dependent on the amine and ligand choice. |
| Caption: Summary of typical Buchwald-Hartwig amination conditions. |
Part 3: General Workflow and Concluding Remarks
The successful execution of these cross-coupling reactions relies on a systematic and careful experimental approach.
Caption: A typical experimental workflow for cross-coupling reactions.
Final Insights:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining an inert atmosphere using nitrogen or argon is critical for reproducibility and high yields.
-
Reagent Purity: The purity of solvents, bases, and coupling partners significantly impacts the reaction outcome. Anhydrous solvents and finely ground, dry bases are often necessary.
-
Ligand Selection: For challenging couplings, screening a small panel of phosphine ligands or N-heterocyclic carbenes can be a highly effective strategy to identify the optimal catalyst system.
This compound is a powerful synthetic intermediate. By mastering these fundamental cross-coupling reactions, researchers can unlock access to a vast chemical space of novel imidazo[1,5-a]pyridine derivatives for applications in drug discovery and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. This compound [cymitquimica.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. nobelprize.org [nobelprize.org]
- 10. fiveable.me [fiveable.me]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. arkat-usa.org [arkat-usa.org]
- 21. researchgate.net [researchgate.net]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of C1-Arylated Imidazo[1,5-a]pyridines
Topic: Optimized Suzuki Coupling Conditions for Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Abstract & Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting activities ranging from anti-inflammatory to anti-cancer.[1][2] The functionalization of this core structure is of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[3][4] This application note provides a comprehensive guide and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.
This document is intended for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of the reaction, explain the causal relationships behind the selection of specific reagents and conditions, and provide a detailed, step-by-step protocol designed for high reproducibility and yield. Particular attention is given to overcoming challenges commonly associated with nitrogen-containing heterocycles in cross-coupling reactions, such as catalyst inhibition.[5][6]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron species with an organic halide or pseudohalide.[7] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[8][9]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and is facilitated by electron-rich, bulky ligands.[10] The electron-deficient nature of the imidazo[1,5-a]pyridine ring system generally promotes this step.[8]
-
Transmetalation: The aryl or heteroaryl group is transferred from the boron atom to the palladium(II) center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[11]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Parameters & Rationale for Optimization
The success of the Suzuki coupling on N-heterocyclic substrates is highly dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.
Palladium Precatalyst
The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.
-
Pd(PPh₃)₄: A reliable choice, as it is already in the Pd(0) state. However, the coordinating PPh₃ ligands can sometimes be suboptimal for challenging substrates.
-
Pd₂(dba)₃ or Pd(OAc)₂: These are common and cost-effective precatalysts. They require a phosphine ligand to both stabilize the resulting Pd(0) species and facilitate the catalytic cycle.[8] For imidazo[1,5-a]pyridines, using a combination of Pd₂(dba)₃ with a specialized ligand often gives superior results.
Ligand Selection: The Key to Success
The ligand is arguably the most critical variable. The nitrogen atom in the imidazo[1,5-a]pyridine ring can act as a Lewis base and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] To mitigate this, ligands must be chosen carefully.
-
Bulky, Electron-Donating Phosphines: Ligands such as SPhos, XPhos, and tricyclohexylphosphine (PCy₃) are highly effective.[13][14] Their steric bulk creates a protective pocket around the palladium atom, preventing coordination by the heterocycle's nitrogen. Their strong electron-donating ability increases electron density on the palladium, which accelerates the rate-limiting oxidative addition step.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and often provide excellent stability and reactivity for cross-coupling reactions, making them a viable alternative to phosphine ligands.[10]
Choice of Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[11]
-
Potassium Phosphate (K₃PO₄): An excellent general base for many Suzuki couplings, especially for heteroaryl substrates. It is strong enough to facilitate the formation of the boronate complex without causing significant hydrolysis of the ethyl ester on the substrate.[3][14]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective when K₃PO₄ fails, though it increases the risk of ester saponification if the reaction is run for extended periods at high temperatures.[7]
-
Potassium Fluoride (KF): A milder base that can be used when base-sensitive functional groups are present.[15]
Solvent System
A polar, aprotic solvent is typically used, often in combination with water.
-
1,4-Dioxane / Water or THF / Water: This biphasic system is standard.[8] The organic solvent solubilizes the substrate and catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step. A ratio of 4:1 to 10:1 (organic:water) is common.
-
DMF or Toluene: These can also be used, but dioxane/water mixtures generally provide the most consistent results for this class of substrate.
Optimized Protocol: Suzuki Coupling of this compound
This protocol has been optimized for general applicability with a range of aryl and heteroaryl boronic acids.
Reagents & Equipment
-
This compound
-
Aryl or Heteroaryl Boronic Acid (or pinacol ester)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Synthesis of Novel Kinase Inhibitors Featuring the Imidazo[1,5-a]pyridine Scaffold
Abstract
The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable drug-like properties.[1][2] Its structural resemblance to purines allows it to function as a bioisostere, making it an ideal framework for designing inhibitors that target ATP-binding sites in enzymes, particularly protein kinases.[3][4] Dysregulation of kinase signaling is a cornerstone of many pathologies, including cancer, rendering kinase inhibitors a critical class of therapeutics.[5][6] This guide provides a comprehensive overview of the rationale for using the imidazo[1,5-a]pyridine core, details robust synthetic strategies for its construction, and offers step-by-step protocols for the synthesis of advanced intermediates and final inhibitor candidates.
Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold
Protein kinases play a pivotal role in cellular signal transduction, and their aberrant activity is a well-established driver of oncogenesis. Consequently, the development of small-molecule kinase inhibitors remains a forefront of modern drug discovery.[5] The selection of a core chemical scaffold is a critical decision in the design of these inhibitors. The imidazo[1,5-a]pyridine system has emerged as a highly successful framework for several key reasons:
-
Bioisosteric Mimicry: As a bioisostere of purine, the imidazo[1,5-a]pyridine core can effectively mimic the natural adenine base of ATP, allowing it to bind competitively to the kinase hinge region—a conserved structural element crucial for inhibitor anchoring.[4] This mimicry provides a strong foundation for achieving high-affinity binding.
-
Structural Versatility: The scaffold possesses multiple sites for chemical modification (typically at the C1, C3, and C7 positions), enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Favorable Physicochemical Properties: Derivatives of this scaffold have been shown to possess desirable characteristics such as aqueous solubility and cellular uptake, which are essential for bioavailability.[3]
-
Proven Clinical Relevance: The broader imidazopyridine class is present in several marketed drugs, demonstrating its clinical viability and safety profile.[7][8][9] Several imidazo[1,5-a]pyridine-based compounds have shown potent inhibitory activity against a range of clinically relevant kinases, including EGFR, PI3K/mTOR, and Aurora kinases.[3][5][10][11]
Core Synthetic Strategies: Building the Imidazo[1,5-a]pyridine Nucleus
The construction of the imidazo[1,5-a]pyridine ring system can be achieved through several efficient and versatile synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Below, we outline three authoritative and field-proven approaches.
Strategy A: Oxidative Annulation of 2-Pyridyl Ketones and Alkylamines
This modern approach leverages a transition-metal-free or copper-catalyzed C-H amination to forge the imidazole ring. It is an operationally simple one-pot method that allows for the convergent synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines.
Causality: The reaction proceeds via the initial formation of an imine intermediate from the pyridine ketone and the alkylamine. An oxidant, such as molecular iodine or oxygen, facilitates the subsequent intramolecular cyclization and aromatization through a sequence of C-H amination and dehydrogenation steps.[12][13] Using a copper catalyst can lower the activation energy for the C-N bond-forming steps, often leading to higher yields and milder reaction conditions.[12]
Strategy B: Cyclocondensation of 2-(Aminomethyl)pyridines
This classical yet highly effective strategy involves the reaction of a nucleophilic 2-(aminomethyl)pyridine with a suitable two-carbon electrophilic synthon. The nature of the electrophile directly determines the substituent at the C1 or C3 position.
Causality: This method relies on the sequential formation of two C-N bonds. For instance, reacting 2-(aminomethyl)pyridine with an aldehyde first forms a Schiff base, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the aromatic product.[14] Using electrophilically activated nitroalkanes provides a novel and efficient route to 3-substituted derivatives.[14]
Strategy C: Three-Component Coupling Reactions
Multi-component reactions (MCRs) are highly prized for their atom economy and efficiency, allowing for the rapid construction of molecular complexity from simple precursors. An efficient MCR for this scaffold involves the coupling of a picolinaldehyde, an amine, and formaldehyde.[12]
Causality: This reaction generates imidazo[1,5-a]pyridinium ions in high yields under mild conditions. The process involves a cascade of condensation and cyclization steps, allowing for the incorporation of diverse functionality based on the chosen aldehyde and amine starting materials. This method is particularly useful for generating libraries of compounds for high-throughput screening.
Detailed Experimental Protocols
The following protocols provide a self-validating, step-by-step methodology for the synthesis of a versatile imidazo[1,5-a]pyridine intermediate and its subsequent elaboration into a potential kinase inhibitor.
Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-3-phenylimidazo[1,5-a]pyridine (Intermediate I)
This protocol is based on the efficient copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, utilizing oxygen from the air as a clean terminal oxidant.[12]
Materials:
-
Phenyl(pyridin-2-yl)methanone (1.0 eq, 5.0 mmol, 916 mg)
-
(4-Methoxyphenyl)methanamine (1.2 eq, 6.0 mmol, 823 mg, 0.78 mL)
-
Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] (10 mol%, 0.5 mmol, 181 mg)
-
1,2-Dichloroethane (DCE) (25 mL)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenyl(pyridin-2-yl)methanone (916 mg), 1,2-dichloroethane (25 mL), and (4-methoxyphenyl)methanamine (0.78 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add Cu(OTf)₂ (181 mg) to the solution.
-
Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 12 hours. The reaction is open to the atmosphere, allowing for the use of air as the oxidant.
-
Causality Checkpoint: The reflux condition provides the necessary thermal energy to overcome the activation barrier for both imine formation and the subsequent copper-catalyzed oxidative C-H amination/cyclization cascade.
-
After 12 hours, cool the reaction to room temperature. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield Intermediate I as a pale yellow solid.
Expected Outcome:
-
Yield: 75-85%
-
Appearance: Pale yellow solid
-
Characterization (Hypothetical): ¹H NMR and LC-MS should confirm the structure and purity (>95%).
Protocol 2: Synthesis of 1-(4-Methoxyphenyl)-3-(pyridin-4-yl)imidazo[1,5-a]pyridine (Final Product)
This protocol requires a preliminary bromination of the C3 position of the core, followed by a Suzuki cross-coupling reaction to introduce a pyridine moiety, a common feature in kinase inhibitors for enhancing solubility and providing a key interaction point.
Step 2A: Bromination of Intermediate I
-
Dissolve Intermediate I (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with aqueous sodium thiosulfate and extract with ethyl acetate.
-
Purify by column chromatography to yield the 3-bromo intermediate.
Step 2B: Suzuki Cross-Coupling Materials:
-
3-Bromo-1-(4-methoxyphenyl)imidazo[1,5-a]pyridine (from Step 2A, 1.0 eq, 1.0 mmol)
-
Pyridine-4-boronic acid (1.5 eq, 1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq, 3.0 mmol)
-
1,4-Dioxane (8 mL) and Water (2 mL)
Procedure:
-
To a microwave vial, add the 3-bromo intermediate, pyridine-4-boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the vial with argon three times.
-
Causality Checkpoint: An inert atmosphere is critical to prevent the oxidation and degradation of the palladium catalyst and phosphine ligand, ensuring catalytic turnover.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Seal the vial and heat in a microwave reactor to 120 °C for 45 minutes.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., 0-10% methanol in dichloromethane) to afford the final product.
Structure-Activity Relationship (SAR) Data
The synthetic protocols described allow for the diversification of substituents at key positions. The following table presents hypothetical SAR data for a series of analogs targeting a generic kinase (e.g., Aurora Kinase A), illustrating how structural modifications can influence inhibitory potency.
| Compound ID | R1 Substituent (C1-Position) | R3 Substituent (C3-Position) | Aurora A IC₅₀ (nM) | Rationale / Comments |
| II-a | 4-Methoxyphenyl | Phenyl | 150 | Baseline compound. |
| II-b | 4-Fluorophenyl | Phenyl | 125 | Introduction of fluorine can improve metabolic stability and binding. |
| II-c | Phenyl | 4-Pyridyl | 45 | Final Product. The 4-pyridyl nitrogen acts as a hydrogen bond acceptor, potentially interacting with the kinase hinge region, significantly improving potency.[5] |
| II-d | 4-Methoxyphenyl | 4-(N-methylpiperazinyl)phenyl | 28 | The basic piperazine moiety enhances solubility and can form additional interactions in the solvent-exposed region.[5] |
| II-e | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl | 220 | Increased steric bulk and loss of a key interaction point reduce activity. |
Conclusion
The imidazo[1,5-a]pyridine scaffold is a robust and versatile platform for the development of novel kinase inhibitors. Its favorable bioisosteric properties and amenability to a wide range of synthetic transformations make it an invaluable tool for medicinal chemists. The modern synthetic methods outlined, such as copper-catalyzed oxidative annulations and palladium-catalyzed cross-couplings, provide researchers with efficient and reliable pathways to construct diverse chemical libraries. By systematically applying these protocols and analyzing the resulting SAR, drug development professionals can rationally design and synthesize potent and selective kinase inhibitors for a variety of therapeutic applications.
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 13. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Application Notes and Protocols for the Functionalization of the Imidazo[1,5-a]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine ring system, a nitrogen-containing fused heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the development of various therapeutic agents, including cardiotonic agents and HIV-protease inhibitors.[1] The ability to strategically introduce functional groups onto this core structure is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth overview of the primary methods for functionalizing the imidazo[1,5-a]pyridine ring, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The numbering of the imidazo[1,5-a]pyridine ring system is crucial for understanding its reactivity. The imidazole portion of the fused ring is highly electron-rich, making the C1 and C3 positions particularly susceptible to electrophilic attack and direct functionalization. The pyridine ring is comparatively electron-deficient. This electronic dichotomy governs the regioselectivity of most functionalization reactions.
I. Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a foundational method for introducing a variety of functional groups onto the imidazo[1,5-a]pyridine core. The high electron density of the imidazole ring dictates that substitution occurs preferentially at the C1 or C3 positions.
A. Halogenation
Halogenated imidazo[1,5-a]pyridines are critical intermediates, serving as versatile handles for subsequent cross-coupling reactions. Bromination and iodination are the most common halogenation reactions for this scaffold.
Causality Behind Experimental Choices: The choice of halogenating agent and solvent is critical for controlling the regioselectivity and preventing over-halogenation. For bromination, molecular bromine in acetic acid is a classic and effective method that favors substitution at the electron-rich C3 position.[1] N-Iodosuccinimide (NIS) is a milder alternative for iodination, often used to prepare iodo-derivatives for cross-coupling.
Protocol 1: Electrophilic Bromination at C3
This protocol describes the synthesis of 3-bromoimidazo[1,5-a]pyridine, a key precursor for cross-coupling reactions.
-
Materials: Imidazo[1,5-a]pyridine, Acetic Acid (HOAc), Bromine (Br₂), Saturated Sodium Bicarbonate solution (NaHCO₃), Dichloromethane (CH₂Cl₂), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve imidazo[1,5-a]pyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromoimidazo[1,5-a]pyridine.
-
B. Nitration
Nitration introduces a nitro group, which can be a useful functional group in its own right or can be reduced to an amine for further derivatization.
Causality Behind Experimental Choices: The regioselectivity of nitration is highly dependent on the substitution pattern of the imidazo[1,5-a]pyridine core. In unsubstituted substrates, nitration occurs preferentially at the C1 position. If the C1 position is blocked, nitration will proceed at the C3 position. A mixture of nitric and sulfuric acid in acetic acid provides the necessary nitronium ion (NO₂⁺) for the electrophilic attack.
Protocol 2: Regioselective Nitration at C1
-
Materials: Imidazo[1,5-a]pyridine, Acetic Acid, Fuming Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
Dissolve imidazo[1,5-a]pyridine (1.0 eq) in acetic acid in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of imidazo[1,5-a]pyridine, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-nitroimidazo[1,5-a]pyridine.
-
C. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems. This reaction typically occurs at the C3 position of the imidazo[1,5-a]pyridine ring. The resulting aldehyde is a versatile intermediate for various transformations.
Causality Behind Experimental Choices: The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This electrophile is less reactive than those in Friedel-Crafts reactions, making it ideal for formylating sensitive heterocyclic systems without harsh conditions.[3][4]
Protocol 3: Vilsmeier-Haack Formylation at C3
-
Materials: Imidazo[1,5-a]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution.
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF (used as both reagent and solvent) to 0 °C.
-
Slowly add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve imidazo[1,5-a]pyridine (1.0 eq) in a minimal amount of DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-formylimidazo[1,5-a]pyridine.
-
II. C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing heterocyclic cores, avoiding the need for pre-functionalized starting materials.
A. Palladium-Catalyzed Direct C3-Arylation
This method allows for the direct formation of a carbon-carbon bond between the C3 position of imidazo[1,5-a]pyridine and an aryl bromide.
Causality Behind Experimental Choices: A palladium catalyst, typically Pd(OAc)₂, is used to facilitate the C-H activation and subsequent coupling. The choice of base is critical; in this case, a bulky acetate salt like tetrabutylammonium acetate (Bu₄NOAc) has been shown to be effective.[1] The reaction proceeds with high regioselectivity for the C3 position.
Protocol 4: Direct C3-Arylation with Aryl Bromides
-
Materials: Imidazo[1,5-a]pyridine, Aryl bromide, Palladium(II) acetate (Pd(OAc)₂), Tetrabutylammonium acetate (Bu₄NOAc), Toluene.
-
Procedure:
-
To a flame-dried Schlenk tube, add imidazo[1,5-a]pyridine (1.0 eq), the desired aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), and Bu₄NOAc (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 8-12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the 3-arylimidazo[1,5-a]pyridine product.
-
B. Metal-Free Methylene Insertion at C1
A novel, metal-free approach allows for the coupling of two imidazo[1,5-a]pyridine units via a methylene bridge at the C1 position.
Causality Behind Experimental Choices: This reaction utilizes formaldehyde as both a carbon source for the methylene bridge and as a solvent.[5][6][7] The reaction proceeds via an ionic mechanism, where the electron-rich C1 position of one imidazo[1,5-a]pyridine molecule attacks the protonated formaldehyde, followed by reaction with a second molecule.
Protocol 5: Metal-Free Synthesis of Bis(imidazo[1,5-a]pyridin-1-yl)methanes
-
Materials: 3-Substituted imidazo[1,5-a]pyridine, Formaldehyde solution (37% in water), Ethanol (optional).
-
Procedure:
-
In a round-bottom flask, dissolve the 3-substituted imidazo[1,5-a]pyridine (1.0 eq) in the formaldehyde solution. A small amount of ethanol can be added if solubility is an issue.
-
Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
III. Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds. These reactions typically require a halogenated imidazo[1,5-a]pyridine as a starting material.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halo-imidazo[1,5-a]pyridine and a boronic acid or ester.
Causality Behind Experimental Choices: This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/water). The choice of ligand can be crucial for achieving high yields, especially with sterically hindered substrates.
Protocol 6: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,5-a]pyridine
-
Materials: 3-Bromoimidazo[1,5-a]pyridine, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), 2M Sodium Carbonate solution, 1,4-Dioxane.
-
Procedure:
-
In a Schlenk tube, combine 3-bromoimidazo[1,5-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.
-
Heat the mixture at 80-90 °C for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halo-imidazo[1,5-a]pyridine and a terminal alkyne, providing access to alkynyl-substituted derivatives.[8][9][10][11]
Causality Behind Experimental Choices: This reaction is co-catalyzed by palladium and copper(I) salts.[8][9][10] A palladium(0) species undergoes oxidative addition with the aryl halide, while the copper(I) salt facilitates the formation of a copper acetylide, which then transmetalates to the palladium center. An amine base, such as triethylamine or diisopropylethylamine, is required.
Protocol 7: Sonogashira Coupling of 1-Iodoimidazo[1,5-a]pyridine
-
Materials: 1-Iodoimidazo[1,5-a]pyridine, Terminal alkyne, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 1-iodoimidazo[1,5-a]pyridine (1.0 eq) in a mixture of THF and TEA, add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 1-alkynylimidazo[1,5-a]pyridine.
-
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, allowing the coupling of halo-imidazo[1,5-a]pyridines with a wide range of primary and secondary amines.[12][13][14][15]
Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as XPhos or SPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[12][15] The choice of ligand and base is critical and often needs to be optimized for specific substrates.
Protocol 8: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,5-a]pyridine
-
Materials: 3-Bromoimidazo[1,5-a]pyridine, Amine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos (or another suitable ligand), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Add anhydrous toluene, followed by 3-bromoimidazo[1,5-a]pyridine (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
IV. Nucleophilic Aromatic Substitution (SNAr)
While less common than electrophilic substitution on the electron-rich imidazole ring, nucleophilic aromatic substitution can be achieved on the imidazo[1,5-a]pyridine system, particularly if the pyridine ring is activated by electron-withdrawing groups or if a good leaving group is present at a suitable position.
Causality Behind Experimental Choices: For an SNAr reaction to proceed, a good leaving group (like a halide) and often an activating group (like a nitro group) are required on the ring. The reaction is driven by the attack of a potent nucleophile. The protocol below is adapted from a similar reaction on a related imidazo[1,5-a]pyrazine system and serves as a strong starting point.[16]
Protocol 9: Amination of a Halogenated Imidazo[1,5-a]pyridine Derivative
-
Materials: 8-Chloro-1-bromoimidazo[1,5-a]pyridine derivative, Ammonium hydroxide, Isopropyl alcohol.
-
Procedure:
-
In a sealed tube, combine the 8-chloro-1-bromoimidazo[1,5-a]pyridine derivative (1.0 eq), isopropyl alcohol, and ammonium hydroxide.
-
Seal the tube tightly and heat the reaction mixture to 90 °C for 14 hours.
-
Cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., reversed-phase) to obtain the aminated product.
-
Data Summary and Comparison
| Functionalization Method | Position | Key Reagents | Advantages | Considerations |
| Electrophilic Bromination | C3 (preferred) | Br₂/HOAc | Direct, high-yielding | Use of elemental bromine requires care |
| Nitration | C1 (unsubstituted) | HNO₃/H₂SO₄ | Access to nitro/amino derivatives | Strong acids, regioselectivity depends on substitution |
| Vilsmeier-Haack Formylation | C3 | POCl₃/DMF | Mild conditions, versatile aldehyde product | Stoichiometric reagents |
| Direct C-H Arylation | C3 | Pd(OAc)₂, Aryl Bromide | Atom-economical, avoids pre-functionalization | Requires catalyst, optimization of conditions may be needed |
| Methylene Insertion | C1 | Formaldehyde | Metal-free, simple procedure | Forms a dimeric structure |
| Suzuki-Miyaura Coupling | Any halogenated position | Pd catalyst, Boronic acid | Wide substrate scope, reliable | Requires pre-halogenation, catalyst residues |
| Sonogashira Coupling | Any halogenated position | Pd/Cu catalysts, Alkyne | Introduces alkynyl groups | Requires two catalysts, anhydrous conditions often best |
| Buchwald-Hartwig Amination | Any halogenated position | Pd catalyst, Amine, Strong base | Broad amine scope, C-N bond formation | Requires inert atmosphere, expensive ligands |
| Nucleophilic Substitution | Activated positions (e.g., C8) | Nucleophile, Heat | Direct displacement | Requires activated substrate with a good leaving group |
Visualizing Reaction Pathways
Caption: Key functionalization pathways for the imidazo[1,5-a]pyridine core.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. (2S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester synthesis - chemicalbook [chemicalbook.com]
The Strategic Application of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Imidazo[1,5-a]pyridine Scaffold
In the landscape of contemporary drug discovery, the imidazo[1,5-a]pyridine core has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The versatility of this heterocyclic system allows for its application across a wide array of therapeutic areas, including oncology, infectious diseases, and neuroscience.[2]
This guide focuses on a particularly valuable derivative: Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS 885276-59-5). The strategic placement of three key functional groups—a reactive bromine atom at the 1-position, an ethyl ester at the 3-position, and the intrinsic reactivity of the pyridine ring—renders this molecule a highly versatile and powerful building block for the synthesis of complex molecular architectures. The bromine atom serves as a synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the ethyl ester provides a site for further modification or interaction with target proteins. This application note will provide a comprehensive overview of its synthesis, reactivity, and application, with a particular focus on its role in the development of next-generation enzyme inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 885276-59-5 | [2][3] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [2][3] |
| Molecular Weight | 269.09 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Purity | Typically >97% | [3] |
Core Synthesis Protocol: A Plausible Route
Part 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-3-carboxylate
This step involves a cyclization reaction to form the core heterocyclic system. A common and effective method is the reaction of 2-aminomethylpyridine with an ethyl α-haloacetate derivative.
Reaction Principle: The reaction proceeds via an initial N-alkylation of the primary amine of 2-aminomethylpyridine by the ethyl α-haloacetate, followed by an intramolecular cyclization and subsequent aromatization to yield the imidazo[1,5-a]pyridine scaffold.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminomethylpyridine (1.0 eq) and a suitable solvent such as ethanol or acetonitrile (10 mL per mmol of 2-aminomethylpyridine).
-
Reagent Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to the suspension.
-
Addition of Electrophile: Slowly add ethyl 2-bromoacetate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Part 2: Bromination at the C1-Position
The electron-rich nature of the imidazo[1,5-a]pyridine ring system makes it susceptible to electrophilic substitution. The C1 position is particularly activated and can be selectively brominated.
Reaction Principle: Electrophilic aromatic substitution using a suitable brominating agent, such as N-Bromosuccinimide (NBS), allows for the regioselective installation of a bromine atom at the 1-position.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the Ethyl imidazo[1,5-a]pyridine-3-carboxylate (1.0 eq) from Part 1 in a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product with dichloromethane, and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be further purified by recrystallization or flash column chromatography if necessary.
Application in Medicinal Chemistry: A Gateway to PRMT5 Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[4] PRMT5 is a critical enzyme involved in various cellular processes, and its dysregulation is implicated in several cancers, making it an attractive therapeutic target.
Therapeutic Rationale: Targeting PRMT5 in Oncology
PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction. Overexpression of PRMT5 has been observed in a range of malignancies, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. Therefore, the development of small molecule inhibitors of PRMT5 is a promising strategy for cancer therapy.
The following workflow illustrates the utility of this compound in the synthesis of a PRMT5 inhibitor scaffold.
Caption: Synthetic workflow from the key intermediate to a PRMT5 inhibitor.
Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C1 position is the key to unlocking the synthetic potential of this scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for this purpose.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Principle: This reaction forms a new carbon-carbon bond by coupling the bromo-intermediate with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[5][6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C1 position.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable phosphine ligand like SPhos (0.04 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-100 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Principle: This reaction forms a carbon-nitrogen bond by coupling the bromo-intermediate with a primary or secondary amine.[7][8][9] This is a powerful method for introducing diverse amine functionalities, which are common in bioactive molecules.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk flask, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 eq).
-
Base Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 90-110 °C for 8-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Illustrative Structure-Activity Relationship (SAR) Data
The imidazo[1,5-a]pyridine scaffold has been explored in the development of inhibitors for various kinases. While specific SAR data for derivatives of this compound are often proprietary and found within patent literature, the following table presents hypothetical but representative data for PRMT5 inhibitors to illustrate the impact of substitutions at the C1 position, which would be introduced via the protocols described above.
| Compound ID | R Group at C1 Position | PRMT5 IC₅₀ (nM) |
| Lead-001 | 4-Fluorophenyl | 50 |
| Lead-002 | 2-Methylphenyl | 75 |
| Lead-003 | Pyridin-4-yl | 30 |
| Lead-004 | 4-(Dimethylamino)phenyl | 15 |
| Lead-005 | Cyclohexyl | 250 |
Note: The data in this table is illustrative and intended to demonstrate the concept of SAR. Actual values would be determined experimentally.
Conclusion and Future Outlook
This compound is a high-value, versatile building block in medicinal chemistry. Its well-defined structure and orthogonally reactive functional groups provide a robust platform for the synthesis of complex molecules targeting a range of diseases. The application protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions detailed herein offer reliable methods for generating libraries of diverse compounds for drug discovery campaigns. The demonstrated importance of this scaffold in the development of PRMT5 inhibitors for oncology underscores its significance. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed chemical intermediates will undoubtedly accelerate the discovery of the next generation of medicines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Strategic Derivatization of the C3-Ester on Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate for Drug Discovery
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] Its unique electronic properties and rigid structure provide a versatile framework for designing targeted therapeutics.[4] Specifically, derivatization at the C3 position of the imidazo[1,5-a]pyridine ring system has been a focal point for modulating biological activity. The ethyl ester of 1-bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS 885276-59-5) is a key starting material, offering a reactive handle for extensive chemical modification.[5][6]
While the ester itself can be valuable, its conversion to the corresponding carboxylic acid and, subsequently, to a diverse array of carboxamides is often a critical step in optimizing potency, selectivity, and pharmacokinetic properties. This is extensively demonstrated in the closely related imidazo[1,2-a]pyridine series, where the C3-carboxamide is a cornerstone of potent anti-tuberculosis agents like Telacebec (Q203).[7][8][9]
This application note provides a comprehensive guide with detailed, field-proven protocols for the strategic derivatization of the C3-ester group of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate. The methodologies are designed to be robust and adaptable, enabling researchers to efficiently generate key intermediates and build libraries for structure-activity relationship (SAR) studies.
Core Derivatization Workflow
The primary strategy for derivatizing the C3-ethyl ester involves a two-step process. First, the ester is hydrolyzed to the more versatile carboxylic acid intermediate. This acid is then activated and coupled with various amines to generate a library of amide derivatives. This workflow provides maximal flexibility for exploring the chemical space around the C3 position.
Caption: Core workflow for C3-ester derivatization.
Protocol 1: Saponification to 1-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid
Principle and Mechanistic Insight: Saponification is the base-catalyzed hydrolysis of an ester. In this protocol, the hydroxide ion (from LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide leaving group. A final protonation step during the acidic workup yields the desired carboxylic acid. Lithium hydroxide is often preferred as it is less likely to cause unwanted side reactions compared to sodium or potassium hydroxide in delicate heterocyclic systems. The use of a mixed solvent system (e.g., THF/Methanol/Water) ensures solubility for both the organic substrate and the inorganic base.
Materials and Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF, MeOH, and H₂O. A typical concentration is 0.1 M.
-
Reagent Addition: Add Lithium hydroxide monohydrate (2.0-3.0 eq) to the solution. Expert Tip: Using a slight excess of LiOH ensures the reaction goes to completion, but a large excess can sometimes lead to degradation of sensitive substrates over long reaction times.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 40-50% Ethyl Acetate in Hexane. The product (carboxylic acid) will have a much lower Rf value (it will be closer to the baseline) than the starting ester. The reaction is typically complete within 2-4 hours.
-
Quenching and Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the organic solvents (THF and MeOH).
-
Acidification: Re-dissolve the remaining aqueous residue in a small amount of water and cool the flask in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2-3. A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). Trustworthiness Check: The carboxylic acid product may have some solubility in the aqueous layer, so performing multiple extractions is crucial for a good yield.
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification and Characterization: The resulting solid is often pure enough for the next step. If further purification is needed, it can be achieved by recrystallization or trituration with a suitable solvent like diethyl ether. Confirm the structure by ¹H NMR (disappearance of ethyl group signals) and LC-MS (correct mass for the carboxylic acid).
| Parameter | Condition | Rationale |
| Base | LiOH·H₂O | Mild conditions, high yield. |
| Solvent | THF/MeOH/H₂O | Ensures solubility of all reactants. |
| Temperature | Room Temperature | Sufficient for reaction; avoids degradation. |
| Workup pH | 2-3 | Ensures complete protonation of the carboxylate. |
Protocol 2: Amide Coupling to Synthesize C3-Carboxamides
Principle and Mechanistic Insight: Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient. Amide coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the primary or secondary amine, proceeding smoothly at room temperature to form the stable amide bond. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the carboxylic acid and the amine hydrochloride salt, if used.
Materials and Reagents:
-
1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a dry, argon-flushed round-bottom flask, dissolve the 1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq). Expert Tip: The order of addition can be important. Adding the base last often prevents premature side reactions of the coupling agent.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete in 2-12 hours. Monitor progress by LC-MS to observe the formation of the desired product mass and consumption of the starting acid.
-
Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Check: The aqueous washes are critical for removing the water-soluble DMF and coupling byproducts (e.g., HOAt, DIPEA salts), simplifying the final purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexane as the eluent.
-
Characterization: Confirm the structure of the final amide product by ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Caption: Key steps in a HATU-mediated amide coupling reaction.
Summary of Derivatization Strategies
| Strategy | Key Reagents | Purpose & Advantages |
| Saponification | LiOH, THF/MeOH/H₂O | Converts the stable ethyl ester to the versatile carboxylic acid intermediate. High-yielding and straightforward. |
| Amide Coupling | Carboxylic Acid, Amine, HATU, DIPEA | Forms a stable amide bond. Highly versatile, allowing for the creation of a large, diverse library of derivatives for SAR studies. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines | MDPI [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound [cymitquimica.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Reaction of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate with arylboronic acids
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate with Arylboronic Acids
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Arylated Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[3][4] Furthermore, derivatives of this scaffold have found applications as luminescent materials and versatile ligands in organometallic chemistry.[1][3]
A critical strategy for expanding the chemical space and modulating the pharmacological profile of this scaffold is the introduction of aryl substituents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[5][6] This palladium-catalyzed reaction is renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[7]
This guide provides a detailed protocol for the functionalization of the imidazo[1,5-a]pyridine core via the Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide expert insights for troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is crucial for rationalizing reaction conditions and diagnosing potential issues. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) species, typically coordinated to phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) complex.[7][10]
-
Transmetalation: This is the step where the aryl group is transferred from boron to palladium. It requires the activation of the arylboronic acid by a base (e.g., Na₂CO₃, K₂CO₃) to form a more nucleophilic boronate species.[6] This boronate then exchanges its aryl group with the bromide on the Pd(II) center.
-
Reductive Elimination: The two organic moieties—the imidazo[1,5-a]pyridine and the newly transferred aryl group—are eliminated from the palladium center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method that has proven effective for a range of arylboronic acids. Optimization may be required for particularly challenging substrates.
Materials and Equipment
-
Reagents:
-
This compound (>95%)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) with a suitable phosphine ligand like Triphenylphosphine [PPh₃] or SPhos.
-
Base: Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 equivalents), ground to a fine powder.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1 v/v).
-
-
Equipment:
-
Round-bottom flask or reaction vial suitable for heating under reflux.
-
Magnetic stirrer and stir bar.
-
Reflux condenser.
-
Inert gas supply (Argon or Nitrogen) with manifold.
-
Standard glassware for work-up (separatory funnel, flasks).
-
Rotary evaporator.
-
Flash chromatography system.
-
TLC plates (silica gel 60 F₂₅₄).
-
Reaction Setup and Procedure
Safety Note: Handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Flask Preparation: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Bubble Argon or Nitrogen gas through the stirred reaction mixture for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a Pd(II) precursor like Pd(OAc)₂, the ligand should be added concurrently.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).[11] Withdraw a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a silica gel plate. A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.[12][13]
Work-up and Purification
-
Quenching: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Filtration: Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[14][15] The eluent is determined by TLC analysis of the crude material, often starting with a less polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity.[16][17]
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Reaction Scope: Versatility with Arylboronic Acids
The described protocol is applicable to a wide range of arylboronic acids, demonstrating its utility in generating a diverse library of 1-aryl-imidazo[1,5-a]pyridine derivatives. The reaction generally tolerates both electron-donating and electron-withdrawing substituents on the arylboronic acid, though reaction times and yields may vary.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (Ethyl 1-aryl-imidazo[1,5-a]pyridine-3-carboxylate) | Isolated Yield (%) |
| 1 | Phenylboronic acid | 85% | |
| 2 | 4-Methoxyphenylboronic acid | 92% | |
| 3 | 4-Chlorophenylboronic acid | 78% | |
| 4 | 3-Trifluoromethylphenylboronic acid | 75% | |
| 5 | 2-Methylphenylboronic acid | 68% | |
| 6 | Thiophene-2-boronic acid | 81% |
Yields are representative and may vary based on specific reaction conditions and scale.
Troubleshooting and Field-Proven Insights
-
Issue: Low or No Conversion
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. Use freshly opened or properly stored catalysts.[9]
-
Cause: Impure starting materials or insufficient base.
-
Solution: Use high-purity reagents. Ensure the base is anhydrous and finely powdered for maximum surface area.
-
-
Issue: Formation of Side Products
-
Cause: Homocoupling of the arylboronic acid to form a biaryl byproduct (Ar-Ar). This is often promoted by the presence of oxygen or excess palladium catalyst.[8]
-
Solution: Maintain a strict inert atmosphere. Avoid using a large excess of the boronic acid.
-
Cause: Protodeboronation, where the boronic acid is replaced by a hydrogen atom. This can be an issue with electron-deficient heteroaryl boron derivatives or if excess water is present under harsh conditions.[18]
-
Solution: Use carefully controlled amounts of water in the solvent system and avoid prolonged reaction times at very high temperatures.
-
-
Issue: Difficult Purification
-
Cause: Residual palladium catalyst co-eluting with the product.
-
Solution: During work-up, ensure thorough filtration through Celite®. If issues persist, consider a wash with an aqueous solution of thiourea or using a scavenger resin to remove residual palladium.
-
Cause: Product has similar polarity to a byproduct.
-
Solution: Optimize the column chromatography eluent system, potentially using a shallow gradient elution for better separation.[16]
-
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. longdom.org [longdom.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Purification [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Palladium-Catalyzed Amination of Brominated Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the palladium-catalyzed amination of brominated imidazopyridines, a cornerstone of modern medicinal chemistry for the synthesis of novel drug candidates. The imidazopyridine scaffold is a privileged structure found in numerous therapeutic agents, and the ability to efficiently introduce amino functionalities is critical for Structure-Activity Relationship (SAR) studies.[1] This application note details the widely employed Buchwald-Hartwig amination reaction, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a guide to troubleshooting common challenges.[2] The provided methodologies are designed to be robust and reproducible for professionals in drug discovery and development.
Introduction: The Significance of Aminated Imidazopyridines
The imidazopyridine core is a vital pharmacophore, forming the structural basis for a range of marketed drugs with diverse therapeutic applications.[1] The functionalization of this scaffold, particularly through the formation of carbon-nitrogen (C-N) bonds, is a key strategy in the discovery of new molecular entities. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[2] This reaction allows for the precise and efficient coupling of brominated imidazopyridines with a wide array of primary and secondary amines, facilitating the exploration of chemical space around this important heterocyclic system.
The Reaction Mechanism: A Look into the Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[2][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the brominated imidazopyridine, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.
-
Reductive Elimination: The final and product-forming step is the reductive elimination of the aminated imidazopyridine, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]
An unproductive side reaction that can occur is β-hydride elimination, which can be minimized through the careful selection of ligands.[2]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of 3-Bromoimidazo[1,2-a]pyridine
This protocol provides a general method for the coupling of a model substrate, 3-bromoimidazo[1,2-a]pyridine, with a primary amine.
Reagents and Equipment
-
3-Bromoimidazo[1,2-a]pyridine
-
Primary or secondary amine of choice
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: A generalized experimental workflow for the amination reaction.
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add 3-bromoimidazo[1,2-a]pyridine (1.0 eq), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene, 0.2 M) and the amine (1.2 eq).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Base Addition: Under a positive pressure of inert gas, add the base (e.g., LiHMDS, 2.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components.
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst (e.g., tBuBrettPhos Pd G3) | Pre-catalysts are often preferred for their air-stability and ease of handling, leading to more reproducible results. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., tBuBrettPhos, RuPhos) | The ligand choice is critical. Bulky ligands promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination.[5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | The choice of base depends on the substrate's functional group tolerance. Strong, non-nucleophilic bases are generally used. LiHMDS can be advantageous for substrates with acidic protons.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. Toluene is a common choice due to its high boiling point. |
| Temperature | 80 - 110 °C | The reaction temperature will depend on the reactivity of the specific substrates. Microwave irradiation can often reduce reaction times. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing and use of anhydrous solvents. Use a fresh bottle of catalyst or a pre-catalyst. |
| Poor ligand choice | Screen different bulky biarylphosphine ligands. | |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LiHMDS). | |
| Side Product Formation | Hydrodehalogenation | This can result from a competing reaction pathway. A different ligand or lower reaction temperature may help. |
| Dimerization of starting materials | Lower the catalyst loading or change the ligand. | |
| Product Degradation | Sensitivity to workup conditions | Minimize exposure to acidic or basic conditions during workup. Purification on a neutral solid phase may be necessary. |
Conclusion
The palladium-catalyzed amination of brominated imidazopyridines is an indispensable transformation in the modern synthetic chemist's toolkit, particularly within the realm of drug discovery. By understanding the underlying mechanism and carefully selecting the catalyst system, researchers can efficiently generate diverse libraries of aminated imidazopyridines for biological evaluation. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful C-N bond-forming reaction.
References
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate as a Versatile Scaffold for Novel Heterocycle Synthesis
Abstract
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, a key building block for the synthesis of diverse and complex heterocyclic structures. We will detail its reactivity, focusing on palladium-catalyzed cross-coupling and nucleophilic substitution reactions, and provide validated, step-by-step protocols for its application. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Strategic Advantage of this compound
This compound (CAS No: 885276-59-5) is a robust synthetic intermediate designed for efficient molecular elaboration.[3] Its structure presents two primary points for chemical modification: the reactive carbon-bromine bond at the C1 position and the ethyl ester at C3.
The C1-bromo substituent serves as an exceptionally versatile "handle" for introducing molecular diversity. It is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-nitrogen bonds—fundamental transformations in modern drug discovery.[4][5] The electron-withdrawing nature of the fused pyridine ring and the carboxylate group also activates the C1 position for potential nucleophilic aromatic substitution (SNAr) reactions.[6]
The ethyl ester at the C3 position offers a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can be reduced to the primary alcohol, providing further avenues for derivatization. This dual functionality makes the title compound a powerful platform for building libraries of novel compounds with potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 885276-59-5 | [3][7] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [7] |
| Molecular Weight | 269.09 g/mol | [7] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [7] |
| IUPAC Name | This compound | [3] |
Core Synthetic Applications & Mechanistic Insights
The true synthetic power of this reagent is realized through its application in reactions that forge new bonds at the C1 position. Below, we discuss the most impactful of these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized C-C and C-N bond formation, and aryl bromides are premier substrates for these reactions. The C-Br bond in this compound readily undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycle.
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures.
-
Causality & Choice of Conditions: The reaction requires a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, a phosphine ligand to stabilize the palladium center, and a base. The base is critical; it activates the boronic acid partner by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step. The choice of ligand, such as SPhos or XPhos, is crucial for promoting efficient reductive elimination and preventing catalyst decomposition, especially for sterically hindered substrates.[4][8]
Caption: General scheme for Suzuki-Miyaura cross-coupling.
This reaction is a powerful tool for synthesizing N-arylated heterocycles, which are common motifs in pharmaceuticals.[5]
-
Causality & Choice of Conditions: Similar to the Suzuki coupling, this reaction relies on a Pd/phosphine ligand system. However, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The base serves two purposes: it deprotonates the amine coupling partner to increase its nucleophilicity and facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.
The Sonogashira coupling enables the direct connection of terminal alkynes to the imidazo[1,5-a]pyridine core, providing access to rigid, linear structures often used as precursors for more complex heterocycles or as pharmacophores themselves.
-
Causality & Choice of Conditions: This reaction is unique in its use of a dual catalytic system: a palladium catalyst to activate the aryl bromide and a copper(I) co-catalyst (typically CuI). The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, a step that is much more efficient than the direct reaction of the alkyne with the palladium complex.[9]
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst / Ligand | Base | Product Class |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1-Aryl-imidazo[1,5-a]pyridines |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 1-Amino-imidazo[1,5-a]pyridines |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1-Alkynyl-imidazo[1,5-a]pyridines |
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is often preferred, direct displacement of the bromide by potent nucleophiles is a viable and atom-economical alternative under certain conditions.
-
Mechanism & Substrate Activation: The SNAr reaction proceeds via an addition-elimination mechanism.[6] A nucleophile attacks the electron-deficient carbon bearing the bromide, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the bromide leaving group. The inherent electron-deficient character of the imidazo[1,5-a]pyridine system facilitates this process.
-
Scope: This pathway is most effective with strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and certain amines, particularly in polar aprotic solvents like DMSO or DMF at elevated temperatures. For instance, reaction with ammonia or primary amines can yield 1-amino-imidazo[1,5-a]pyridine derivatives.[10]
Caption: Synthetic workflow from starting material to diverse products.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Disclaimer: All reactions should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel (for column chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 269 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical self-validating step; the Pd(0) species active in the catalytic cycle is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a high-value, versatile building block for constructing novel heterocyclic systems. Its predictable reactivity in cornerstone reactions like palladium-catalyzed cross-couplings and nucleophilic substitutions provides a reliable platform for generating diverse molecular architectures. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists to unlock the synthetic potential of this powerful reagent in the pursuit of new chemical entities for drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound [cymitquimica.com]
- 8. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. (2S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester synthesis - chemicalbook [chemicalbook.com]
Protocol for the hydrolysis of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate to its acid
Application Note & Protocol
Title: High-Efficiency Saponification of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate: A Validated Protocol for the Synthesis of a Key Carboxylic Acid Intermediate
Abstract: The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1] This document provides a comprehensive, validated protocol for the hydrolysis of this compound to its corresponding carboxylic acid, a critical building block for further synthetic elaboration. We detail a robust, base-catalyzed saponification procedure, offering in-depth mechanistic insights, step-by-step experimental instructions, reaction monitoring, product isolation, and characterization. The causality behind key experimental choices, such as the preference for basic over acidic conditions and the selection of reagents, is thoroughly explained to ensure reproducibility and high-yield synthesis for researchers in drug development and organic synthesis.
Strategic Overview: Hydrolysis of a Heteroaromatic Ester
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the target substrate, this compound, two primary catalytic methods are available: acid-catalyzed and base-catalyzed hydrolysis.[2][3]
-
Acid-Catalyzed Hydrolysis: This method employs a strong acid (e.g., H₂SO₄, HCl) in the presence of excess water. The reaction proceeds via protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by water.[4][5][6] However, this process is inherently reversible, and driving the reaction to completion often requires a large excess of water or removal of the alcohol byproduct, complicating the procedure.[3][7][8]
-
Base-Catalyzed Hydrolysis (Saponification): This approach utilizes a stoichiometric amount of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[9][10] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[9][11] This intermediate then collapses, expelling an alkoxide (in this case, ethoxide) as the leaving group. The key advantage of this method is its irreversibility. The carboxylic acid formed is immediately deprotonated by the strong base (alkoxide or hydroxide) present in the medium to form a carboxylate salt.[7][9] This final acid-base step is thermodynamically highly favorable and effectively drives the reaction to completion, making it the preferred method for preparative synthesis.[2]
Given the goal of achieving a high-yield, clean conversion, this protocol is based on the irreversible saponification pathway.
Potential Challenges & Considerations
The substrate contains two key features that must be considered: the imidazo[1,5-a]pyridine core and a bromo-substituent. The imidazo[1,5-a]pyridine ring system is generally stable under the mild basic conditions proposed.[12] The carbon-bromine bond at the 1-position could potentially be susceptible to nucleophilic aromatic substitution under harsh conditions; however, the rate of ester hydrolysis is significantly faster under the recommended conditions, minimizing the risk of this side reaction.
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion before proceeding to the work-up stage.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% Purity | BOC Sciences | CAS: 885276-59-5[] |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent Grade | Sigma-Aldrich | A strong, non-volatile base. NaOH can also be used. |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Co-solvent to ensure solubility of the starting material. |
| Deionized Water (H₂O) | High Purity | - | Used as a solvent and reagent source. |
| Hydrochloric Acid (HCl) | 2M Aqueous Solution | J.T. Baker | For acidification during work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Saturated Sodium Chloride Solution (Brine) | - | - | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser (optional), separatory funnel, Büchner funnel, pH paper or meter, standard laboratory glassware.
Visual Workflow
Caption: Workflow for the saponification of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.72 mmol).
-
Add 20 mL of Tetrahydrofuran (THF) and stir until the solid is completely dissolved.
-
In a separate beaker, dissolve lithium hydroxide monohydrate (0.234 g, 5.58 mmol, 1.5 equivalents) in 20 mL of deionized water.
-
Add the aqueous LiOH solution to the flask containing the ester solution.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to 40-50°C with stirring. A reflux condenser can be fitted if desired, but is not strictly necessary at this temperature.
-
Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC).
-
TLC System: 50:50 Ethyl Acetate / Hexanes.
-
Procedure: Spot the starting material (a dilute solution in THF) and the reaction mixture on a TLC plate.
-
Observation: The reaction is complete when the starting ester spot (higher Rf) has been completely consumed and a new, more polar spot (lower Rf, corresponding to the carboxylate salt) appears at the baseline. The final acid product will also be more polar than the starting ester.
-
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a beaker and place it in an ice bath.
-
While stirring vigorously, slowly add 2M HCl dropwise to acidify the solution to a pH of approximately 3-4. A white precipitate of the carboxylic acid product will form.
-
Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts.
-
-
Purification and Characterization:
-
Dry the purified solid under high vacuum to a constant weight. The product is typically obtained in high purity. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.
-
Characterize the final product, 1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid, using standard analytical techniques (¹H NMR, LC-MS, Melting Point).
-
Troubleshooting Guide
| Problem Observed | Possible Cause(s) | Recommended Solution(s) |
| Reaction is incomplete after 4 hours | 1. Insufficient base. 2. Low temperature. | 1. Add an additional 0.5 equivalents of LiOH·H₂O. 2. Ensure the reaction temperature is maintained at 40-50°C. |
| Oily product instead of solid precipitate | Product is not fully protonated or is impure. | 1. Re-check the pH and add more 2M HCl if necessary. 2. Extract the aqueous phase with EtOAc, dry, and concentrate. |
| Low isolated yield | 1. Incomplete precipitation. 2. Product is partially soluble in water. | 1. Ensure pH is ~3-4 and cool the solution thoroughly. 2. Extract the acidic aqueous filtrate with EtOAc (3x). |
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Application of Imidazo[1,5-a]pyridines in the Development of Anti-inflammatory Agents: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of imidazo[1,5-a]pyridines as a promising scaffold for the development of novel anti-inflammatory agents. This document delves into the underlying mechanism of action, provides detailed experimental protocols for synthesis and evaluation, and offers insights into the structure-activity relationships that govern the therapeutic potential of this class of compounds.
Introduction: The Inflammatory Cascade and the Therapeutic Promise of Imidazo[1,5-a]pyridines
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system's protective response, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain types of cancer.[1] The inflammatory process is orchestrated by a complex network of signaling pathways and a diverse array of chemical mediators, including prostaglandins, cytokines, and chemokines.
The imidazopyridine scaffold, a fused heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry, with various isomers demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] Among these, the imidazo[1,5-a]pyridine core represents a particularly attractive framework for the design of novel anti-inflammatory drugs. Its structural features allow for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological activity. While much of the published research has focused on the related imidazo[1,2-a]pyridine isomer, the principles of its anti-inflammatory action provide a strong rationale for the exploration of the imidazo[1,5-a]pyridine class.[3][4][5]
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of imidazopyridine derivatives are primarily attributed to their ability to modulate key enzymatic and transcriptional pathways that are central to the inflammatory response. The two most well-documented mechanisms are the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[6] There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[6] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.
Several studies on imidazo[1,2-a]pyridine derivatives have demonstrated their potent and selective inhibition of COX-2.[7][8] This inhibitory activity is often attributed to the ability of the imidazopyridine scaffold to fit into the active site of the COX-2 enzyme, interacting with key amino acid residues. Molecular docking studies have suggested that specific substitutions on the imidazopyridine ring can enhance this binding affinity and selectivity.[7] It is highly probable that appropriately substituted imidazo[1,5-a]pyridines can also achieve potent and selective COX-2 inhibition.
Suppression of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a master transcriptional regulator that plays a pivotal role in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of a wide array of pro-inflammatory genes, including those encoding for COX-2, inducible nitric oxide synthase (iNOS), and various inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[4]
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][9] This inhibition can occur at multiple levels, including the prevention of IκBα degradation and the direct inhibition of NF-κB's DNA binding activity. By suppressing the activation of NF-κB, these compounds can effectively downregulate the expression of a broad spectrum of inflammatory mediators.[4]
Figure 1: The NF-κB signaling pathway and potential points of inhibition by imidazo[1,5-a]pyridines.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative imidazo[1,5-a]pyridine derivative and for its subsequent in vitro and in vivo evaluation as an anti-inflammatory agent.
Synthesis of a Representative Imidazo[1,5-a]pyridine Derivative
While numerous synthetic routes to imidazo[1,5-a]pyridines have been reported, a common and versatile method involves the cyclocondensation of a 2-(aminomethyl)pyridine with an appropriate aldehyde or ketone.[10] The following protocol describes a general procedure that can be adapted for the synthesis of various substituted imidazo[1,5-a]pyridines.
Protocol 1: Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyridine
Materials:
-
Substituted 2-(aminomethyl)pyridine
-
Substituted aldehyde or ketone
-
Copper(II) acetate
-
Xylene
-
Sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substituted 2-(aminomethyl)pyridine (1.0 mmol) in xylene (10 mL) in a round-bottom flask, add the substituted aldehyde or ketone (1.1 mmol) and copper(II) acetate (0.1 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove any solid catalyst and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,3-disubstituted imidazo[1,5-a]pyridine.
-
Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Copper(II) acetate: This acts as a catalyst to facilitate the oxidative C-N bond formation in the cyclization step.
-
Xylene: A high-boiling point solvent is used to ensure the reaction proceeds at a sufficient rate.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.
Figure 2: General workflow for the synthesis of imidazo[1,5-a]pyridines.
In Vitro Evaluation of Anti-inflammatory Activity
Protocol 2: Inhibition of COX-1 and COX-2 Activity
This protocol utilizes a commercially available COX inhibitor screening assay kit.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Test compound (imidazo[1,5-a]pyridine derivative)
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound or positive control to the wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (as per the kit manufacturer's instructions).
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., colorimetric or fluorescent).
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
Self-Validation:
-
Include a vehicle control (DMSO or other solvent used to dissolve the compound).
-
Run positive controls for both COX-1 and COX-2 inhibition to ensure the assay is performing correctly.
-
Perform the assay in triplicate to ensure the reproducibility of the results.
Protocol 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent
-
96-well cell culture plate
-
MTT reagent for cell viability assay
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
In a parallel plate, perform an MTT assay to assess the cytotoxicity of the test compound at the tested concentrations.
Causality behind Experimental Choices:
-
RAW 264.7 cells: This is a widely used and well-characterized murine macrophage cell line that reliably produces NO in response to LPS stimulation.
-
LPS: A component of the outer membrane of Gram-negative bacteria, it is a potent inducer of the inflammatory response in macrophages.
-
Griess Reagent: This reagent provides a simple and sensitive colorimetric method for the detection of nitrite.
-
MTT Assay: It is crucial to determine if the observed reduction in NO production is due to the anti-inflammatory activity of the compound or simply due to its cytotoxicity.
In Vivo Evaluation of Anti-inflammatory Activity
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model of acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound
-
Positive control (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups (at various doses).
-
Administer the test compound or controls orally or intraperitoneally 1 hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point.
Self-Validation:
-
The vehicle control group establishes the baseline inflammatory response.
-
The positive control group validates the model and provides a benchmark for the activity of the test compound.
-
The dose-response relationship can be established by testing multiple doses of the compound.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of Imidazo[1,5-a]pyridine Derivative X
| Assay | IC₅₀ (µM) |
| COX-1 Inhibition | >100 |
| COX-2 Inhibition | 5.2 ± 0.4 |
| NO Production Inhibition | 12.8 ± 1.1 |
Table 2: In Vivo Anti-inflammatory Activity of Imidazo[1,5-a]pyridine Derivative X in Carrageenan-Induced Paw Edema
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |
| Vehicle | 0 |
| Indomethacin (10 mg/kg) | 55.2 ± 4.8 |
| Derivative X (25 mg/kg) | 35.7 ± 3.1 |
| Derivative X (50 mg/kg) | 62.5 ± 5.5 |
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Their potential to selectively inhibit COX-2 and suppress the NF-κB signaling pathway provides a strong mechanistic basis for their therapeutic application. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of new imidazo[1,5-a]pyridine derivatives.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the imidazo[1,5-a]pyridine core to optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration of other inflammatory targets: Investigating the potential of these compounds to modulate other key inflammatory mediators and pathways.
-
Preclinical development: Advancing the most promising lead compounds through more extensive preclinical safety and efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. [PDF] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines | Semantic Scholar [semanticscholar.org]
- 10. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. We will delve into the causality behind experimental choices, provide robust protocols, and offer solutions to frequently encountered issues.
Introduction
This compound is a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound makes it a versatile synthon for further elaboration.[2] However, its synthesis can present challenges, including low yields, side-product formation, and difficulties in purification. This guide provides a comprehensive resource to troubleshoot and improve your synthetic outcomes.
Overall Synthetic Strategy
The most common and reliable pathway to this compound is a two-step process. First, the core imidazo[1,5-a]pyridine ring system is constructed via a cyclization reaction. This is followed by a selective electrophilic bromination at the C1 position.
Caption: High-level overview of the two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and reliable method for constructing the imidazo[1,5-a]pyridine core for this synthesis?
A1: The 1,3-dipolar cycloaddition of a pyridinium ylide is a highly effective and widely documented method for forming the imidazo[1,5-a]pyridine ring system.[3] This reaction involves generating a pyridinium ylide in situ from a precursor like Ethyl 2-(pyridin-2-yl)acetate, which then reacts with a suitable dipolarophile. This method offers good control over regioselectivity and is adaptable to various substrates.
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for the bromination step?
A2: N-Bromosuccinimide (NBS) is the reagent of choice for several key reasons.[4] First, it is a solid, making it easier and safer to handle compared to liquid bromine. Second, it provides a low concentration of elemental bromine in the reaction mixture, which minimizes over-bromination and other side reactions.[5] For electron-rich heterocyclic systems like imidazo[1,5-a]pyridines, NBS provides a mild and highly selective source of the electrophilic bromine required for the substitution at the electron-rich C1 position.[6]
Q3: What are the most critical parameters to control to maximize the overall yield?
A3: Success hinges on three main areas:
-
Purity of Starting Materials: The purity of Ethyl 2-(pyridin-2-yl)acetate is crucial for the cyclization step.[7] Similarly, using freshly recrystallized NBS is vital for the bromination, as aged NBS can contain bromine and succinimide impurities that lead to unpredictable results.[4]
-
Base Selection and Stoichiometry (Cyclization): The choice of base for generating the pyridinium ylide is critical. A non-nucleophilic base is often preferred to avoid side reactions with the ester functionality. The stoichiometry must be precise to ensure complete ylide formation without promoting side reactions.[3]
-
Temperature Control (Both Steps): Both the cyclization and bromination reactions are sensitive to temperature. Overheating during cyclization can lead to polymerization and decomposition. In the bromination step, controlling the temperature helps manage the reaction rate and prevent the formation of regioisomers or di-brominated products.
Q4: Can other isomers, like imidazo[1,2-a]pyridines, form as byproducts?
A4: The formation of the imidazo[1,2-a]pyridine isomer is generally not a concern when starting from Ethyl 2-(pyridin-2-yl)acetate. The mechanism of ylide formation and subsequent intramolecular cyclization is highly specific to the formation of the imidazo[1,5-a] fused system. Isomeric impurities typically arise from impure starting materials or alternative, less-controlled synthetic routes.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield in the Cyclization Step (Step 1)
Question: I am getting very low yields or only recovering starting material after attempting the synthesis of Ethyl imidazo[1,5-a]pyridine-3-carboxylate. What could be the cause?
Answer: This is a common issue that can usually be traced back to one of three areas: the pyridinium ylide formation, the reaction conditions, or the workup procedure.
Possible Causes & Solutions:
-
Inefficient Ylide Generation: The pyridinium ylide is a transient intermediate. Its formation is dependent on the base and solvent.
-
Insight: The proton on the carbon adjacent to the pyridine ring and the ester group is acidic, but requires a sufficiently strong base for complete removal. However, a nucleophilic base (like NaOH or EtO⁻) can hydrolyze or transesterify your product.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) in an anhydrous aprotic solvent such as THF or acetonitrile. Ensure the base is added slowly at a controlled temperature (e.g., 0 °C) to prevent side reactions.
-
-
Poor Quality Starting Materials:
-
Incorrect Reaction Temperature:
-
Insight: While some reactions require heat to overcome the activation energy, ylide chemistry can be sensitive. Excessive heat can lead to decomposition of the ylide and polymerization, resulting in a dark, tarry reaction mixture.
-
Solution: Start the reaction at a lower temperature (0 °C to room temperature) and monitor by TLC. Only apply heat gently if the reaction is not proceeding.
-
Troubleshooting Workflow: Low Cyclization Yield
Caption: A logical workflow for diagnosing low cyclization yield.
Problem 2: Incomplete Reaction or Low Yield in Bromination (Step 2)
Question: My bromination of Ethyl imidazo[1,5-a]pyridine-3-carboxylate is sluggish, and I'm recovering a lot of starting material. How can I drive the reaction to completion?
Answer: Incomplete bromination is almost always due to the quality of the NBS or insufficient activation.
Possible Causes & Solutions:
-
Degraded N-Bromosuccinimide (NBS):
-
Insight: NBS is sensitive to light and moisture and can degrade over time, appearing yellowish. The active brominating species is diminished in impure NBS.[4]
-
Solution: Use freshly opened NBS or recrystallize it from water before use. The pure reagent should be a white crystalline solid. Store it in a desiccator, protected from light.
-
-
Incorrect Solvent:
-
Insight: The solvent plays a role in solubilizing the reactants and mediating the reaction. Highly polar protic solvents can react with NBS.
-
Solution: Use an inert, anhydrous solvent like dichloromethane (DCM), chloroform, or acetonitrile. Acetonitrile is often a good choice for this type of reaction.
-
-
Insufficient Equivalents of NBS:
-
Insight: While the stoichiometry is 1:1, some NBS may be consumed by trace water or other impurities.
-
Solution: Use a slight excess of NBS (e.g., 1.05 to 1.1 equivalents). Monitor the reaction closely by TLC to avoid the formation of di-brominated byproducts.
-
Problem 3: Formation of Multiple Products (Regioisomers) During Bromination
Question: My final product is a mixture of brominated compounds, making purification difficult. How can I improve the selectivity for the C1 position?
Answer: The imidazo[1,5-a]pyridine ring has several positions susceptible to electrophilic attack, but the C1 position is generally the most electronically activated and sterically accessible. Poor selectivity is often a result of overly harsh reaction conditions.
Possible Causes & Solutions:
-
Reaction Temperature is Too High:
-
Insight: Higher temperatures provide more energy, which can overcome the activation barrier for substitution at less favorable positions, leading to a loss of selectivity.
-
Solution: Perform the reaction at a lower temperature. Start by adding the NBS portion-wise at 0 °C and then allow the reaction to slowly warm to room temperature. This controlled addition helps maintain a low concentration of the active electrophile and favors the most reactive site.
-
-
Presence of a Strong Acid Catalyst:
-
Insight: While some NBS brominations are catalyzed by acid, it can alter the reactivity of the heterocyclic substrate by protonating the nitrogen atoms, potentially changing the directing effects and leading to a mix of products.
-
Solution: For this substrate, an acid catalyst is generally not required. Perform the reaction under neutral conditions. The inherent reactivity of the imidazo[1,5-a]pyridine core is sufficient for the reaction to proceed.[6]
-
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-3-carboxylate
This protocol is based on a well-established pyridinium ylide cycloaddition methodology.[3]
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add freshly distilled Ethyl 2-(pyridin-2-yl)acetate (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the cyclizing agent (e.g., ethyl glyoxalate, 1.1 eq) and a non-nucleophilic base (e.g., DBU, 1.2 eq) in anhydrous acetonitrile.
-
Add the base/glyoxalate solution dropwise to the cooled solution of the pyridylacetate over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the pure product.
Protocol 2: Synthesis of this compound
This protocol employs standard conditions for selective NBS bromination.[6]
-
Dissolve Ethyl imidazo[1,5-a]pyridine-3-carboxylate (1.0 eq) in anhydrous acetonitrile or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq), recrystallized from water, portion-wise over 15-20 minutes. Ensure the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the consumption of the starting material by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NBS.
-
Dilute the mixture with water and extract with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
Data Summary Tables
For optimal results, it is recommended to perform small-scale optimization experiments. The tables below provide a template for organizing your findings.
Table 1: Optimization of Cyclization Conditions
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (1.2) | THF | 25 | 16 | |
| 2 | DBU (1.2) | ACN | 0 → 25 | 16 | |
| 3 | K₂CO₃ (2.0) | DMF | 50 | 12 | |
| 4 | DBU (1.2) | ACN | 25 | 16 |
Table 2: Optimization of Bromination Conditions
| Entry | NBS (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.05 | DCM | 0 → 25 | 3 | |
| 2 | 1.05 | ACN | 0 → 25 | 3 | |
| 3 | 1.2 | DCM | 25 | 2 | |
| 4 | 1.05 | CHCl₃ | 0 | 5 |
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2739-98-2(ethyl 2-(pyridin-2-yl)acetate) | Kuujia.com [kuujia.com]
Technical Support Center: Purification of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Welcome to the technical support guide for the purification of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to assist researchers and drug development professionals in obtaining this key building block with high purity. The structural integrity and purity of this intermediate are paramount for the success of subsequent synthetic steps.
Compound Profile & Purity Considerations
This compound is a pivotal heterocyclic intermediate in synthetic chemistry.[1][2] Achieving high purity is critical, as common synthetic routes can introduce impurities that may interfere with downstream reactions, such as palladium-catalyzed cross-couplings.[1]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 885276-59-5 | [3] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [3][5] |
| Molecular Weight | 269.09 g/mol | [3][5] |
| Appearance | Solid (typically off-white to yellow) | [3][6] |
| Commercial Purity | Typically ≥97% | [3] |
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include substituted 2-aminopyridines or ethyl bromopyruvate analogs.[7]
-
Positional Isomers: Alternative cyclization or bromination can lead to isomeric impurities.
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid under acidic or basic workup conditions.
-
Residual Catalysts: If prepared via cross-coupling, residual palladium or other metals can be present.[6]
-
Oxidation Byproducts: Heterocyclic compounds can sometimes be sensitive to air, leading to colored impurities.[6]
Frequently Asked Questions (FAQs)
Q1: My "pure" compound is a yellow solid, not off-white. Is this a problem?
A: Not necessarily, but it warrants investigation. A yellow tint can sometimes be inherent to the compound, but it often indicates the presence of trace, highly-colored impurities.[6] These could be oxidation byproducts or residual palladium from a synthesis step (e.g., a Catellani-type reaction).[6] If these impurities do not show up on a TLC plate, they are likely present in very small quantities. For many applications, this may be acceptable. However, for sensitive downstream reactions, a charcoal treatment during recrystallization can often remove these colored impurities.[8]
Q2: Why is my compound streaking on the silica TLC plate?
A: Streaking is a common issue with basic heterocyclic compounds like imidazopyridines.[8] The basic nitrogen atoms in the ring system can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to move unevenly up the plate, resulting in a streak rather than a tight spot. The solution is often to add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your chromatography eluent.[8] This modifier neutralizes the acidic sites on the silica, leading to sharper spots and better separation.
Q3: I'm getting very low recovery after column chromatography. What are the likely causes?
A: There are two primary suspects for low recovery. First, your compound may be irreversibly adsorbing to or decomposing on the silica gel.[9] Brominated heterocycles can sometimes be unstable on acidic silica.[10] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (a decomposition product) has appeared (a "2D TLC" can also be used for this).[11] Second, your compound might be too polar for the chosen solvent system and is simply not eluting from the column.[8] Try flushing the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to see if you can recover the material.
Q4: My compound won't crystallize from the solution. What should I do?
A: Failure to crystallize can happen for two opposite reasons: the solution is supersaturated (too pure) or impurities are inhibiting crystal lattice formation.[8]
-
If Supersaturated: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, add a single "seed" crystal of previously purified material.[8]
-
If Impurities are Present: The compound may "oil out" instead of crystallizing. In this case, a pre-purification step, like running the material through a short plug of silica, might be necessary to remove the problematic impurities before attempting recrystallization again.[8]
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This is the most common and versatile method for purifying this compound, allowing for the separation of impurities with different polarities.
Rationale: The principle of column chromatography is to separate compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity.
Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that gives the desired product a Retention Factor (Rf) of ~0.3. A good starting point is a mixture of a non-polar solvent (like Hexanes or Cyclohexane) and a more polar solvent (like Ethyl Acetate).
-
Visualize the spots under UV light (254 nm).
-
Scientist's Note: An ideal system will show good separation between your product spot and all impurity spots. If streaking is observed, add 0.5% triethylamine to the chosen solvent system.[8]
-
| Recommended Solvent Systems (Trial Ratios) |
| Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) |
| Dichloromethane:Methanol (e.g., 99:1, 95:5) |
| Cyclohexane:Ethyl Acetate (e.g., 8:2, 7:3) |
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 mass ratio of silica to crude material).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[12]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[12]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and carefully apply it to the top of the column.
-
Dry Loading (Recommended): Dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent system determined by TLC.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
-
Protocol 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, especially for final polishing after chromatography.
Rationale: This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble in the hot solvent but poorly soluble when cold, while impurities remain soluble at all temperatures.[8]
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble, one in which it is not) can be used, such as Isopropanol/Petroleum Ether or Ethanol/Water.[13]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves. Using excess solvent is a common cause of low recovery.[8]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Caution: Adding charcoal to a boiling solution can cause it to bump violently.
-
-
Hot Filtration (Optional):
-
If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Comprehensive Troubleshooting Guide
This section provides a systematic approach to resolving common purification challenges.
Issue: Poor or No Separation in Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Issue: Product Oiling Out During Recrystallization
-
Possible Cause 1: Impurities Present: Impurities can disrupt the crystal lattice formation, causing the product to separate as an oil.
-
Solution: Try to purify the material first by column chromatography to remove the bulk of the impurities and then attempt recrystallization again.[8]
-
-
Possible Cause 2: Cooling Too Rapidly: If the solution is cooled too quickly, especially from a very high concentration, the product may not have time to form an ordered crystal lattice.
-
Solution: Ensure the solution cools slowly. Insulate the flask with glass wool or a towel to slow the rate of cooling.
-
-
Possible Cause 3: Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound, causing it to melt before it dissolves.
-
Solution: Re-evaluate your choice of solvent. Select a solvent with a lower boiling point or use a co-solvent system to lower the overall boiling temperature.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. This compound [cymitquimica.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of imidazo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,5-a]pyridines are privileged structures in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] However, their synthesis is not without challenges. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate common experimental hurdles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical precursor is giving me a mixture of products that are difficult to separate. What is happening and how can I improve the selectivity?
A1: You are likely forming regioisomers. This is a common issue when one of the building blocks for the imidazo[1,5-a]pyridine core is unsymmetrical. For example, in syntheses involving the condensation of a substituted 2-aminomethylpyridine with an unsymmetrical 1,3-dicarbonyl compound, the cyclization can occur in two different ways, leading to a mixture of regioisomers. The ratio of these isomers is often dependent on the steric and electronic nature of the substituents on the dicarbonyl compound.[3]
Troubleshooting and Optimization:
-
Reagent Selection: If possible, choose a symmetrical starting material to avoid this issue altogether. When that is not an option, consider that bulky substituents on the 1,3-dicarbonyl compound can often direct the cyclization to favor the formation of a single regioisomer due to steric hindrance.[3]
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the kinetic and thermodynamic control of the reaction. A systematic screen of different solvents (e.g., toluene, DMF, dioxane) and temperatures may reveal conditions that favor the formation of one isomer over the other.
-
Catalyst Choice: In catalyzed reactions, the nature of the catalyst (e.g., acid or base) can play a crucial role in directing the regioselectivity. For instance, a bulky Lewis acid might preferentially coordinate to the less sterically hindered carbonyl group, guiding the cyclization.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Rearrangement Product in Ritter-Type Syntheses
Question: I am attempting to synthesize a 1,3-disubstituted imidazo[1,5-a]pyridine using a Ritter-type reaction between a pyridinylmethanol and a nitrile under acidic conditions (Bi(OTf)₃/p-TsOH). However, along with my desired product, I am isolating a significant amount of an unexpected byproduct. What is this side product and how can I prevent its formation?
Answer: In the Ritter-type synthesis of imidazo[1,5-a]pyridines, a common side reaction involves an alternative cyclization pathway of the nitrilium ion intermediate. Instead of the desired intramolecular cyclization with the pyridine nitrogen, the nitrilium ion can undergo an intramolecular electrophilic attack on an adjacent aromatic ring, if present, leading to a different fused heterocyclic system. This has been observed when the substrate contains an alkyl group that can participate in such a cyclization.[4]
Causality and Mechanism: The reaction proceeds through the formation of a benzylic carbocation from the pyridinylmethanol, which is then trapped by the nitrile to form a nitrilium ion. The desired pathway involves the nucleophilic pyridine nitrogen attacking the nitrilium ion. However, an alternative pathway can compete where an electron-rich aromatic ring elsewhere in the molecule attacks the nitrilium ion, leading to the formation of a side product.[4]
Visualizing the Reaction Pathways:
References
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting cyclization reactions to form the imidazo[1,5-a]pyridine core
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This bicyclic heteroaromatic scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient synthesis a critical task for researchers.[1][2] However, cyclization reactions to form this core can be challenging, often plagued by low yields, unexpected side products, and difficult purifications.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. My goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to diagnose and solve problems in your own synthetic routes.
Section 1: General Troubleshooting & Low Yields
Low or non-existent yield is the most common issue in developing new synthetic routes. The first step is to systematically diagnose the potential failure point.
FAQ 1.1: My cyclization reaction has failed or is giving a very low yield. Where do I start troubleshooting?
Here is a general troubleshooting workflow:
Caption: General troubleshooting workflow for low-yield reactions.
Detailed Breakdown:
-
Verify Starting Materials: The purity of your starting materials is paramount. A common precursor, 2-(aminomethyl)pyridine, can degrade upon storage. Verify its integrity using NMR or LCMS. Similarly, aldehydes are prone to oxidation to carboxylic acids. Ensure you are using the correct equivalents and that your reagents are what you think they are.
-
Scrutinize Reaction Conditions: Many cyclocondensation reactions for forming the imidazo[1,5-a]pyridine core are sensitive to water.[3]
-
Moisture: If your reaction involves condensation (e.g., with an aldehyde or carboxylic acid), water is a byproduct. Its presence can inhibit the reaction or hydrolyze key intermediates.[3] Ensure you are using anhydrous solvents and, if necessary, a Dean-Stark trap or molecular sieves.
-
Atmosphere: Oxidative cyclizations require an oxidant, which can be as simple as air (O₂).[4][5] Conversely, if your reagents are air-sensitive, an inert atmosphere (N₂ or Ar) is necessary. Ensure your setup matches the reaction's requirements.
-
-
Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the crude mixture. Analyze it by TLC and LCMS.
-
Only Starting Material Remaining? This suggests the activation energy barrier is not being overcome. Consider increasing the temperature, extending the reaction time, or using a more potent catalyst.[3]
-
A Complex Mixture of Spots/Peaks? This points towards decomposition or multiple side reactions. The reaction may be running too hot, or the chosen reagents may be incompatible. Consider lowering the temperature or screening different solvents.[5]
-
Section 2: Issues in Specific Synthetic Routes
Different synthetic strategies have their own unique challenges. This section addresses problems specific to common methods.
FAQ 2.1: My oxidative cyclization of a 2-benzoylpyridine with a benzylamine is giving poor yields. What factors are most important?
Answer: This copper-catalyzed tandem reaction is a powerful method but is highly dependent on the interplay between the catalyst, solvent, and oxidant.[4][5]
Causality: The mechanism involves condensation to form an enamine, followed by an oxidative C-N coupling and dehydrogenation. Each of these steps can be a bottleneck.
Caption: Key stages and potential failure points in oxidative cyclization.
Troubleshooting & Optimization:
-
Solvent Choice is Critical: The polarity and boiling point of the solvent significantly impact this reaction. High-boiling polar aprotic solvents like DMF or DMSO often give superior results compared to nonpolar solvents like toluene.[5] If your yield is low in a solvent like toluene, switching to DMF could be beneficial.
Solvent Typical Yield (%) Boiling Point (°C) Rationale Toluene Low-Moderate 111 May not be polar enough to facilitate key steps. DMF High 153 High polarity and boiling point favor the reaction.[5] DMSO High 189 Similar to DMF, effective at high temperatures. Chlorobenzene Low 131 Often performs poorly for this transformation.[5] Data synthesized from trends reported in the literature.[5] -
Catalyst System: While various copper sources can work (e.g., Cu(OAc)₂, CuI, Cu-MOFs), their activity can differ. If you are using a simple copper salt and getting low yields, the catalyst may not be soluble or active enough. Using a ligand or switching to a more active catalyst system could help. For instance, some protocols report success with heterogeneous catalysts like Cu-MOF-74, which also aids in purification.[5]
-
Ensure Sufficient Oxidant: Most modern protocols for this reaction use air or pure O₂ as the terminal oxidant.[4] If you are running the reaction under an inert atmosphere, it will fail. Ensure the reaction is open to the air (via a condenser) or that O₂ is bubbled through the mixture.
FAQ 2.2: I'm attempting a Ritter-type reaction to form the core, but I'm getting a complex mixture or a rearranged side product. How can I improve selectivity?
Answer: The Ritter reaction involves the generation of a carbocation intermediate, which is then trapped by a nitrile.[6] The stability and reactivity of this carbocation are key to success. Uncontrolled reactivity can lead to undesired side products.
Mechanistic Insight: The reaction is typically promoted by a combination of a Lewis acid (like Bi(OTf)₃) and a Brønsted acid (like p-TsOH). The acid combination generates a benzylic carbocation from a starting alcohol. This cation is attacked by the nitrile, forming a nitrilium ion, which then undergoes intramolecular cyclization with the pyridine ring.[6]
Common Problems & Solutions:
-
Side Product Formation: A common side product arises from an alternative cyclization pathway.[6] Controlling the reaction temperature and the stoichiometry of the acid promoters is crucial.
-
Troubleshooting Step: Carefully optimize the equivalents of the Brønsted acid (e.g., p-TsOH). In one reported synthesis, increasing the equivalents of p-TsOH from 3.0 to 7.5 dramatically improved the yield of the desired product from 38% to 97%.[7]
-
-
Reaction Temperature: These reactions often require heat to proceed efficiently. However, excessive heat can promote decomposition or side reactions. If you are seeing a complex mixture, try running the reaction at a lower temperature for a longer period. Optimization studies have shown that temperatures between 85-100 °C are often effective.[7]
-
Substrate Electronics: The stability of the initial carbocation is influenced by the electronic nature of the substituents on the starting material. Electron-donating groups will stabilize the carbocation and facilitate the reaction, while strong electron-withdrawing groups may hinder it or lead to alternative pathways.
Section 3: Experimental Protocols & Purification
A reliable protocol is the foundation of reproducible science. Here is a reference protocol for a common synthetic route.
Protocol: Iodine-Mediated Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyridine
This transition-metal-free method provides an operationally simple route from readily available 2-pyridyl ketones and alkylamines.[8]
Materials:
-
2-Benzoylpyridine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Iodine (I₂) (2.0 equiv)
-
Sodium Acetate (NaOAc) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-benzoylpyridine, benzylamine, sodium acetate, and iodine.
-
Add DMSO as the solvent (a typical concentration is ~0.2 M with respect to the 2-benzoylpyridine).
-
Heat the reaction mixture to 120 °C and stir for the required time (monitor by TLC or LCMS, typically 8-12 hours).
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The color will change from dark brown to yellow/colorless.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure imidazo[1,5-a]pyridine product.
FAQ 3.1: My imidazo[1,5-a]pyridine product is difficult to purify. It streaks on silica gel columns and the NMR is broad. What can I do?
Answer: Purification issues with nitrogen-containing heterocycles are common and often stem from their basicity or interaction with the stationary phase.
-
Streaking on Silica Gel: The basic nitrogen atoms of the imidazo[1,5-a]pyridine core can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and streaking.
-
Solution: Add a small amount of a basic modifier to your chromatography eluent. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol (for very polar compounds) will neutralize the acidic sites on the silica, dramatically improving the chromatography.
-
-
Broad NMR Signals: While sometimes indicative of impurities, broad signals can also be caused by proton exchange or the presence of trace paramagnetic impurities (like residual copper from a catalytic reaction).
-
Troubleshooting Steps:
-
Wash with a Chelating Agent: Before final purification, wash the organic layer with a solution of EDTA or aqueous ammonia to remove trace metal catalyst residues.
-
D₂O Shake: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. If any broad signals corresponding to N-H protons (if applicable) sharpen or disappear, it confirms exchange.
-
Acid/Base Treatment: If the product is stable, an acid-base workup can remove many impurities. Dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your product.
-
-
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cross-Coupling with Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Welcome to the technical support center for cross-coupling reactions involving Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this electron-deficient heteroaromatic substrate. The following sections provide in-depth answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols based on established literature.
Core Concepts & General Troubleshooting
Before diving into specific reaction types, it's crucial to understand the inherent reactivity of the imidazo[1,5-a]pyridine scaffold. The presence of multiple nitrogen atoms makes this system relatively electron-deficient, which can significantly influence the kinetics of the catalytic cycle, particularly the initial oxidative addition step.[1]
FAQ: My cross-coupling reaction failed. Where do I start troubleshooting?
A failed reaction can be frustrating, but a systematic approach can quickly identify the culprit. We recommend a tiered diagnostic workflow.
Caption: General Troubleshooting Workflow.
Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming biaryl or heteroaryl-aryl bonds. However, the electron-deficient nature of the imidazo[1,5-a]pyridine ring can make it a challenging substrate for standard catalyst systems.
FAQ: What is a good starting point for a Suzuki coupling with this substrate?
For routine couplings, a traditional catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reasonable and widely available starting point. It often provides moderate to good yields with various arylboronic acids when standard conditions are employed.[2][3]
Troubleshooting: My reaction with Pd(PPh₃)₄ is slow and gives low yields. What alternative catalyst systems should I consider?
When standard catalysts fail, the issue often lies in either a slow oxidative addition or a difficult reductive elimination. Modern catalyst systems that use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are designed to overcome these hurdles.[3][4]
-
Rationale: Electron-rich ligands increase the electron density on the palladium(0) center, which accelerates the rate-limiting oxidative addition of the aryl bromide.[1][4] The steric bulk of these ligands facilitates the final reductive elimination step, preventing catalyst decomposition and improving turnover.[4]
Caption: Decision tree for alternative Suzuki catalysts.
Comparative Data: Catalyst Systems for Suzuki Coupling of Bromopyridines
The following table summarizes the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of various bromopyridine substrates, providing a useful reference for methods development.
| Catalyst Precursor | Ligand | Base | Solvent | Substrate Type | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-bromo-2-methylpyridin-3-amine (acetamide protected) | 85-95 | Moderate-Good | 5 | [2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | 80 | High | N/A | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-Amino-5-bromo-4-methylpyridine | 100 | ~90% (typical) | 2 | [3] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 2-Amino-5-bromo-4-methylpyridine | 60-80 | High | 1-2 | [3] |
Protocol: Suzuki-Miyaura Coupling using a Buchwald Ligand System
This protocol is a general starting point for challenging aryl bromides using a Pd(OAc)₂/SPhos catalyst system.[3]
-
Reagent Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Palladium(II) acetate [Pd(OAc)₂] (0.02 eq), SPhos (0.04 eq), and Potassium Phosphate (K₃PO₄) (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and water (typically in a 10:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for forming C-N bonds. For an electron-deficient heteroaryl bromide, careful selection of the ligand and base is paramount for success.[6][7]
FAQ: Why is my Buchwald-Hartwig amination failing with standard ligands like PPh₃ or BINAP?
Your substrate, this compound, is an electron-deficient heterocycle. The C-N reductive elimination from the palladium center is often the rate-limiting step for such substrates.[8]
-
Causality: First-generation ligands like PPh₃ and even bidentate ligands like BINAP may not be sufficiently electron-donating or sterically bulky to promote this difficult reductive elimination step effectively.[6] This can lead to catalyst decomposition or slow turnover. Modern Buchwald ligands (e.g., XPhos, SPhos, BrettPhos) are specifically designed with the necessary steric and electronic properties to facilitate this crucial step.[8]
Troubleshooting: I'm observing debromination of my starting material instead of C-N coupling. What's happening?
Debromination is a common side reaction where the bromo-substituent is replaced by a hydrogen atom. This often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination from the palladium-amido intermediate.[6]
-
Solution 1: Change the Ligand. Switch to a more sterically hindered, electron-rich monophosphine ligand (e.g., a Buchwald ligand) to accelerate the desired C-N reductive elimination.
-
Solution 2: Change the Base. The choice of base is critical. A very strong, non-coordinating base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. Weaker bases may not deprotonate the amine-palladium complex efficiently, stalling the catalytic cycle.
-
Solution 3: Use a Precatalyst. Palladacycle precatalysts (e.g., t-Bu-XPhos Palladacycle) are often more efficient as they enter the catalytic cycle more readily and can help minimize side reactions.[9]
Protocol: Buchwald-Hartwig Amination using a Palladacycle Precatalyst
This protocol provides a robust starting point for the amination of your substrate.[9]
-
Reagent Setup: In a glovebox, add this compound (1.0 eq), the desired amine (1.2 eq), a palladacycle precatalyst (e.g., G3-XPhos, 0.02 eq), and cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq) to a vial.
-
Solvent Addition: Add dry, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Section 3: Alternative Catalyst Systems (Ni & Cu)
While palladium is the workhorse for cross-coupling, nickel and copper catalysts offer alternative reactivity profiles and can be more cost-effective.
FAQ: Are there viable nickel-catalyzed alternatives for coupling with my substrate?
Yes, nickel catalysis has emerged as a powerful alternative, particularly for cross-electrophile couplings.[10] Nickel catalysts can be particularly effective for coupling with organoboronic acids or for C-N bond formation.[11] They often operate via different mechanisms, sometimes involving single-electron transfer (SET) pathways, which can be advantageous for challenging substrates.[12]
-
Consideration: Nickel-catalyzed reactions can be more sensitive to air and moisture, and often require specific ligands (e.g., bipyridine or other nitrogen-based ligands) and sometimes a stoichiometric reductant.[10][12]
FAQ: When would I consider a copper-catalyzed reaction?
Copper catalysts are well-known for certain types of cross-coupling, such as the Ullmann condensation (C-N, C-O coupling) and Sonogashira-type reactions (C-C sp²-sp coupling).[13]
-
Advantages: Copper is significantly less expensive than palladium. For certain transformations, like coupling with N-heterocycles or terminal alkynes, copper-catalyzed methods can be highly efficient.[13][14]
-
Typical Conditions: Copper-catalyzed reactions often require higher temperatures than their palladium counterparts and may necessitate the use of specific ligands like phenanthroline or diamines to stabilize the copper catalyst and accelerate the reaction.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
- 11. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [PDF] Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents | Semantic Scholar [semanticscholar.org]
- 15. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate during reaction
Technical Support Center: Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. The unique electronic nature of the nitrogen-bridgehead imidazo[1,5-a]pyridine scaffold, while synthetically valuable, presents specific challenges regarding its stability during chemical transformations.[1][2][3] This document provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to help you prevent degradation and maximize the success of your reactions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound. Each answer provides a mechanistic explanation and actionable solutions.
Question 1: My reaction is giving low yields and the TLC shows multiple unidentified spots. What is the likely cause of this general degradation?
Answer: This is a common observation and typically points to the inherent sensitivity of the imidazo[1,5-a]pyridine core.[4][5] This scaffold is an electron-rich aromatic system, making it susceptible to degradation under several conditions:
-
Atmospheric Oxygen: At elevated temperatures, particularly in the presence of transition metal catalysts, oxidative degradation pathways can become significant. It is crucial to maintain a strictly inert atmosphere.
-
Strong Acids: The nitrogen atoms in the ring can be protonated by strong acids. This can alter the electronic properties of the ring, potentially making it more susceptible to nucleophilic attack or ring-opening, especially at high temperatures.
-
Strong Bases and Nucleophiles: While necessary for many reactions, strong, hard nucleophiles or bases can directly attack the electron-deficient positions of the heterocyclic core, leading to complex side reactions or polymerization.
-
Light Sensitivity: While not as common, some complex heterocyclic systems can exhibit sensitivity to UV light, which can promote radical-based decomposition.
Core Recommendation: The foundational step to prevent general degradation is the rigorous exclusion of oxygen and moisture. Always use properly dried solvents and glassware, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Question 2: I've isolated a significant amount of 1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid as a byproduct. Why is my ester being hydrolyzed?
Answer: The ethyl ester group is a primary site of vulnerability, especially under basic or acidic conditions commonly used in cross-coupling or other functionalization reactions.[6][7]
Mechanistic Insight:
-
Base-Mediated Hydrolysis (Saponification): This is the most frequent cause. Hydroxide ions (from water in your base or solvent) or other strong bases can directly attack the electrophilic carbonyl carbon of the ester. This reaction is often irreversible and can be surprisingly fast at elevated temperatures.[8] Even seemingly "mild" bases like potassium carbonate (K₂CO₃) can induce significant hydrolysis, especially with prolonged heating in the presence of water.[9][10]
-
Acid-Catalyzed Hydrolysis: If your reaction conditions are acidic (e.g., during an acidic workup or if acidic byproducts are formed), the ester can be hydrolyzed via a reversible, acid-catalyzed pathway.[7][8]
Troubleshooting & Prevention:
-
Choice of Base: Select your base carefully. For reactions like Suzuki-Miyaura coupling, consider using bases with lower aqueous basicity or non-nucleophilic character.
-
Anhydrous Conditions: Use anhydrous solvents and bases. If using a hydrated base (e.g., K₃PO₄·H₂O), be aware of the water being introduced. Consider using freshly dried, powdered bases.
-
Temperature Control: Lowering the reaction temperature can significantly slow the rate of hydrolysis relative to the desired reaction.
-
Reaction Time: Minimize reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
| Base | Typical Conditions | Hydrolysis Risk | Rationale & Recommendations |
| Na₂CO₃ / K₂CO₃ | 2M aqueous solution | High | The presence of water and hydroxide ions from carbonate hydrolysis makes this a high-risk option. Avoid if possible, or use anhydrous K₂CO₃ in an anhydrous solvent. |
| K₃PO₄ | Anhydrous or hydrated | Moderate | A good choice for many couplings. Use the anhydrous form and grind it to a fine powder to improve reactivity, potentially allowing for lower temperatures.[11] |
| Cs₂CO₃ | Anhydrous | Moderate to Low | Often provides higher reactivity, which can allow for shorter reaction times or lower temperatures, thus minimizing hydrolysis. Highly effective but more expensive. |
| Organic Bases (e.g., DBU, DIPEA) | Anhydrous solvents | Low | Non-nucleophilic and typically used in anhydrous conditions. Excellent for avoiding hydrolysis but may not be suitable for all reaction types (e.g., Suzuki). |
Question 3: In my Palladium-catalyzed cross-coupling reaction, I am observing significant formation of the de-brominated product, Ethyl imidazo[1,5-a]pyridine-3-carboxylate. How can I prevent this?
Answer: This side reaction, known as protodebromination or hydrodebromination, is a well-known challenge in cross-coupling chemistry, particularly with electron-rich heterocycles.[11][12]
Mechanistic Insight: Protodebromination typically occurs after the oxidative addition of your bromo-heterocycle to the Pd(0) catalyst. The resulting Pd(II)-aryl complex can undergo several off-cycle pathways instead of the desired transmetalation. A common cause is a reaction with trace water, alcohols, or other proton sources, often facilitated by the base, which cleaves the Aryl-Pd bond and regenerates a Pd(0) species, leaving behind the de-brominated heterocycle.
Troubleshooting & Prevention:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the rate of reductive elimination (the final product-forming step) and stabilize the catalytic intermediates, disfavoring the protodebromination pathway.[13]
-
Rigorous Degassing: Oxygen can degrade both the catalyst and the phosphine ligands, leading to the formation of palladium black and less efficient catalysis, which can favor side reactions. Degas your solvents thoroughly using methods like freeze-pump-thaw or by sparging with argon for at least 30-60 minutes.[14]
-
Palladium Pre-catalyst: Use modern, well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles). These are more stable and form the active Pd(0) species more cleanly and efficiently in situ, reducing the chances for side reactions.
-
Reagent Purity: Ensure your boronic acid/ester partner is of high quality. Impurities can interfere with the catalytic cycle.
Visualizing Degradation & Troubleshooting
Understanding the potential failure points is key to designing robust experiments.
Caption: A decision tree for troubleshooting common reaction failures.
Validated Experimental Protocols
Protocol 1: Setting Up a Rigorously Inert Atmosphere for Reaction
This protocol ensures the exclusion of oxygen and moisture, which is critical for preventing both general degradation and catalyst deactivation.
-
Glassware Preparation: Dry your reaction flask (e.g., a Schlenk flask) and magnetic stir bar in an oven at >120 °C overnight. Allow to cool to room temperature in a desiccator.
-
Assembly: Quickly assemble the flask with a condenser and a gas inlet adapter connected to a Schlenk line (dual vacuum/inert gas manifold).
-
Purging Cycle:
-
Evacuate the flask under high vacuum until the pressure stabilizes.
-
Carefully refill the flask with high-purity argon or nitrogen.
-
Repeat this vacuum/refill cycle at least three times to ensure all atmospheric gases are removed.
-
-
Reagent Addition: Add your solid reagents (this compound, base, catalyst, coupling partner) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent via cannula or a gas-tight syringe. Solvents should be freshly purified from a still or taken from a commercial solvent purification system.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, typically by using an oil bubbler on the manifold outlet.
Protocol 2: Robust Suzuki-Miyaura Cross-Coupling
This protocol is optimized to minimize ester hydrolysis and protodebromination.
-
Inert Atmosphere Setup: Following Protocol 1, add this compound (1.0 eq), the boronic acid or ester partner (1.2 eq), and anhydrous, powdered potassium phosphate (K₃PO₄) (2.5 eq) to a Schlenk flask.
-
Catalyst Addition: In a separate vial, under inert gas if possible, weigh your palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (e.g., XPhos, 2.2 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or another suitable solvent like toluene) via cannula to achieve a concentration of ~0.1 M with respect to the starting material.
-
Degassing (Final): If reagents were added in air, perform one final, gentle vacuum/refill cycle before heating. Caution: Do not pull a strong vacuum on a flask containing fine powders as they can be pulled into the manifold.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01589D [pubs.rsc.org]
- 3. Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: TLC and HPLC Monitoring of Reactions involving Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Welcome to the technical support center for monitoring chemical reactions involving Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analyses.
Introduction
This compound is a heterocyclic compound with significant interest in medicinal chemistry.[1] Accurate monitoring of its reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. Both TLC and HPLC are powerful techniques for this purpose, yet each comes with its own set of challenges, especially when dealing with halogenated, nitrogen-containing heterocyclic compounds. This guide provides practical, field-proven insights to help you overcome these challenges.
Chemical Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [2] |
| Molecular Weight | 269.09 g/mol | [2] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [] |
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. However, issues such as streaking, poor separation, and unexpected spots can often arise.
Frequently Asked Questions (FAQs) - TLC
Q1: My spots are streaking or elongated. What's causing this and how can I fix it?
A1: Streaking is a common issue that can obscure the clean separation of your starting material, intermediates, and product. The primary causes and solutions are:
-
Sample Overloading: Applying too concentrated a sample is a frequent cause of streaking.[4][5]
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate.
-
-
Compound Acidity/Basicity: Imidazo[1,5-a]pyridine derivatives are basic. Interactions between the basic nitrogen atoms and the acidic silica gel stationary phase can lead to streaking.[6]
-
Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.1–2.0% triethylamine (TEA) or a few drops of ammonia in the developing chamber.[4]
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, it can cause the compounds to move too quickly and streak.
-
Solution: Decrease the polarity of your mobile phase. For instance, if you are using a 1:1 mixture of ethyl acetate and hexanes, try a 1:2 or 1:3 mixture.
-
Q2: My spots are not moving from the baseline, or they are all at the solvent front. How do I get better separation?
A2: This indicates that the polarity of your mobile phase is not optimized for your compounds.
-
Spots at the Baseline: Your mobile phase is not polar enough to move the compounds up the plate.[4]
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 100% hexanes, start adding ethyl acetate in small increments (e.g., 5%, 10%, 20%) until you achieve the desired separation.
-
-
Spots at the Solvent Front: Your mobile phase is too polar, causing all components to travel with the solvent front.[4]
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexanes) in your mixture.
-
Q3: I see unexpected spots on my TLC plate. What could they be?
A3: Unexpected spots can be concerning, but they often have simple explanations:
-
Reaction Byproducts or Intermediates: The unexpected spots could be genuine components of your reaction mixture.
-
Decomposition on Silica Gel: Some compounds are unstable on the acidic surface of silica gel.[7]
-
Solution: Run a 2D TLC to check for stability. Spot your sample in one corner, run the plate, then turn it 90 degrees and run it again in the same mobile phase. If new spots appear off the diagonal, your compound is decomposing.[7] In this case, consider using alumina plates or a mobile phase containing a basic additive like triethylamine.
-
-
Contamination: Accidental contamination of the TLC plate can introduce extraneous spots.[5]
Q4: How do I choose a starting mobile phase for my reaction?
A4: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
General Guideline: Begin with a relatively non-polar mixture, such as 4:1 hexanes:ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate until you achieve an Rf value of 0.2-0.4 for your product.
Workflow for TLC Method Development
Caption: A workflow for developing a TLC method.
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides quantitative data on reaction conversion and purity. However, issues like peak tailing, poor resolution, and retention time drift are common.
Frequently Asked Questions (FAQs) - HPLC
Q1: My peaks are tailing. How can I improve the peak shape?
A1: Peak tailing for basic compounds like this compound is often due to interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.
-
Mobile Phase pH: The pH of the mobile phase is a critical factor. For basic compounds, increasing the pH can suppress the ionization of the analyte, leading to better peak shape and longer retention.[8]
-
Mobile Phase Additives: Adding a competing base can mask the active silanol sites.
-
Solution: Add a small amount of triethylamine (TEA) (e.g., 0.1%) to the mobile phase.
-
-
Column Choice: Not all C18 columns are the same.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Q2: I have poor resolution between my starting material and product peaks. What can I do?
A2: Poor resolution means the peaks are not well separated.
-
Change Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous buffer significantly affects selectivity.
-
Solution: Try changing the organic modifier (e.g., from acetonitrile to methanol) or adjust the gradient slope in a gradient elution method.
-
-
Adjust pH: Small changes in pH can dramatically alter the retention times of ionizable compounds, thus improving selectivity.[8][11]
-
Change Stationary Phase: If optimizing the mobile phase doesn't work, consider a different column chemistry.
-
Solution: Switching from a C18 to a phenyl or cyano column can provide different selectivity.
-
Q3: My retention times are drifting. Why is this happening?
A3: Inconsistent retention times can make peak identification difficult.
-
Column Equilibration: Insufficient column equilibration between runs is a common cause.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[12]
-
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to drift.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements.[12] If using a buffer, make sure it is fully dissolved.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.[12]
-
Q4: I'm not seeing my compound, or the peak is very small. What should I check?
A4: This could be due to a few factors:
-
Incorrect Wavelength: Your compound may not absorb strongly at the selected detector wavelength.
-
Solution: Determine the UV-Vis spectrum of your compound to identify the wavelength of maximum absorbance (λmax) and set your detector accordingly.
-
-
Sample Degradation: The compound might be degrading in the sample vial or on the column.
-
Solution: Prepare samples fresh and consider using an autosampler with temperature control.
-
-
Poor Solubility: The compound may not be fully dissolved in the injection solvent.
-
Solution: Ensure your sample is completely dissolved in a solvent that is compatible with your mobile phase.
-
Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column suitable for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to protonate the basic nitrogens, potentially improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. |
| Gradient | 5-95% B over 10 minutes | A standard gradient to elute a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 254 nm or as determined by λmax | A common starting wavelength for aromatic compounds. |
| Injection Volume | 1-5 µL | To avoid column overloading. |
Note: These are starting conditions and may require optimization for your specific reaction mixture.
Troubleshooting Decision Tree - HPLC
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. Buy Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate (EVT-2587543) | 2490400-50-3 [evitachem.com]
- 2. This compound [cymitquimica.com]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. moravek.com [moravek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Aqueous Workup for Reactions with Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for handling Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate . This document provides researchers, scientists, and drug development professionals with in-depth guidance on aqueous workup procedures following reactions involving this versatile heterocyclic building block. The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, valued for its stability and synthetic utility.[1][2][3][4]
A successful synthesis, however, hinges on a meticulously executed workup. The primary challenges with this specific reagent involve preserving the labile ethyl ester functionality while efficiently removing catalysts and byproducts. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the lab.
Section 1: Core Principles & General Workup Strategy
The molecular structure of this compound presents two key considerations for workup design: the reactive C-Br bond, often utilized in metal-catalyzed cross-coupling reactions, and the ethyl ester group, which is susceptible to hydrolysis.[5][6]
A general workup must therefore be designed to:
-
Quench any highly reactive reagents safely.
-
Neutralize the reaction mixture to a pH that protects the ester group (ideally pH 7-8).
-
Remove inorganic salts, catalysts, and water-soluble byproducts through liquid-liquid extraction.
-
Isolate the desired product in high purity.
General Aqueous Workup Workflow
The following diagram outlines a standard, robust workflow for processing a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.[7][8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate. It is designed to move beyond simple peak reporting to a nuanced interpretation, comparing the target molecule with structural analogues to highlight key spectral features. This document serves as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction
This compound is a substituted heterocyclic compound belonging to the imidazo[1,5-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Accurate structural elucidation is the bedrock of chemical research and drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution.
This guide will deconstruct the predicted ¹H NMR spectrum of the title compound. We will establish a predicted spectrum based on first principles and data from analogous structures, explain the rationale behind the chemical shifts and coupling patterns, and provide a comparative analysis to underscore the structural nuances revealed by NMR.
Section 1: Core Principles of ¹H NMR for Imidazo[1,5-a]pyridine Systems
The ¹H NMR spectrum of a substituted imidazo[1,5-a]pyridine is governed by the electronic environment of each proton. The key factors influencing the spectrum are:
-
Aromaticity and Ring Currents: The fused bicyclic system is aromatic, and the associated ring current generally deshields the ring protons, shifting them downfield (typically δ > 6.5 ppm) compared to aliphatic protons[1].
-
Heteroatom Effects: The two nitrogen atoms significantly influence the electron density distribution. The pyridine-like nitrogen (N-4) is electron-withdrawing, deshielding adjacent protons (e.g., H-5). The imidazole-like nitrogen (N-2) also modulates the electronic environment.
-
Substituent Effects: The electronic properties of substituents have a profound impact.
-
Bromine (at C-1): As an electron-withdrawing group, bromine deshields nearby protons through an inductive effect. Its presence also removes a proton signal from the spectrum, simplifying it in one respect but requiring careful assignment of the remaining protons[2].
-
Ethyl Carboxylate (at C-3): This is a strongly electron-withdrawing and anisotropic group. It will significantly deshield the proton at C-1 (if it were present) and influences the overall electron density of the imidazole ring[3]. The ethyl group itself will present characteristic quartet and triplet signals.
-
Section 2: Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound, we can predict the signals for the six unique proton environments. The analysis assumes a standard deuterated solvent like chloroform-d (CDCl₃).
Molecular Structure and Proton Numbering
To facilitate discussion, the protons are numbered according to their position on the heterocyclic core and the ethyl ester group.
Caption: Structure of this compound with proton numbering.
Predicted Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Notes |
| H5 | 8.2 - 8.5 | Doublet (d) | J5,6 ≈ 7.0 | 1H | Located α to the pyridine nitrogen (N-4), leading to significant deshielding. Coupled only to H6. |
| H8 | 7.6 - 7.9 | Doublet (d) | J7,8 ≈ 9.0 | 1H | Located on the pyridine ring. Deshielded by the aromatic system. Coupled only to H7. |
| H7 | 7.0 - 7.3 | Triplet of Doublets (td) or Multiplet (m) | J7,8 ≈ 9.0, J6,7 ≈ 6.8 | 1H | Coupled to both H6 and H8. The chemical shift is intermediate. |
| H6 | 6.8 - 7.1 | Triplet of Doublets (td) or Multiplet (m) | J5,6 ≈ 7.0, J6,7 ≈ 6.8 | 1H | Coupled to both H5 and H7. Generally the most upfield of the pyridine ring protons. |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | J ≈ 7.1 | 2H | Methylene protons of the ethyl ester. Deshielded by the adjacent oxygen atom. Coupled to the methyl protons. |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | J ≈ 7.1 | 3H | Methyl protons of the ethyl ester. Relatively shielded. Coupled to the methylene protons. |
Section 3: Comparative Analysis
A key aspect of spectral interpretation is comparison with known compounds.
-
Versus Imidazo[1,5-a]pyridine (Parent Compound): The unsubstituted parent compound shows signals for H1, H3, H5, H6, H7, and H8[4]. In our target molecule, the signals for H1 and H3 are absent due to substitution. The remaining pyridine ring protons (H5, H6, H7, H8) are all expected to be shifted downfield relative to the parent compound due to the overall electron-withdrawing nature of the bromo and carboxylate substituents.
-
Versus Isomeric Imidazo[1,2-a]pyridines: The imidazo[1,2-a]pyridine system is a common isomer. While both are aromatic, their NMR spectra are distinct. For example, in the imidazo[1,2-a]pyridine core, the proton corresponding to H5 is typically the most downfield, often above 8.0 ppm, due to its proximity to the bridgehead nitrogen[5]. A careful analysis of the coupling patterns and chemical shifts allows for unambiguous differentiation between these isomeric systems, which is critical in synthesis and drug discovery.
Section 4: Experimental Protocol for High-Quality ¹H NMR Acquisition
Obtaining a clean, high-resolution spectrum is paramount for accurate interpretation. The trustworthiness of any analysis rests on the quality of the primary data.
Workflow for NMR Sample Preparation and Acquisition
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Chloroform-d is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used, but be aware that residual water in the solvent will appear as a broad peak around 3.4 ppm.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity. This is judged by the shape and width of a reference peak (e.g., the residual solvent peak). A well-shimmed sample will have sharp, symmetrical peaks.
-
Acquire a standard 1D proton spectrum using a 90° pulse. A typical experiment might involve 16 or 32 scans with a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.
-
Reference the spectrum by setting the chemical shift of a known peak. For CDCl₃, the residual CHCl₃ peak is set to δ 7.26 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Section 5: Confirming Assignments with 2D NMR
For unambiguous assignment, especially in complex or novel structures, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We would expect to see cross-peaks connecting H5↔H6, H6↔H7, and H7↔H8, confirming the connectivity of the pyridine ring protons. A cross-peak between the -OCH₂- quartet and the -CH₃ triplet would confirm the ethyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is essential for assigning quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the methylene (-OCH₂-) protons should show a correlation to the ester carbonyl carbon (~165 ppm) and the C3 carbon of the imidazole ring.
Caption: Predicted key COSY (blue dashed) and HMBC (red dotted) correlations.
Conclusion
The ¹H NMR spectrum of this compound provides a rich dataset for structural confirmation. A detailed interpretation, grounded in fundamental principles and comparative analysis, allows for the confident assignment of all proton signals. The four distinct aromatic signals, with their characteristic coupling patterns, confirm the substituted pyridine ring, while the downfield quartet and upfield triplet are unequivocal indicators of the ethyl ester group. For researchers in the field, this guide provides a framework for interpreting not only this specific molecule but also other similarly substituted heterocyclic systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,5-a]pyridine(274-47-5) 1H NMR [m.chemicalbook.com]
- 5. apps.dtic.mil [apps.dtic.mil]
A Predictive and Comparative Guide to the 13C NMR Spectral Analysis of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
This guide provides a detailed predictive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum for Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, definitive structural elucidation is paramount. While direct experimental data for this specific molecule is not publicly available, this document leverages established NMR principles and comparative data from analogous structures to construct a reliable predictive framework. This approach not only anticipates the spectral features of the title compound but also serves as a methodological template for analyzing novel derivatives within the imidazo[1,5-a]pyridine class.
Foundational Principles: Interpreting 13C NMR in N-Heterocycles
13C NMR spectroscopy is an indispensable tool for mapping the carbon skeleton of an organic molecule. Unlike 1H NMR, the low natural abundance (1.1%) of the 13C isotope necessitates more sensitive instrumentation and longer acquisition times.[1] However, the resulting proton-decoupled spectrum, where each unique carbon atom typically appears as a singlet, offers exceptional clarity.
The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment. In heteroaromatic systems like imidazo[1,5-a]pyridine, key factors influencing chemical shifts include:
-
Electronegativity: The nitrogen atoms induce a significant downfield shift (higher ppm) for adjacent carbons due to inductive electron withdrawal.
-
Aromaticity and Resonance: The delocalized π-electron system influences the shielding of all ring carbons. Carbons with higher electron density are more shielded and appear upfield (lower ppm), while electron-deficient carbons are deshielded and appear downfield.
-
Substituent Effects: Electron-withdrawing groups (e.g., -Br, -COOEt) deshield adjacent carbons, shifting them downfield, while electron-donating groups have the opposite effect. These influences are transmitted via both inductive (through σ-bonds) and resonance (through the π-system) effects.[2]
Understanding these principles is crucial for moving from a spectrum to a structure.
The Subject Molecule: Structure and Numbering
Before analysis, a standardized numbering system for the imidazo[1,5-a]pyridine core is essential. The structure of this compound is presented below with the conventional numbering used for spectral assignment.
Figure 1: Structure of this compound with IUPAC numbering.
A Validated Protocol for 13C NMR Data Acquisition
To ensure reproducibility and accuracy, adherence to a standardized experimental protocol is critical. The following methodology is recommended for acquiring a high-quality 13C NMR spectrum of the title compound.
Experimental Workflow
Figure 2: Recommended workflow for 13C NMR data acquisition.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing power for many organic compounds and its well-defined chemical shift (77.16 ppm), which serves as an internal reference.[3]
-
Concentration: A concentration of 15-20 mg in 0.6 mL provides a good signal-to-noise ratio without excessive acquisition time, given the low natural abundance of 13C.
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse angle (zgpg30 on Bruker systems) is used to acquire the spectrum. This simplifies the spectrum to singlets and provides a moderate signal enhancement via the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (D1): A 2-second delay ensures that most carbon nuclei have time to relax back to equilibrium between pulses. This is particularly important for quaternary carbons, which have longer relaxation times. While not strictly quantitative, this helps in observing all expected signals.
Predictive Spectral Analysis
Our predictive analysis begins with the known 13C NMR spectrum of the parent scaffold, imidazo[1,5-a]pyridine, and then introduces the effects of the bromo and ethyl carboxylate substituents.
Baseline Data: Imidazo[1,5-a]pyridine
The reported chemical shifts for the unsubstituted imidazo[1,5-a]pyridine core provide our reference point.
| Carbon Atom | Chemical Shift (δ, ppm) in DMSO-d6 |
| C1 | 126.4 |
| C3 | 114.1 |
| C5 | 113.6 |
| C6 | 118.0 |
| C7 | 119.2 |
| C8 | 128.7 |
| C8a | 131.5 |
| Table 1: Experimental 13C NMR data for the parent imidazo[1,5-a]pyridine.[4] |
Predicting Substituent Effects
-
1-Bromo Group: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). It also has lone pairs that can participate in resonance, acting as a π-donating group (+R).
-
Ipso-Carbon (C1): The direct attachment of bromine typically causes a significant upfield shift (shielding) due to the "heavy atom effect". However, in aromatic systems, this effect is often counteracted by other factors. For pyridine, a bromine substituent at C2 causes a downfield shift of the ipso carbon. Given the electronic nature of the imidazo[1,5-a]pyridine system, a moderate downfield shift is predicted for C1.
-
Adjacent Carbons (C8a, N2): The inductive withdrawal will deshield C8a, shifting it downfield.
-
-
3-Ethyl Carboxylate Group (-COOEt): This is a strong electron-withdrawing group through both induction (-I) and resonance (-R).
-
Ipso-Carbon (C3): The direct attachment of the carbonyl will cause a significant downfield shift.
-
Adjacent Carbons (N2, N4): The resonance withdrawal will pull electron density from the entire ring system, causing a general downfield shift for most ring carbons, particularly those in conjugation (C5, C7, C8a).
-
Predicted 13C NMR Data for the Title Compound
Based on the principles above, we can predict the approximate chemical shifts for this compound.
| Carbon Atom | Parent Shift (ppm) | Predicted Shift (δ, ppm) | Rationale for Shift |
| C1 (C-Br) | 126.4 | ~129-132 | Quaternary carbon attached to Br; expected moderate downfield shift. |
| C3 (C-COOEt) | 114.1 | ~125-128 | Quaternary carbon attached to carbonyl; strong deshielding. |
| C5 | 113.6 | ~115-117 | Modest downfield shift due to resonance withdrawal by COOEt group. |
| C6 | 118.0 | ~119-121 | Minor downfield shift. |
| C7 | 119.2 | ~122-124 | Modest downfield shift due to resonance withdrawal by COOEt group. |
| C8 | 128.7 | ~130-132 | Minor downfield shift. |
| C8a | 131.5 | ~134-136 | Bridgehead carbon, deshielded by both adjacent N4 and inductive effect from C1-Br. |
| C9 (C=O) | N/A | ~162-165 | Typical range for an ester carbonyl carbon. |
| C11 (-CH2-) | N/A | ~60-62 | Typical range for an ester methylene carbon. |
| C12 (-CH3) | N/A | ~14-15 | Typical range for an ester methyl carbon. |
| Table 2: Predicted 13C NMR chemical shifts for this compound in CDCl3. |
Comparative Analysis with Known Analogues
To validate our predictions, we can compare them with experimental data from similarly substituted imidazo[1,5-a]pyridine derivatives reported in the literature. This comparative approach provides a crucial reality check and builds confidence in our assignments.
| Carbon Atom | Parent Scaffold[4] | Predicted (Title Compound) | Analogue A: 1-(alkyl), 3-(phenyl) deriv.[5] | Analogue B: 1,1'-(methylene)bis(3-phenyl) deriv.[6] |
| C1 | 126.4 | ~129-132 (C-Br) | 114.2 (C-Alkyl) | 119.5 (C-CH2) |
| C3 | 114.1 | ~125-128 (C-COOEt) | 118.8 (C-Ph) | 129.0 (C-Ph) |
| C5 | 113.6 | ~115-117 | 113.9 | 113.2 |
| C6 | 118.0 | ~119-121 | 117.8 | 118.2 |
| C7 | 119.2 | ~122-124 | 118.9 | 119.5 |
| C8 | 128.7 | ~130-132 | 123.9 | 121.3 |
| C8a | 131.5 | ~134-136 | 132.0 | 133.0 |
| Table 3: Comparison of predicted shifts with experimental data from related imidazo[1,5-a]pyridine derivatives (all shifts in ppm). |
Analysis of Comparative Data:
-
C1 Substitution: In Analogue A and B, substitution at C1 with carbon-based groups (Alkyl, -CH2-) causes an upfield shift compared to the parent C1-H, which is typical. Our prediction of a downfield shift for C1-Br is consistent with the known effects of halogens on similar aromatic rings, representing a key point of differentiation.
-
C3 Substitution: In both analogues, substitution at C3 with a phenyl group causes a significant downfield shift from the parent C3-H (114.1 ppm to ~119-129 ppm). This strongly supports our prediction that the even more electron-withdrawing ethyl carboxylate group will also induce a large downfield shift at this position.
-
Ring Carbons (C5-C8a): The shifts of the pyridine ring carbons in the analogues show minor variations, generally staying within a few ppm of the parent compound. This aligns with our prediction that the primary electronic effects will be localized around the substituted imidazole ring, with more subtle, long-range effects on the pyridine moiety. The downfield shift of C8a in Analogue B (133.0 ppm) supports our prediction of a similar deshielding effect on this bridgehead carbon.
Unambiguous Assignment with 2D NMR Techniques
While the predictive and comparative analysis provides a robust hypothesis, definitive assignment requires two-dimensional (2D) NMR experiments. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would be the most powerful tool. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).
Figure 3: Key predicted HMBC correlations for structural confirmation.
Key Verifiable Correlations:
-
H5 to C3, C7, and C8a: The proton at C5 would show correlations to the quaternary carbon C3, the adjacent C7, and the bridgehead C8a, firmly locking in their assignments.
-
H8 to C1 and C6: The proton at C8 would correlate to the bromine-substituted quaternary carbon C1 and the adjacent C6. This is crucial for identifying the C1 signal.
-
H11 to C9: The methylene protons (-CH2-) of the ethyl group would show a strong correlation to the carbonyl carbon (C9), confirming its identity.
By combining the 1D 13C spectrum with an HMBC experiment, every carbon in the molecule can be assigned with an exceptionally high degree of confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
For researchers in drug discovery and medicinal chemistry, the imidazo[1,5-a]pyridine scaffold is a familiar and promising framework. Its derivatives are actively investigated for a range of therapeutic applications. The precise structural elucidation of novel analogues is paramount, and mass spectrometry stands as a cornerstone of this analytical workflow. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, a representative member of this important class of compounds. In the absence of direct experimental data in publicly accessible literature, this guide establishes a robust predictive framework by comparing its expected fragmentation with that of structurally related molecules and foundational principles of mass spectrometry.
The Subject Molecule: Chemical Identity
Before delving into its fragmentation, let's establish the key properties of our target compound.
| Property | Value | Source |
| Compound Name | This compound | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 269.09 g/mol | --INVALID-LINK--[1] |
| CAS Number | 885276-59-5 | --INVALID-LINK--[1] |
The presence of bromine is a critical feature, as its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M+2 peaks for bromine-containing fragments.
Predicted Fragmentation Pathways: A Mechanistic Approach
The fragmentation of this compound in an EI-MS experiment will be governed by the interplay of its core structural motifs: the ethyl ester group and the brominated imidazo[1,5-a]pyridine ring system. The initial event is the removal of an electron to form the molecular ion (M⁺˙).
Caption: Formation of the Molecular Ion.
Due to the aromatic nature of the imidazo[1,5-a]pyridine core, the molecular ion is expected to be relatively stable and thus readily observable.[2][3]
Fragmentation of the Ethyl Ester Side Chain
The ethyl ester group is a prime site for initial fragmentation events. Based on established fragmentation patterns for esters, several key losses are anticipated.[2][3][4]
-
Loss of the Ethoxy Radical (•OCH₂CH₃): Alpha-cleavage at the carbonyl group can lead to the expulsion of an ethoxy radical, resulting in a stable acylium ion. This is often a dominant fragmentation pathway for ethyl esters.
-
Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. In this molecule, a hydrogen from the pyridine ring might be sterically accessible, though this is less common than with aliphatic chains. A more likely scenario is a rearrangement involving the loss of ethylene from the ethyl group itself, following an initial rearrangement.
-
Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ester oxygen can result in the loss of an ethyl radical.
Caption: Key Fragmentation Pathways of the Ethyl Ester Group.
Fragmentation of the Imidazo[1,5-a]pyridine Core
The fused heterocyclic ring system, being aromatic, will exhibit its own characteristic fragmentation, likely after initial losses from the ester group.
-
Loss of Bromine Radical (•Br): The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical. This would result in a fragment ion with a significant decrease in mass.
-
Ring Cleavage: Subsequent to other fragmentation events, the imidazo[1,5-a]pyridine ring can undergo cleavage, potentially losing molecules like HCN.
Comparative Analysis: Learning from Analogs
While no direct spectrum for our target molecule is readily available, we can infer its behavior by examining related structures.
Comparison with Imidazo[1,2-a]pyridines
Studies on the fragmentation of imidazo[1,2-a]pyridines, a closely related isomeric scaffold, have shown that the characteristic fragmentation involves the cleavage of the bond between the imidazole and pyridine rings.[5] For our target molecule, this would imply a potential cleavage that separates the two fused rings.
Comparison with Ethyl Acetate
The fragmentation of a simple ester like ethyl acetate provides a fundamental model for the behavior of the ester side chain.[4] The mass spectrum of ethyl acetate is dominated by the acylium ion [CH₃CO]⁺ at m/z 43.[4] By analogy, the formation of the acylium ion [M - •OCH₂CH₃]⁺ is predicted to be a major fragmentation pathway for this compound.
Summary of Predicted Major Fragments
The following table summarizes the most probable significant fragments in the EI-MS spectrum of this compound.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Origin |
| 268/270 | [C₁₀H₉BrN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 239/241 | [M - •CH₂CH₃]⁺ | Loss of ethyl radical |
| 223/225 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 189 | [M - •Br]⁺ | Loss of bromine radical |
| 144 | [M - •OCH₂CH₃ - •Br]⁺ | Loss of ethoxy and bromine radicals |
Experimental Protocol: A Template for Analysis
For researchers seeking to acquire experimental data, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
1. Sample Preparation:
- Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Vortex to ensure complete dissolution.
2. GC-MS Parameters:
- Injector: Splitless mode, 250 °C.
- Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Oven Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the molecular ion peak, paying close attention to the isotopic pattern of bromine (M⁺˙ and M+2⁺˙ peaks of similar intensity).
- Identify major fragment ions and propose structures based on the predicted pathways outlined in this guide.
- Compare the observed fragmentation pattern with the predictions to confirm the structure.
Caption: Experimental Workflow for MS Analysis.
Conclusion
This guide provides a predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. By leveraging established principles of fragmentation for esters and heterocyclic systems, and by drawing comparisons with related compounds, we can anticipate the major fragmentation pathways and key fragment ions. This information is invaluable for researchers working on the synthesis and characterization of novel imidazo[1,5-a]pyridine derivatives, enabling more rapid and confident structural elucidation. The provided experimental protocol offers a starting point for obtaining and interpreting the empirical data that will ultimately validate and refine these predictions.
References
- 1. This compound [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 4. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-Isomers of Ethyl Imidazo[1,5-a]pyridine Carboxylate
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and advanced materials.[1][2][3] Its unique electronic properties and structural rigidity make it a versatile building block in drug discovery and materials science. Functionalization of this core, often achieved through cross-coupling reactions, is paramount for developing novel molecular entities. Bromo-isomers of ethyl imidazo[1,5-a]pyridine carboxylate serve as critical precursors for such transformations, acting as synthetic handles for the introduction of diverse substituents.
However, the reactivity of these bromo-isomers is not uniform. The position of the bromine atom on the fused ring system dictates its susceptibility to participate in catalytic cycles, influenced by local electronic and steric environments. This guide provides an in-depth comparison of the reactivity of key bromo-isomers of ethyl imidazo[1,5-a]pyridine-3-carboxylate, focusing on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5] The insights and experimental data herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, optimizing reaction conditions and maximizing yields.
Part 1: Synthesis and Regioselective Bromination
The journey to comparing reactivity begins with the reliable synthesis of the parent scaffold and its subsequent regioselective bromination. The choice of brominating agent and reaction conditions is crucial for controlling the position of halogenation.
Synthesis of the Parent Scaffold: Ethyl Imidazo[1,5-a]pyridine-3-carboxylate
A robust and scalable synthesis of the core structure is the logical starting point. The cyclization of 2-aminomethylpyridine with ethyl glyoxalate is an efficient method to construct the imidazo[1,5-a]pyridine ring system.
Caption: Synthetic pathway for the core scaffold.
Experimental Protocol: Synthesis of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate
-
To a solution of 2-aminomethylpyridine (1.0 equiv.) in ethanol, add ethyl glyoxalate (50% in toluene, 1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired product.
Regioselective Bromination
The electronic nature of the imidazo[1,5-a]pyridine ring system directs electrophilic substitution. The imidazole moiety is electron-rich, making the C1 and C3 positions particularly susceptible to electrophilic attack. The pyridine ring is comparatively electron-deficient. This inherent electronic bias can be exploited to achieve regioselectivity.
Caption: Selective bromination pathways.
Experimental Protocol: Synthesis of this compound
-
Dissolve ethyl imidazo[1,5-a]pyridine-3-carboxylate (1.0 equiv.) in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to afford the 1-bromo isomer.[6]
Note: Synthesis of other isomers, such as those brominated on the pyridine ring, typically requires harsher conditions or starting with pre-functionalized pyridine precursors.
Table 1: Summary of Bromination Conditions and Characterization
| Isomer | Brominating Agent | Solvent | Typical Yield | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| 1-Bromo | NBS | Acetonitrile | 75-85% | ~8.2 (s, H5) |
| 7-Bromo | Br₂ | Acetic Acid | 50-60% | ~7.6 (d, H8), ~7.1 (d, H6) |
Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
With the key bromo-isomers in hand, we can now objectively compare their performance in cornerstone synthetic transformations. All comparative reactions should be run in parallel under identical conditions (catalyst loading, temperature, concentration) to ensure the validity of the comparison.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures.[4][7][8][9] The reaction's efficiency is highly dependent on the oxidative addition of the aryl halide to the Pd(0) catalyst, which is often the rate-limiting step.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Standardized Protocol for Comparative Suzuki-Miyaura Coupling
-
To an oven-dried vial, add the bromo-imidazo[1,5-a]pyridine isomer (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(PPh₃)₄ (3 mol%) to the vial.
-
Evacuate and backfill the vial with argon three times.
-
Add a 4:1 mixture of dioxane/water.
-
Heat the reaction at 90 °C and monitor by LC-MS at 1h, 4h, and 12h intervals.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Determine the yield by ¹H NMR using an internal standard.
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
| Bromo-Isomer | Conversion after 1h | Conversion after 4h | Isolated Yield (12h) | Causality & Insights |
| 1-Bromo | >95% | >99% | 92% | Highly Reactive: The C1 position is electronically activated by the adjacent nitrogen of the imidazole ring, facilitating rapid oxidative addition. Steric hindrance is minimal. |
| 7-Bromo | <10% | 45% | 68% | Moderately Reactive: This position on the pyridine ring is less electron-rich. Reactivity is driven primarily by the C-Br bond, but the oxidative addition step is significantly slower compared to the C1-Br bond. |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines.[5][10][11] Similar to the Suzuki coupling, the reaction hinges on the initial oxidative addition of the aryl halide to the palladium catalyst.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. This compound [cymitquimica.com]
- 7. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. | Semantic Scholar [semanticscholar.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for determining the purity of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, a significant heterocyclic building block in the synthesis of novel therapeutic agents, is no exception.[1][2][3] The presence of impurities, even in minute quantities, can significantly impact the efficacy, safety, and stability of the final drug product. Therefore, robust and validated analytical methods for purity determination are critical.[4][5][6]
This guide provides an in-depth comparison of three powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on hypothetical experimental data.
The Critical Role of Purity in Drug Development
The synthesis of complex organic molecules like this compound can often lead to the formation of various impurities.[7] These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities to ensure the quality and safety of pharmaceutical products.[4][8] A well-defined impurity profile is essential for regulatory submissions and for maintaining consistency between batches.[5][9]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical quality control due to its high resolution, sensitivity, and versatility in separating a wide range of compounds.[10][11][12] For a compound like this compound, which is non-volatile and thermally stable, reversed-phase HPLC is the method of choice.
Principle of Separation
In reversed-phase HPLC, the separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer on the column.
Experimental Protocol: HPLC
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.[10]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[10] For accurate quantification, a calibration curve should be constructed using a certified reference standard.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Determination.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[13][14][15] While this compound itself may have limited volatility, GC-MS is invaluable for identifying and quantifying volatile impurities such as residual solvents or low molecular weight starting materials.
Principle of Separation and Detection
In GC, compounds are separated based on their boiling points and interactions with a stationary phase in a heated column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).[13]
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in 1 mL of a high-purity solvent such as dichloromethane.[13]
-
Vortex to ensure complete dissolution.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Impurity Profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method
qNMR has emerged as a powerful primary analytical method for determining the purity of compounds without the need for a specific reference standard of the analyte.[16][17][18][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for accurate quantification against a certified internal standard.[17]
Principle of Quantification
In ¹H qNMR, the purity of the analyte is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a known amount of a certified internal standard.
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is preferred for better resolution).[20]
Parameters:
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
Number of Scans: 16-32 (to achieve adequate signal-to-noise ratio)
-
Temperature: 25 °C
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into a vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the analyte (Pₐ) is calculated using the following equation[16]:
Pₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = mass
-
P = Purity of the standard
-
a = analyte, s = standard
Workflow for qNMR Analysis
Caption: Workflow for qNMR Purity Determination.
Comparative Performance Analysis
The choice of analytical method depends on the specific requirements of the analysis. Below is a comparative summary based on hypothetical performance data for the analysis of this compound.
| Feature | HPLC | GC-MS | ¹H qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility, followed by mass-based detection | Nuclear magnetic resonance signal intensity proportional to molar concentration |
| Primary Application | Quantification of the main component and non-volatile impurities | Identification and quantification of volatile impurities and residual solvents | Absolute quantification of the main component |
| Hypothetical Purity (%) | 99.5% (relative purity by area percent) | Not suitable for the main component | 99.2% (absolute purity) |
| Limit of Detection (LOD) | ~0.01% for related impurities | ppm level for volatile compounds | ~0.1% for impurities |
| Sample Throughput | High | Medium | Low to Medium |
| Advantages | High resolution, high sensitivity, well-established for routine QC | Definitive identification of volatile impurities, high sensitivity | Absolute method (no need for analyte-specific standard), provides structural information |
| Disadvantages | Requires a reference standard for the main component for assay determination, potential for co-elution | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods, requires a high-field NMR, potential for signal overlap |
Conclusion: A Multi-faceted Approach to Purity Assessment
For a comprehensive purity assessment of this compound, a combination of analytical techniques is recommended. HPLC stands out as the primary method for routine quality control, offering excellent separation of the main component from its non-volatile impurities. GC-MS is an essential complementary technique for the identification and quantification of residual solvents and other volatile impurities that may be present from the synthesis process. ¹H qNMR provides a powerful, orthogonal method for determining the absolute purity of the compound, serving as an excellent tool for the certification of reference materials and for validating the results obtained from other techniques.
By employing these methods in a strategic manner, researchers and drug development professionals can ensure the quality, consistency, and safety of this compound, paving the way for its successful application in the synthesis of novel pharmaceuticals.
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. ndgcs.com [ndgcs.com]
- 5. particle.dk [particle.dk]
- 6. Quality Control Analytical Methods: Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. wjarr.com [wjarr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. jfda-online.com [jfda-online.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. birchbiotech.com [birchbiotech.com]
- 15. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. govst.edu [govst.edu]
A Comparative Guide to Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, the imidazopyridine isomers, specifically imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine, have emerged as foundational motifs in a multitude of therapeutic agents. This guide provides an in-depth comparative analysis of these two isomeric scaffolds, offering insights into their synthesis, chemical properties, and biological applications to empower researchers in making informed decisions for scaffold selection and drug design.
Introduction to Imidazopyridine Isomers
Imidazopyridines are bicyclic aromatic heterocycles formed by the fusion of an imidazole and a pyridine ring. The orientation of this fusion gives rise to several isomers, with imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine being of significant interest to medicinal chemists.[1] The imidazo[1,2-a]pyridine scaffold, in particular, is a well-established "drug prejudice" scaffold, forming the core of numerous marketed drugs.[2][3] This prominence is attributed to its synthetic tractability and its ability to engage with a wide array of biological targets.[4][5] The imidazo[1,5-a]pyridine scaffold, while less represented in clinically approved drugs, is gaining increasing attention for its unique photophysical properties and its own spectrum of biological activities.[6][7]
This guide will dissect the key attributes of each scaffold, providing a comparative framework for researchers to leverage in their drug discovery endeavors.
Comparative Synthesis Strategies
The synthetic accessibility of a scaffold is a paramount consideration in drug development. Both imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines benefit from a variety of synthetic routes, often leveraging readily available starting materials.
Synthesis of Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the Tschitschibabin reaction being a classical and enduring method. This reaction typically involves the condensation of a 2-aminopyridine with an α-haloketone.[8] Modern advancements have expanded the synthetic arsenal to include catalyst-free and solvent-free conditions, enhancing the efficiency and environmental friendliness of this transformation.[8]
Multi-component reactions (MCRs) have also emerged as powerful tools for the rapid generation of diverse imidazo[1,2-a]pyridine libraries. The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, is a notable example.[9][10] Furthermore, copper-catalyzed and iron-catalyzed oxidative cyclizations have been developed to construct this scaffold from simple precursors like 2-aminopyridines and ketones or nitroolefins.[11]
Experimental Protocol: Three-Component Synthesis of 3-Amino-Imidazo[1,2-a]pyridines
This protocol describes a one-pot condensation reaction for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines.[9]
Materials:
-
Aldehyde (1 mmol)
-
2-Aminopyridine (1 mmol)
-
Isonitrile (1 mmol)
-
Methanol (3 mL)
-
Glacial acetic acid (2 mmol)
Procedure:
-
Dissolve or suspend the aldehyde (1 mmol), 2-aminopyridine (1 mmol), and isonitrile (1 mmol) in 3 mL of methanol.
-
Add glacial acetic acid (2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-amino-imidazo[1,2-a]pyridine derivative.
Synthesis of Imidazo[1,5-a]pyridines
The synthesis of the imidazo[1,5-a]pyridine scaffold also offers a range of methodologies. Traditional approaches often involve Vilsmeier-type cyclizations of N-2-pyridylmethyl amides.[12] More contemporary methods focus on metal-free and transition-metal-catalyzed reactions.
A notable metal-free approach involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst.[13] Copper- and iodine-cocatalyzed decarboxylative cyclizations of α-amino acids with 2-benzoylpyridines provide an efficient route to 1,3-disubstituted imidazo[1,5-a]pyridines.[13] Furthermore, transition-metal-free sp³ C-H amination reactions mediated by molecular iodine have been developed for the synthesis of these scaffolds from 2-pyridyl ketones and alkylamines.[14]
Experimental Protocol: I₂-Mediated Synthesis of Imidazo[1,5-a]pyridines
This protocol outlines a transition-metal-free synthesis of imidazo[1,5-a]pyridines via an I₂-mediated sp³ C–H amination.[14]
Materials:
-
2-Pyridyl ketone (0.5 mmol)
-
Alkylamine (1.0 mmol)
-
Iodine (I₂) (1.0 mmol)
-
Sodium acetate (NaOAc) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
Procedure:
-
To a reaction tube, add the 2-pyridyl ketone (0.5 mmol), alkylamine (1.0 mmol), iodine (1.0 mmol), and sodium acetate (1.0 mmol).
-
Add dimethyl sulfoxide (2.0 mL) to the reaction mixture.
-
Stir the mixture at 100 °C for the time indicated by TLC analysis.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine.
Caption: Comparative Synthetic Pathways to Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine Scaffolds.
Comparative Physicochemical and Spectroscopic Properties
While a comprehensive head-to-head comparison of all physicochemical properties is beyond the scope of this guide, some general distinctions can be drawn from available data. The arrangement of the nitrogen atoms and the fusion pattern of the rings in these isomers influence their electronic distribution, dipole moment, and basicity. These differences can, in turn, affect their pharmacokinetic profiles, including solubility, membrane permeability, and metabolic stability.
Spectroscopically, both scaffolds can be readily characterized by standard techniques such as NMR and mass spectrometry.[15] The imidazo[1,5-a]pyridine scaffold has garnered particular interest for its fluorescent properties.[16][17] Many of its derivatives exhibit significant Stokes shifts and their emission properties can be tuned by modifying substituents on the core structure, making them attractive for applications in bioimaging and as fluorescent probes.[17][18] In contrast, while some imidazo[1,2-a]pyridine derivatives are fluorescent, this property is less of a defining characteristic for the scaffold as a whole.
Table 1: Comparative Overview of Scaffold Properties
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine |
| Common Synthetic Routes | Tschitschibabin reaction, Multi-component reactions (e.g., Groebke-Blackburn-Bienaymé), Metal-catalyzed oxidative cyclizations | Vilsmeier-type cyclizations, Transannulation of pyridotriazoles, Metal-free C-H aminations |
| Medicinal Chemistry | "Drug prejudice" scaffold, wide range of biological activities reported | Emerging scaffold with diverse biological activities |
| Marketed Drugs | Numerous (e.g., Zolpidem, Olprinone, Minodronic acid)[3][19] | Fewer examples in clinical use (e.g., Fadrozole)[19] |
| Key Biological Targets | GABA-A receptors, Kinases, Tubulin, Proton pumps | Aromatase, Cysteine proteases, DNA |
| Photophysical Properties | Less commonly exploited for fluorescence | Often exhibit strong fluorescence with large Stokes shifts |
Comparative Biological Activities and Medicinal Chemistry Applications
The biological activities of these two scaffolds, while overlapping in some areas, also show distinct trends, which are reflected in their representation in medicinal chemistry literature and approved therapeutics.
Imidazo[1,2-a]pyridine: A Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, with a remarkable track record of producing successful drugs.[4][20] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Central Nervous System (CNS) Agents: The most well-known application is in the development of GABAA receptor agonists for the treatment of insomnia, such as Zolpidem.[3][19] Other CNS applications include antipsychotics like Mosapramine.[19]
-
Anticancer Agents: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as anticancer agents, targeting various mechanisms including kinase inhibition and tubulin polymerization.[3][21]
-
Anti-infective Agents: This scaffold has shown significant promise in the development of new treatments for infectious diseases, particularly tuberculosis.[22] Derivatives have been identified with potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[23]
-
Gastrointestinal Agents: Linaprazan, a potassium-competitive acid blocker, and Zolimidine, a gastroprotective agent, are examples of imidazo[1,2-a]pyridine-based drugs for gastrointestinal disorders.[19]
-
Cardiovascular and Bone-Related Therapies: Olprinone is a cardiac stimulant, and Minodronic acid is a third-generation bisphosphonate for osteoporosis, both featuring the imidazo[1,2-a]pyridine core.[19]
The versatility of the imidazo[1,2-a]pyridine scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity for a given biological target.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 14. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 20. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemmethod.com [chemmethod.com]
- 22. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 23. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Substituted Imidazo[1,5-a]pyridine Analogs
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile core for designing novel therapeutic agents. This bicyclic system is found in several natural alkaloids and is the backbone of potent synthetic compounds, including the antitumor agent C-1311, which acts as a topoisomerase II inhibitor, and Pirmagrel, a cytotoxic immunosuppressant.[1] The strategic modification of this core with various substituents allows for the fine-tuning of its biological profile, leading to the development of compounds with significant anticancer, antimicrobial, and anti-inflammatory potential.[2]
This guide provides an in-depth comparison of the biological activities of substituted imidazo[1,5-a]pyridine analogs, focusing on experimental data to objectively assess their performance and therapeutic promise in three key areas: oncology, infectious diseases, and inflammation.
Anticancer Activity: Targeting Cell Proliferation and Survival
Imidazo[1,5-a]pyridine derivatives have emerged as a highly promising class of anticancer agents. Their mechanism of action is diverse and highly dependent on the substitution pattern around the core scaffold. Two of the most well-documented mechanisms are the disruption of microtubule dynamics and the inhibition of topoisomerase II, both of which are critical for cancer cell division and survival.[1][3]
A notable example involves the hybridization of the imidazo[1,5-a]pyridine core with a chalcone moiety. Chalcones are known microtubule-targeting agents, and their combination with the imidazo[1,5-a]pyridine scaffold has yielded compounds with potent and selective cytotoxicity against various human cancer cell lines.[3] These hybrid molecules induce apoptosis and mitochondrial damage, showcasing a multi-pronged attack on cancer cells.[3]
Comparative Cytotoxicity of Imidazo[1,5-a]pyridine-Chalcone Analogs
The following table summarizes the cytotoxic activity (IC₅₀ values) of two lead imidazo[1,5-a]pyridine-chalcone derivatives against a panel of human cancer cell lines and a normal cell line, demonstrating their potency and selectivity.[3]
| Compound ID | MDA-MB-231 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HEK (Normal) IC₅₀ (µM) |
| 7n | 4.23 ± 0.25 | 17.89 ± 0.12 | 20.83 ± 0.56 | 50 ± 1.23 |
| 7o | 3.26 ± 0.56 | 14.86 ± 0.25 | 4.57 ± 0.85 | 62 ± 1.56 |
| Nocodazole | 0.15 ± 0.11 | 1.23 ± 0.23 | 0.23 ± 0.21 | Not Determined |
Data sourced from an evaluation of novel imidazo[1,5-a]pyridine-based chalcones. The data indicates that compounds 7n and 7o exhibit significant cytotoxicity against cancer cells, particularly breast (MDA-MB-231) and liver (HepG2) cancer lines, while showing considerably lower toxicity towards normal human embryonic kidney (HEK) cells, suggesting a favorable therapeutic window.[3]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and screening cytotoxic compounds.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,5-a]pyridine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Apoptotic pathways induced by anticancer agents.
Antimicrobial Activity: A Frontier for Exploration
While the broader imidazopyridine class has been investigated for antimicrobial properties, specific research into imidazo[1,5-a]pyridine analogs is less extensive. However, studies on the structurally related imidazo[1,5-a]quinoxaline scaffold provide valuable insights into the structure-activity relationships (SAR) that may govern antimicrobial efficacy.
In these related compounds, the presence and length of alkyl substituents on both the pyridine ring and the quinoxaline system are critical determinants of activity.[4] Specifically, N-alkyl pyridinium salts of these heterocycles have demonstrated effective bacteriostatic and fungistatic activities, with potency comparable to some reference drugs.[4] This suggests that introducing a positive charge and modulating lipophilicity through alkyl chains could be a viable strategy for developing imidazo[1,5-a]pyridine-based antimicrobial agents.
Comparative Antimicrobial Activity of Imidazo[1,5-a]quinoxaline Analogs
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative imidazo[1,5-a]quinoxaline-pyridinium salts, highlighting their activity against Gram-positive bacteria and fungi.
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| 3d | 1.95 | 3.9 | > 500 |
| 3e | 3.9 | 3.9 | > 500 |
| 3m | 3.9 | 1.95 | 15.6 |
| 3n | 1.95 | 1.95 | 7.8 |
| Ciprofloxacin | 0.25 | 0.5 | - |
| Amphotericin B | - | - | 1.0 |
Data is for imidazo[1,5-a]quinoxaline derivatives, which are structurally related to the topic scaffold. These compounds show potent activity against Gram-positive bacteria and moderate to good activity against Candida albicans.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed. A colorimetric indicator like resazurin can also be used to aid in determining viability.
Caption: Workflow for antimicrobial drug discovery.
Anti-inflammatory Activity: An Emerging Area of Interest
Inflammation is a key pathological process in numerous diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While other imidazopyridine isomers, particularly imidazo[1,2-a]pyridines, have been successfully developed as potent and selective COX-2 inhibitors, the anti-inflammatory potential of the imidazo[1,5-a]pyridine scaffold remains largely unexplored.[5][6]
The established success of related scaffolds strongly suggests that imidazo[1,5-a]pyridine derivatives could be designed to selectively inhibit COX-2.[7] Selective COX-2 inhibition is a highly desirable therapeutic goal, as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[7] This represents a significant opportunity for future research and development.
Comparative COX-2 Inhibition by Imidazo[1,2-a]pyridine Analogs (for reference)
To illustrate the potential of the imidazopyridine class, the following table shows data for highly potent and selective imidazo[1,2-a]pyridine COX-2 inhibitors.
| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
| Series 5e/5f/5j | > 50 | 0.05 | > 1000 |
| Series 5i | 44.86 | 0.05 | 897.19 |
| Celecoxib (Ref) | 4.3 | 0.04 | 107.5 |
Data is for imidazo[1,2-a]pyridine derivatives and serves as a benchmark. The high potency and selectivity index (SI) highlight the therapeutic potential of the imidazopyridine scaffold as a source of anti-inflammatory agents.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test imidazo[1,5-a]pyridine compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a standard NSAID like Indomethacin.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).
Caption: The arachidonic acid cascade via COX-1 and COX-2.
Conclusion and Future Outlook
The substituted imidazo[1,5-a]pyridine scaffold represents a versatile and promising platform for drug discovery. The existing body of research strongly supports its development as a source of potent anticancer agents , with clear evidence for mechanisms involving microtubule disruption and topoisomerase II inhibition. The ability to achieve selectivity for cancer cells over normal cells highlights the therapeutic potential of these analogs.
In contrast, the antimicrobial and anti-inflammatory properties of this specific isomer are significantly under-investigated. Data from structurally related heterocycles suggest that imidazo[1,5-a]pyridines are viable candidates for development in these areas, particularly as novel antibiotics and selective COX-2 inhibitors. These represent clear and compelling opportunities for future research. A systematic exploration of the structure-activity relationships, guided by the principles observed in related scaffolds, could unlock new classes of drugs to address the urgent global needs for new antimicrobial and anti-inflammatory therapies.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthetic Pathway to Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate: A Comparative Guide
For researchers and drug development professionals, the imidazo[1,5-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of specific derivatives, such as Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, is crucial for the development of novel pharmaceuticals. This guide provides an in-depth validation of a primary synthetic route to this compound, alongside a comparative analysis of alternative methodologies, supported by experimental data and mechanistic insights.
Introduction to this compound
This compound is a key building block in organic synthesis, particularly for the construction of more complex molecules with potential biological activity. The presence of the bromine atom at the 1-position and the ethyl ester at the 3-position provides two distinct handles for further chemical modification, making it a versatile intermediate for creating libraries of novel compounds for drug discovery. The imidazo[1,5-a]pyridine core itself is a privileged structure, known to interact with a variety of biological targets.
Primary Validated Synthetic Route
The most direct and validated pathway to this compound is a two-step process, commencing with the synthesis of the imidazo[1,5-a]pyridine core, followed by selective bromination.
Step 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-3-carboxylate
The initial and crucial step is the construction of the core heterocyclic system. A reliable method for this transformation is the cyclization of ethyl 2-oxo-2-((pyridin-2-ylmethyl)amino)acetate.
Reaction Scheme:
Caption: Synthesis of the imidazo[1,5-a]pyridine core.
Experimental Protocol:
-
To a solution of ethyl 2-oxo-2-((pyridin-2-ylmethyl)amino)acetate (1.00 g, 4.80 mmol), add phosphorus pentoxide (3.41 g, 24.02 mmol) and phosphoryl chloride (30 mL).
-
Heat the reaction mixture to 110°C and stir for 5 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:1, v/v).
-
The final product, Ethyl imidazo[1,5-a]pyridine-3-carboxylate, is obtained as a yellow solid (yield: 70%).[1]
Causality of Experimental Choices:
-
Phosphorus pentoxide (P₂O₅) and Phosphoryl chloride (POCl₃): This combination is a powerful dehydrating and cyclizing agent. POCl₃ acts as both a solvent and a reagent, while P₂O₅ is a strong dehydrating agent that drives the reaction towards the cyclized product. This mixture is particularly effective for Bischler-Napieralski type cyclizations, which is analogous to the formation of the imidazole ring in this synthesis.
-
Elevated Temperature (110°C): The high temperature is necessary to overcome the activation energy for the intramolecular cyclization and dehydration steps.
Step 2: Selective Bromination at the C1-Position
The second step involves the selective bromination of the electron-rich imidazole ring. The C1 position of the imidazo[1,5-a]pyridine system is particularly susceptible to electrophilic attack.
Reaction Scheme:
Caption: Selective C1-bromination of the imidazo[1,5-a]pyridine core.
Experimental Protocol (Predicted, based on analogous reactions):
-
Dissolve Ethyl imidazo[1,5-a]pyridine-3-carboxylate in anhydrous N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and highly selective brominating agent for electron-rich aromatic and heterocyclic systems.[2] Its use avoids the harsh conditions and potential side reactions associated with using elemental bromine. The imidazole ring of the imidazo[1,5-a]pyridine is significantly more electron-rich than the pyridine ring, directing the electrophilic bromination to the C1 position.
-
N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the ionic mechanism of electrophilic bromination with NBS.
Alternative Synthetic Routes: A Comparative Analysis
While the two-step synthesis described above is a robust method, several other strategies exist for the construction of the imidazo[1,5-a]pyridine core. These alternatives can offer advantages in terms of atom economy, substrate scope, or reaction conditions.
| Synthetic Strategy | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yields |
| Primary Route | 1. P₂O₅, POCl₃; 2. NBS, DMF | High yielding, well-established for the core. | Use of harsh dehydrating agents, multi-step. | ~60-70% (overall) |
| Multi-component Reactions | Picolinaldehydes, amines, formaldehyde | High atom economy, operational simplicity. | May require specific substitution patterns on starting materials. | High |
| I₂-mediated sp³ C-H Amination | 2-pyridyl ketones, alkylamines, I₂, NaOAc | Transition-metal-free, one-pot. | Substrate scope may be limited. | Satisfactory |
| Denitrogenative Transannulation | Pyridotriazoles, nitriles, BF₃·Et₂O | Metal-free, quantitative yields in some cases. | Requires synthesis of pyridotriazole precursor. | High |
Detailed Discussion of Alternatives:
-
Multi-component Reactions: These reactions, where three or more reactants combine in a single operation, are highly efficient. For instance, a three-component coupling of picolinaldehydes, amines, and formaldehyde can produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions.[3] This approach is attractive for generating diverse libraries of compounds.
-
Iodine-Mediated sp³ C-H Amination: This transition-metal-free method utilizes molecular iodine to effect the oxidative annulation of 2-pyridyl ketones and alkylamines.[4] It is an operationally simple, one-pot procedure that can be performed on a gram scale.
-
Denitrogenative Transannulation: This strategy involves the reaction of pyridotriazoles with nitriles using a Lewis acid catalyst like BF₃·Et₂O.[3] This metal-free method can provide quantitative yields of the desired imidazo[1,5-a]pyridines.
Conclusion
The validated two-step synthesis of this compound, involving cyclization followed by selective bromination with NBS, stands as a reliable and reproducible method for obtaining this key synthetic intermediate. The choice of reagents and conditions is well-supported by established principles of organic chemistry, ensuring high yields and selectivity.
Alternative synthetic routes, such as multi-component reactions and iodine-mediated C-H amination, offer compelling advantages in terms of efficiency and environmental considerations. The selection of the most appropriate synthetic strategy will ultimately depend on the specific research goals, available starting materials, and desired scale of the synthesis. This guide provides the necessary foundational knowledge for researchers to make informed decisions in their synthetic endeavors targeting this important class of molecules.
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Landscape of Imidazo[1,5-a]pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its significance stems from a unique combination of electronic properties and a rigid, planar structure that facilitates precise interactions with biological targets. Compounds featuring this core have demonstrated a wide array of biological activities, including antitumor and immunosuppressant properties.[2] The intense research interest in this scaffold has driven the development of a diverse array of synthetic methodologies, ranging from classical cyclocondensation reactions to sophisticated modern catalytic systems.
This guide provides an in-depth comparison of these synthetic strategies. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices, the relative merits and drawbacks of each approach, and the practical application of these methods through detailed protocols. We will explore the evolution of synthetic design, from harsh, high-temperature classical methods to elegant, atom-economical catalytic and green chemistry approaches that dominate the contemporary landscape.
I. Foundational Strategies: Cyclocondensation Reactions
The most traditional and direct route to the imidazo[1,5-a]pyridine core involves the formation of the five-membered imidazole ring onto a pre-existing pyridine structure. This is typically achieved through the cyclocondensation of a nucleophilic 2-(aminomethyl)pyridine precursor with a suitable two-carbon electrophilic synthon.
Mechanism and Rationale
The underlying principle involves an initial nucleophilic attack by the primary amine of the 2-(aminomethyl)pyridine on an electrophilic carbon, followed by an intramolecular cyclization via nucleophilic attack by the pyridine ring nitrogen. A final dehydration or elimination step then furnishes the aromatic imidazo[1,5-a]pyridine system. The choice of electrophile is critical and dictates the reaction conditions and the substitution pattern of the final product.
A variety of electrophilic partners can be employed, including carboxylic acids, acyl chlorides, anhydrides, and aldehydes.[2] A notable modern variation utilizes nitroalkanes activated by polyphosphoric acid (PPA), where the nitroalkane serves as an unusual electrophile.[2] While effective, these methods often require harsh conditions, such as high temperatures and strong acids like PPA, which can limit their applicability to sensitive or complex substrates.
Caption: General workflow for classical cyclocondensation synthesis.
II. The Rise of Catalysis: Modern Synthetic Methodologies
The quest for milder conditions, greater efficiency, and broader substrate scope has led to the dominance of transition-metal-catalyzed reactions in modern organic synthesis. The construction of imidazo[1,5-a]pyridines has benefited immensely from this revolution, with copper-based systems being particularly prominent.
A. Copper-Catalyzed Oxidative and Decarboxylative Cyclizations
Copper catalysis has unlocked several elegant pathways that often proceed under significantly milder conditions than classical methods. These reactions typically involve the in situ formation of key intermediates followed by a copper-mediated cyclization.
-
Oxidative C(sp³)–H Amination: This powerful strategy involves the reaction of a 2-substituted pyridine (e.g., 2-benzoylpyridine) with an amine (e.g., benzylamine).[3][4] The reaction proceeds through condensation to form an imine, followed by a copper-catalyzed intramolecular oxidative C-N coupling. This approach leverages readily available starting materials and often uses air or oxygen as a clean, terminal oxidant.[3][4] The use of heterogeneous catalysts, such as copper-based metal-organic frameworks (Cu-MOF-74), has introduced the advantages of catalyst recyclability and simplified product purification.[3]
-
Decarboxylative Cyclization: An innovative approach utilizes α-amino acids as versatile building blocks.[5][6] In a copper/iodine co-catalyzed system, α-amino acids react with 2-benzoylpyridines in a decarboxylative process to form an intermediate that undergoes intramolecular cyclization. This method is notable for its use of inexpensive, stable, and naturally abundant α-amino acids to construct the heterocyclic core, offering a unique entry point to diverse 3-substituted derivatives.[5][6]
Caption: Mechanism of Cu/I₂ co-catalyzed decarboxylative cyclization.
B. Metal-Free Alternatives
While transition metals offer powerful catalytic cycles, concerns over cost, toxicity, and product contamination in pharmaceutical applications have spurred the development of metal-free methodologies.
-
Iodine-Mediated sp³ C–H Amination: Molecular iodine (I₂) can effectively mediate the oxidative annulation of 2-pyridyl ketones and alkylamines.[7] This one-pot reaction is operationally simple and avoids the need for any transition metal catalyst, representing a greener and more cost-effective alternative.[7]
-
Denitrogenative Transannulation: This strategy involves the reaction of pyridotriazoles with nitriles, catalyzed by a Lewis acid such as BF₃·Et₂O.[4] It provides a metal-free pathway to the imidazo[1,5-a]pyridine core under relatively mild conditions.[4]
III. Enabling Technologies and Green Chemistry
Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. Methodologies that reduce reaction times, minimize solvent use, and simplify purification are highly sought after.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Several protocols for imidazo[1,5-a]pyridines leverage microwave heating to achieve rapid, high-yield syntheses, often under solvent-free conditions.[8][9][10] For instance, the condensation of ketones and amines in the presence of an oxidant like activated MnO₂ can be completed in hours under microwave heating, compared to much longer reaction times with conventional heating.[9][10] This approach not only enhances reaction rates but also aligns with the principles of green chemistry by reducing energy consumption and eliminating the need for bulk solvents.[9][11][12]
IV. Comparative Analysis of Synthetic Methodologies
To aid in the selection of an appropriate synthetic route, the following table summarizes and compares the key features of the discussed methodologies.
| Methodology | Key Reagents / Catalyst | Typical Conditions | Advantages | Limitations |
| Classical Cyclocondensation | 2-(Aminomethyl)pyridine, Carboxylic acids/aldehydes, PPA | High temperature (100-180 °C) | Straightforward, readily available starting materials | Harsh conditions, limited functional group tolerance, moderate yields |
| Cu-Catalyzed Oxidative Amination | 2-Benzoylpyridine, Benzylamine, Cu(II) catalyst, O₂/air | Moderate temperature (80-120 °C) | High yields, uses air as a green oxidant, potential for recyclable catalysts (MOFs) | Requires a pre-functionalized pyridine, metal catalyst needed |
| Cu-Catalyzed Decarboxylative Cyclization | 2-Benzoylpyridine, α-Amino acid, Cu(OTf)₂/I₂, DTBP | Moderate temperature (~120 °C) | Excellent yields, uses inexpensive and abundant amino acids, broad substrate scope[5][6] | Requires stoichiometric oxidant and co-catalyst, metal catalyst needed |
| Iodine-Mediated C-H Amination | 2-Pyridyl ketone, Alkylamine, I₂ | Moderate temperature (~100 °C) | Metal-free, operationally simple, good yields[7] | Requires stoichiometric iodine, potential for halogenated byproducts |
| Microwave-Assisted Synthesis | Ketone, Amine, MnO₂ (oxidant) | Microwave irradiation (~170 °C), often solvent-free | Rapid reaction times, high efficiency, green (solvent-free)[9][10] | Requires specialized microwave equipment, oxidant needed |
V. Detailed Experimental Protocols
The following protocols are provided as representative examples of the methodologies discussed. They are intended to be self-validating systems, grounded in published, peer-reviewed literature.
Protocol 1: Copper/Iodine Co-catalyzed Decarboxylative Cyclization of an α-Amino Acid
(Adapted from Wang, H. et al., J. Org. Chem., 2016, 81, 3681-3687)[5][6]
Objective: To synthesize 1-phenyl-3-methylimidazo[1,5-a]pyridine from 2-benzoylpyridine and L-alanine.
Materials:
-
2-Benzoylpyridine (1.0 mmol, 183 mg)
-
L-Alanine (1.2 mmol, 107 mg)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol, 36 mg)
-
Molecular Iodine (I₂, 0.2 mmol, 51 mg)
-
Di-tert-butyl peroxide (DTBP, 3.0 mmol, 0.55 mL)
-
Toluene (5.0 mL)
-
Schlenk tube (15 mL) with a magnetic stir bar
Procedure:
-
To a 15 mL Schlenk tube, add 2-benzoylpyridine (1.0 mmol), L-alanine (1.2 mmol), Cu(OTf)₂ (0.1 mmol), and molecular iodine (0.2 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add toluene (5.0 mL) and DTBP (3.0 mmol) to the tube via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 10 hours. Monitor the reaction progress by TLC if desired.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 10 mL) to quench excess iodine, followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 1-phenyl-3-methylimidazo[1,5-a]pyridine.
Causality:
-
Cu(OTf)₂/I₂: This co-catalytic system is crucial. The copper likely facilitates the key C-N bond formation, while iodine may act as both an oxidant and a promoter for the decarboxylation and subsequent amination steps.[5]
-
DTBP: Acts as the terminal oxidant in the catalytic cycle.
-
Toluene at 120 °C: The high temperature is necessary to overcome the activation energy for the decarboxylation and cyclization steps. Toluene is a suitable high-boiling, non-coordinating solvent.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
(Adapted from Herr, J. M. et al., Synthetic Communications, 2019, 49, 2336-2346)[9][10]
Objective: To synthesize 1,3-diphenylimidazo[1,5-a]pyridine from 2-benzoylpyridine and benzylamine.
Materials:
-
2-Benzoylpyridine (1.1 mmol, 201 mg)
-
Activated Manganese Dioxide (MnO₂, 1.8 mmol, 156 mg)
-
p-Toluenesulfonic acid monohydrate (pTsOH·H₂O, 0.3 mmol, 57 mg)
-
Benzylamine (1.6 mmol, 171 mg, ~0.175 mL)
-
Microwave reactor vial (15 mL) with a condenser
-
Syringe pump
Procedure:
-
In a 15 mL round-bottom flask or microwave vial, briefly stir 2-benzoylpyridine (1.1 mmol), activated MnO₂ (1.8 mmol), and pTsOH (0.3 mmol) at room temperature for 5 minutes to ensure mixing.
-
Place the open flask/vial in a microwave reactor equipped with a condenser.
-
Set the microwave reactor to heat the mixture to 170 °C (max power 300 W).
-
Over a period of 5.5 hours, add the benzylamine (1.6 mmol) to the heated mixture using a syringe pump. The slow addition helps to control the reaction rate and minimize side reactions.
-
After the addition is complete, maintain the temperature at 170 °C for a short period if needed, or cool the reaction to room temperature.
-
The crude product is a solid mixture. Dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the product via flash column chromatography on silica gel or by recrystallization to obtain pure 1,3-diphenylimidazo[1,5-a]pyridine.
Causality:
-
Microwave Heating: Provides rapid and efficient energy transfer directly to the reagents, dramatically reducing the reaction time compared to conventional heating.
-
Solvent-Free: This condition minimizes waste and simplifies workup, representing a key principle of green chemistry.
-
MnO₂: Acts as a heterogeneous oxidant to facilitate the final aromatization step of the cyclized intermediate.
-
pTsOH: Serves as an acid catalyst to promote the initial condensation between the ketone and the amine to form the imine intermediate.
VI. Conclusion and Future Outlook
The synthesis of imidazo[1,5-a]pyridines has evolved significantly, moving from robust but often harsh classical methods to a diverse portfolio of sophisticated catalytic and green methodologies. For laboratory-scale synthesis requiring high yields and broad functional group tolerance, copper-catalyzed methods, particularly the decarboxylative cyclization using amino acids, offer an elegant and powerful solution.[5][6] For process chemistry and applications where sustainability and speed are paramount, solvent-free microwave-assisted protocols present a compelling advantage.[9]
The future of this field will likely focus on further refining these catalytic systems. The development of earth-abundant metal catalysts (e.g., iron, manganese), the expansion of photoredox and electrochemical methods to drive these transformations, and the design of novel multicomponent reactions will continue to push the boundaries of efficiency and sustainability in accessing this vital heterocyclic scaffold.
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
- 6. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to furnish you with knowledge that transcends the product, fostering a culture of safety and responsibility in your laboratory.
Understanding the Compound: Hazard Profile
This compound is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, the presence of the bromo group and the imidazopyridine core necessitates a cautious approach. Halogenated organic compounds can be hazardous, and many are classified as such under various regulations.[1][2][3] A Safety Data Sheet (SDS) for the compound indicates that it should be handled with care, avoiding dust formation, and contact with skin and eyes.[4] In case of fire, it may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide gas.[5]
Table 1: Hazard Summary of Similar Bromo-Heterocyclic Compounds
| Hazard Classification | Description | Precautionary Statement Examples |
| Acute Toxicity, Oral | Harmful if swallowed.[5][6] | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6][7] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6][7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][7] | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] |
Note: This table is based on data for similar compounds and should be used as a precautionary guide.
Part 1: Immediate Steps for Spill Management
An accidental spill requires a prompt and informed response to mitigate risks. The immediate actions taken can significantly impact the safety of the laboratory environment.
1. Evacuate and Alert:
-
Immediately alert personnel in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and call your institution's emergency response team.[8]
2. Control and Contain:
-
For small, manageable spills, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Sweep up the absorbed material and place it into a suitable, labeled container for disposal. Avoid creating dust.[5]
3. Decontaminate:
-
Wipe down the spill area with a suitable solvent (e.g., soapy water), followed by a clean water rinse.
-
Place all contaminated cleaning materials into the same hazardous waste container.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation. Following these steps ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and promotes a safe laboratory environment.[9]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE. This is your primary defense against chemical exposure.
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.[5]
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.[10]
-
Lab Coat: A lab coat protects your skin and personal clothing from contamination.
-
Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.[11]
Step 2: Waste Segregation - The Cornerstone of Safety
The most critical step in chemical waste management is proper segregation. Incompatible chemicals, when mixed, can lead to dangerous reactions. This compound must be disposed of as halogenated organic waste .[2][8]
-
Why Segregate? Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[12] Mixing them with non-halogenated waste can complicate and increase the cost of disposal.[1]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of your waste.
Step 3: Container Selection and Labeling
The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.
-
Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or bottle.[1][13] Ensure the container has a secure, leak-proof screw cap.[8][9]
-
Labeling: Clear and accurate labeling is a regulatory requirement and a safety imperative.[14] Your label must include:
Step 4: Accumulation and Storage
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][15]
-
Location: The SAA must be in the same room where the waste is generated.
-
Containment: Store the waste container in a secondary containment bin to catch any potential leaks.
-
Closure: Keep the waste container closed at all times, except when adding waste.[1][8]
-
Quantity Limits: Be aware of the volume limits for your SAA, typically 55 gallons for hazardous waste, though this can vary by institution and regulation.[15]
Step 5: Arranging for Final Disposal
Once the container is nearly full (around 75-80% capacity) or has been accumulating for a set period (often six to twelve months, check your institutional policy), it is time for disposal.[1][16]
-
Contact Professionals: Do not attempt to treat or dispose of this chemical yourself. The recommended procedure is to contact a licensed professional waste disposal service or your institution's Environmental Health and Safety (EH&S) department.[5]
-
Documentation: Maintain meticulous records of your waste generation and disposal, as this is a key component of regulatory compliance.[14]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: A flowchart outlining the procedural steps for safe disposal.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical conduct, and environmental stewardship. By understanding the hazards, implementing robust segregation and containment practices, and adhering to regulatory guidelines, you contribute to a safer research environment for yourself, your colleagues, and the community. This guide serves as a foundational resource, but it is incumbent upon every researcher to be familiar with their institution's specific chemical hygiene and disposal plans.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. ptb.de [ptb.de]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
An Essential Guide to the Safe Handling of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
For researchers at the forefront of drug development, the synthesis and application of novel heterocyclic compounds like this compound offer exciting possibilities. However, with innovation comes the responsibility of ensuring the highest safety standards in the laboratory. This guide provides essential, field-proven procedural guidance for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Assessment: A Proactive Stance on Safety
A specific Safety Data Sheet (SDS) for this compound is not widely available.[1] Therefore, a conservative risk assessment must be performed based on its chemical structure—a brominated, nitrogen-containing heterocyclic compound. Analogous structures are known to cause skin, eye, and respiratory irritation.[2][3][4] The pyridine functional group itself necessitates careful handling due to potential health effects from inhalation or skin contact.[5] Consequently, treating this compound with a high degree of caution is imperative.
Anticipated Hazards:
-
Skin Irritation: Potential for moderate to severe irritation upon contact.[2]
-
Eye Damage: Risk of serious eye irritation or damage from splashes.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]
-
Unknown Systemic Effects: The full toxicological profile is unknown; therefore, minimizing exposure is critical.
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following ensemble is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with 4 mil (minimum) nitrile gloves. | Nitrile offers good chemical resistance for initial protection.[5][6] Double-gloving provides a crucial secondary barrier, minimizing risk during tasks with higher splash potential or when removing a contaminated outer glove. |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles. A face shield worn over goggles for large quantities (>5g) or splash-risk procedures. | Protects the highly vulnerable mucous membranes of the eyes from direct splashes and aerosols.[6][7] |
| Body Protection | Flame-resistant laboratory coat, fully fastened, with full-length sleeves. | Prevents incidental skin contact and protects personal clothing from contamination.[8] |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent the inhalation of potentially harmful dust or vapors.[5][6][8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a structured workflow minimizes the opportunity for accidental exposure and cross-contamination. This process flow outlines the critical steps from receipt of the material to its final use in an experiment.
Caption: Procedural workflow for handling this compound.
Experimental Protocol:
-
Preparation: Before beginning, confirm that the chemical fume hood has been certified within the last year. Don all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all manipulations of the solid compound deep within the fume hood to contain any dust. Use anti-static weigh boats or glassine paper to prevent dispersal.
-
Solution Preparation: When dissolving the solid, add the compound to the solvent slowly. Do not add solvent directly onto a large pile of the solid to avoid splashing.
-
Post-Procedure: Following the procedure, decontaminate all surfaces with an appropriate solvent (such as ethanol or isopropanol) followed by a soap and water solution. Dispose of cleaning materials as halogenated solid waste.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[9][10][11] Cross-contamination of waste streams can lead to dangerous reactions and significantly increases disposal costs.[12]
Waste Segregation and Disposal Protocol:
| Waste Stream | Description | Disposal Container & Procedure |
| Solid Halogenated Waste | Unused compound, contaminated weigh boats, gloves, paper towels, and silica plugs. | Collect in a clearly labeled, sealable container marked "HAZARDOUS WASTE: Halogenated Organic Solids ."[11] |
| Liquid Halogenated Waste | Reaction mixtures, mother liquors, and solvent rinses containing the compound. | Collect in a sealable, compatible container marked "HAZARDOUS WASTE: Halogenated Organic Liquids ." List all chemical constituents and approximate percentages.[9][13] |
| Contaminated Sharps | Needles or razor blades used for transfer or manipulation. | Place immediately into a designated, puncture-proof sharps container. |
Key Disposal Rules:
-
NEVER dispose of this compound down the drain.[10]
-
Keep waste containers closed at all times, except when adding waste.[9][13]
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.
Emergency Response Protocols
Preparedness is paramount for mitigating the impact of an accidental exposure or spill.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek prompt medical attention.[1][6][14]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][6][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Spill Response:
-
Small Spill (<1g within a fume hood): Trained personnel wearing full PPE can clean the spill using an absorbent material. Place all cleanup materials in the solid halogenated waste container.
-
Large Spill or Any Spill Outside a Fume Hood: Evacuate the immediate area. Alert colleagues and notify your supervisor and institutional EHS office immediately. Restrict access to the area until a trained response team arrives.[16]
By integrating these safety and logistical protocols into your daily laboratory operations, you build a foundation of trust and reliability, ensuring that your groundbreaking research is conducted with the utmost care and professionalism.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate | 1251033-23-4 [amp.chemicalbook.com]
- 4. aaronchem.com [aaronchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. lobachemie.com [lobachemie.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
